molecular formula C5H11NO B117109 4-Hydroxypiperidine CAS No. 5382-16-1

4-Hydroxypiperidine

カタログ番号: B117109
CAS番号: 5382-16-1
分子量: 101.15 g/mol
InChIキー: HDOWRFHMPULYOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxypiperidine is a versatile heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research. Its structure, featuring a piperidine ring with a hydroxyl group, makes it a privileged scaffold for constructing biologically active molecules. A primary application is in the development of non-imidazole histamine H3 receptor antagonists, where it serves as a key spacer moiety. Such compounds are investigated for treating neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD), by modulating the release of neurotransmitters like histamine, norepinephrine, and acetylcholine in the central nervous system . Furthermore, this compound derivatives demonstrate significant value in oncology research. It forms the core structure of cinnamamide derivatives studied as adjuvants to anthracycline chemotherapeutics like doxorubicin. These compounds act as carbonyl reductase 1 (CBR1) inhibitors, a mechanism that can potentially enhance the efficacy of anticancer treatments by reducing the formation of the cardiotoxic metabolite doxorubicinol, thereby protecting cardiomyocytes from drug-induced damage . The scaffold is also utilized in the design of potent allosteric inhibitors of glutaminase (GAC), such as UPGL00019, which are promising candidates for inhibiting cancer cell growth by targeting the glutamine addiction of many tumors . Beyond these specific applications, this compound is a fundamental intermediate in synthesizing various active pharmaceutical ingredients (APIs) and agrochemicals, underscoring its broad utility in discovery chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWRFHMPULYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202098
Record name Piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Alfa Aesar MSDS]
Record name 4-Hydroxypiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20051
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5382-16-1
Record name 4-Hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERIDIN-4-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC61EA060X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Hydroxypiperidine: A Core Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental properties and characteristics of 4-hydroxypiperidine. A versatile heterocyclic compound, this compound is a pivotal building block in the synthesis of a wide array of pharmaceutical agents, owing to its unique structural and chemical features. This document provides a detailed overview of its physical and chemical properties, spectroscopic data, synthesis and purification protocols, and its significant role in drug discovery and development, particularly as a scaffold for G-protein coupled receptor (GPCR) ligands.

Fundamental Properties

This compound, also known as 4-piperidinol, is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] Its core structure consists of a piperidine ring with a hydroxyl group substituted at the 4-position.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is soluble in water and methanol.[1][3][4]

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[3][4][5]
Molar Mass 101.15 g/mol [3][4][5]
Appearance White to off-white solid[3][6]
Melting Point 86-90 °C[1][4][7]
Boiling Point 108-114 °C at 10 mmHg[1][4][8]
216-218 °C[6]
Density ~1.0 g/cm³[7]
pKa 10.74[3]
14.29 (in water)[6]
Flash Point 107 °C[6]
226 °F (107.8 °C)[1][7]
Solubility Soluble in water. Slightly soluble in chloroform and methanol.[1][3][4]
CAS Number 5382-16-1[5][7][9]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the piperidine ring and the hydroxyl proton. The chemical shifts are influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum of this compound typically shows three distinct signals corresponding to the carbon atoms of the piperidine ring. The carbon bearing the hydroxyl group (C4) will be shifted downfield compared to the other ring carbons. The carbons adjacent to the nitrogen (C2 and C6) will also have a characteristic chemical shift.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3100 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the secondary amine. C-H stretching vibrations of the methylene groups in the ring are observed in the 3000-2850 cm⁻¹ region. The C-O stretching vibration typically appears in the 1100-1000 cm⁻¹ range.

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 101. The fragmentation pattern is consistent with the structure of the molecule, often involving the loss of a hydrogen atom, a hydroxyl radical, or cleavage of the piperidine ring.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the catalytic hydrogenation of 4-pyridinol (also known as 4-hydroxypyridine).

Protocol: Catalytic Hydrogenation of 4-Pyridinol

  • Reactants: 4-Pyridinol, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂) catalyst, Acetic acid (solvent).

  • Procedure:

    • A solution of 4-pyridinol in glacial acetic acid is placed in a high-pressure hydrogenation apparatus.

    • A catalytic amount of PtO₂ is added to the solution.

    • The vessel is sealed and flushed with hydrogen gas.

    • The reaction mixture is stirred under a hydrogen atmosphere (typically 50-70 bar) at room temperature for 6-10 hours.

    • Upon completion of the reaction (monitored by techniques such as TLC or GC), the catalyst is removed by filtration through a bed of celite.

    • The acetic acid solvent is removed under reduced pressure.

    • The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

A visual representation of a typical synthesis workflow is provided below:

G cluster_reactants Reactants & Solvent cluster_process Process cluster_purification Purification cluster_product Final Product A 4-Pyridinol E Hydrogenation (50-70 bar, RT, 6-10h) A->E B H₂ Gas B->E C PtO₂ Catalyst C->E D Glacial Acetic Acid D->E F Catalyst Filtration E->F G Solvent Evaporation F->G H Neutralization & Extraction G->H I Drying & Evaporation H->I J Column Chromatography or Recrystallization I->J K This compound J->K

A generalized workflow for the synthesis of this compound.
Purification by Recrystallization

  • General Protocol:

    • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethanol and water).

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.[10]

Role in Drug Development and Signaling Pathways

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of ligands for various biological targets, most notably G-protein coupled receptors (GPCRs). Its hydroxyl group provides a key point for hydrogen bonding interactions with receptor binding sites, and the piperidine ring serves as a versatile scaffold for introducing other pharmacophoric elements.

Histamine H₃ Receptor Antagonism

A significant application of this compound is in the development of histamine H₃ receptor antagonists. The H₃ receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[1] Antagonists of the H₃ receptor can therefore enhance neurotransmitter release, a mechanism that is being explored for the treatment of various neurological and psychiatric disorders, including cognitive impairment and sleep disorders.[1]

The this compound moiety is a common feature in many potent and selective H₃ receptor antagonists. It is believed to interact with key amino acid residues in the receptor's binding pocket, contributing to the ligand's affinity and efficacy.

Histamine H₃ Receptor Signaling Pathway

The histamine H₃ receptor is a member of the GPCR superfamily and is coupled to the Gαi/o class of G-proteins.[11] Activation of the H₃ receptor by an agonist (like histamine) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.[11]

An H₃ receptor antagonist, often containing a this compound scaffold, blocks the binding of histamine to the receptor, thereby preventing the initiation of this inhibitory signaling cascade. This leads to an increase in the synthesis and release of histamine and other neurotransmitters.

The following diagram illustrates the signaling pathway of the histamine H₃ receptor and the point of intervention for an antagonist.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H₃ Receptor Gai Gαi/o Protein H3R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Antagonist H₃ Antagonist (e.g., with 4-HP scaffold) Antagonist->H3R Binds & Blocks Gai->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Gai->Neurotransmitter_Release Inhibits PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates

References

Spectroscopic Profile of 4-Hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxypiperidine, a pivotal heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other bioactive molecules. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. It is important to note that obtaining a complete, publicly available set of NMR data for the unsubstituted this compound free base is challenging. Therefore, representative data for the N-tert-butoxycarbonyl (N-Boc) protected derivative is provided for NMR analysis, as this is a common and well-characterized intermediate.

¹H NMR Data of 1-Boc-4-hydroxypiperidine

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.82br m1HH-4
3.70m2HH-2e, H-6e
3.09m2HH-2a, H-6a
1.85m2HH-3e, H-5e
1.48s9HC(CH₃)₃
1.45m2HH-3a, H-5a

Note: The chemical shifts, particularly for the protons on carbons adjacent to the nitrogen (H-2 and H-6), will differ significantly in the unprotected this compound.

¹³C NMR Data of 1-Boc-4-hydroxypiperidine

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
154.9C=O (Boc)
79.4C(CH₃)₃
67.8C-4
41.5 (approx.)C-2, C-6
34.4 (approx.)C-3, C-5
28.4C(CH₃)₃

Note: The chemical shifts of the piperidine ring carbons will be different in the absence of the N-Boc protecting group.

Infrared (IR) Spectroscopy Data

The solid-phase FT-IR spectrum of this compound exhibits the following characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadO-H stretch (hydrogen-bonded)
3100 - 3300MediumN-H stretch
2850 - 2950StrongC-H stretch (aliphatic)
1440 - 1480MediumC-H bend (scissoring)
1050 - 1150StrongC-O stretch (secondary alcohol)
800 - 900Medium, BroadN-H wag
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
10130[M]⁺ (Molecular Ion)
100100[M-H]⁺
7240[M-C₂H₅]⁺ or [M-CH₂OH]⁺
5785[C₄H₉]⁺ or fragment from ring cleavage
4475[C₂H₆N]⁺
3050[CH₄N]⁺

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample This compound (Solid) Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3, D2O) for NMR analysis Sample->Dissolve Prepare_IR Prepare sample for IR (e.g., KBr pellet or ATR) Sample->Prepare_IR Prepare_MS Prepare dilute solution for MS analysis Sample->Prepare_MS NMR_acq NMR Acquisition (1H, 13C, etc.) Dissolve->NMR_acq IR_acq IR Acquisition (FT-IR) Prepare_IR->IR_acq MS_acq MS Acquisition (e.g., EI, ESI) Prepare_MS->MS_acq NMR_proc Process NMR data (FT, phasing, baseline correction). Assign chemical shifts and coupling constants. NMR_acq->NMR_proc IR_proc Analyze IR spectrum. Assign characteristic absorption bands. IR_acq->IR_proc MS_proc Analyze mass spectrum. Identify molecular ion and fragmentation patterns. MS_acq->MS_proc Report Compile Spectroscopic Data and Protocols NMR_proc->Report IR_proc->Report MS_proc->Report

Caption: Experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 64) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay may be necessary to ensure accurate integration if quantitative data is desired.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of solid this compound onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

    • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Instrument Setup and Data Acquisition:

    • The sample is introduced into the high-vacuum source of the mass spectrometer.

    • In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

4-Hydroxypiperidine CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Synthesis, and Biological Significance of 4-Hydroxypiperidine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of this compound, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. This document elucidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its role in key biological signaling pathways.

Chemical Identity and Properties

This compound, also known as 4-piperidinol, is a secondary amine and an alcohol with the chemical formula C₅H₁₁NO.[1][2] Its unique structure, featuring a piperidine ring with a hydroxyl group at the fourth position, makes it a valuable building block in the synthesis of a wide array of pharmaceutical agents.

Chemical Structure:

Caption: Chemical structure of this compound.

The CAS Registry Number for this compound is 5382-16-1 .[1][3][4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 5382-16-1[1][3][4][5]
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
Appearance Off-white to pale yellow crystalline solid[4]
Melting Point 85-91 °C[4]
Boiling Point 108-114 °C at 10 mmHg[1]
Solubility Soluble in water[3]
Synonyms 4-Piperidinol, Piperidin-4-ol[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of this compound in a laboratory setting. The following sections provide established protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-piperidone. A detailed protocol for the synthesis of N-Boc-4-hydroxypiperidine, a common intermediate, is described below.

Synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone hydrochloride hydrate: [6]

  • Preparation of 4-piperidone:

    • Take 4-piperidone hydrochloride hydrate and add distilled water.

    • Introduce liquid ammonia until the solution is alkaline.

    • Extract the aqueous solution with toluene.

    • Dry the organic phase with anhydrous magnesium sulfate and filter under vacuum to obtain 4-piperidone.

  • Reduction to this compound:

    • Dissolve the obtained 4-piperidone in methanol.

    • Add sodium borohydride and reflux the mixture.

    • Concentrate the reaction mixture.

    • Add dilute hydrochloric acid to adjust the pH.

    • Add dichloromethane to separate the aqueous layer. Retain the organic phase.

    • Dry the organic phase with anhydrous magnesium sulfate overnight and filter under vacuum.

    • Concentrate the organic phase, add n-hexane, and refrigerate to crystallize this compound.

  • Boc Protection:

    • To the synthesized this compound, add methanol, potassium carbonate, and di-tert-butyl dicarbonate.

    • Reflux the mixture.

    • Filter the reaction mixture and concentrate the filtrate.

    • Add petroleum ether and refrigerate to crystallize the final product, N-Boc-4-hydroxypiperidine.

Purification by Recrystallization

Purification of this compound can be achieved by recrystallization.

Recrystallization of 1-methyl-4-phenyl-4-hydroxypiperidine: [7]

  • After synthesis, the crude product is made basic with an excess aqueous sodium hydroxide solution.

  • The solidified basic material is collected by filtration.

  • The crude solid is recrystallized from heptane to yield purified 1-methyl-4-phenyl-4-hydroxypiperidine.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the determination and quantification of this compound and its derivatives in various matrices.

HPLC-UV Method for the Determination of a this compound Derivative: [8]

  • Chromatographic System: A reverse-phase C18 column.

  • Mobile Phase: A mixture of 50 mM potassium phosphate buffer and acetonitrile (75:25, v/v).

  • Detection: UV detection at a wavelength of 220 nm.

  • Application: This method was successfully applied to determine the concentration of a toxic metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), in human urine.[8] The limit of detection for CPHP was 1 ng/ml, and the assay was linear over a concentration range of 2-500 ng/ml.[8]

HPLC with Fluorescence Detection for a this compound Derivative: [2]

  • Pre-column Derivatization: The analyte, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), is derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

  • Extraction: Basic extraction of the samples is performed with benzene.

  • Derivatization Conditions: The reaction is conducted in a borate buffer (pH 8.0) at 60°C for 3 minutes.

  • Internal Standard: Mexiletine is used as an internal standard.

  • Detection: Fluorescence detection.

  • Application: This sensitive method was used for the determination of CPHP in rat biological samples.[2] The detection limit was 0.008 µg/mL with a linear range of 0.03-1 µg/mL.[2]

Signaling Pathways and Biological Significance

This compound serves as a core scaffold in the development of compounds that modulate key signaling pathways in the central nervous system and other tissues. Its derivatives have shown significant activity as histamine H₃ receptor antagonists and prostacyclin (IP) receptor agonists.[9]

This compound Derivatives as Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3][10] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[3][4]

Antagonists of the H₃ receptor block this inhibitory feedback mechanism, leading to an increased release of histamine and other neurotransmitters.[11] This modulation of multiple neurotransmitter systems underlies the therapeutic potential of H₃ receptor antagonists in various neurological and psychiatric disorders.[11]

H3_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4HP_Derivative This compound Derivative (Antagonist) H3_Receptor Histamine H3 Receptor (Gi-coupled) 4HP_Derivative->H3_Receptor Blocks Gi_Protein Gi Protein H3_Receptor->Gi_Protein Activates NT_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) H3_Receptor->NT_Release Inhibition Relieved AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases cAMP->NT_Release Inhibits Increased_NT Increased Neurotransmitter Levels NT_Release->Increased_NT Leads to Postsynaptic_Receptors Postsynaptic Receptors Increased_NT->Postsynaptic_Receptors Activates Cellular_Response Modulated Neuronal Activity Postsynaptic_Receptors->Cellular_Response

Caption: Antagonism of the Histamine H₃ Receptor by this compound Derivatives.

This compound Derivatives as Prostacyclin (IP) Receptor Agonists

The prostacyclin (IP) receptor is another GPCR that plays a crucial role in the cardiovascular system. It is activated by prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[12] The IP receptor is coupled to the Gs alpha subunit (Gαs).[13]

Agonists of the IP receptor, including certain this compound derivatives, mimic the action of prostacyclin.[9] Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.[12][13]

IP_Receptor_Agonism cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Physiological Outcomes 4HP_Derivative_Agonist This compound Derivative (Agonist) IP_Receptor Prostacyclin (IP) Receptor (Gs-coupled) 4HP_Derivative_Agonist->IP_Receptor Activates Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC_int Adenylyl Cyclase Gs_Protein->AC_int Stimulates cAMP_int cAMP AC_int->cAMP_int Converts ATP to ATP ATP ATP->AC_int PKA Protein Kinase A (PKA) cAMP_int->PKA Activates Cellular_Effects Cellular Effects PKA->Cellular_Effects Phosphorylates Targets Vasodilation Vasodilation Cellular_Effects->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation Cellular_Effects->Platelet_Inhibition

Caption: Agonism of the Prostacyclin (IP) Receptor by this compound Derivatives.

Conclusion

This compound is a versatile and valuable scaffold in modern drug discovery and development. Its straightforward synthesis and the ability to functionalize its structure have led to the creation of potent and selective modulators of critical biological targets. The detailed information provided in this guide on its properties, synthesis, analysis, and involvement in key signaling pathways is intended to support researchers and scientists in their efforts to develop novel therapeutics.

References

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Discovery and Synthesis of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth exploration of the historical and current synthetic methodologies for 4-hydroxypiperidine, a critical intermediate in drug development. This guide provides researchers, scientists, and pharmaceutical professionals with a comprehensive overview of the core synthetic routes, complete with detailed experimental protocols and comparative data.

Introduction

This compound, a heterocyclic organic compound, has emerged as a cornerstone in the synthesis of a multitude of pharmaceutical agents. First synthesized in the mid-20th century, its unique structural features, particularly the presence of a secondary amine and a hydroxyl group on a saturated six-membered ring, make it a versatile scaffold for the development of novel therapeutics.[1] This guide delves into the discovery and historical evolution of this compound synthesis, presenting a technical overview of the primary manufacturing routes, detailed experimental procedures, and a comparative analysis of these methods.

Historical Perspective

The journey of this compound is intrinsically linked to the broader history of piperidine chemistry, which began with the isolation of piperidine from pepper in the 19th century.[2] The advent of modern organic synthesis in the 20th century paved the way for the targeted synthesis of functionalized piperidines. The initial synthesis of this compound was a significant milestone, opening up new avenues for medicinal chemistry.[1] Over the decades, several distinct synthetic strategies have been developed, each with its own set of advantages and limitations. The primary historical and industrial methods for the synthesis of this compound can be categorized into three main approaches: the catalytic hydrogenation of 4-hydroxypyridine (or its tautomer, 4-pyridone), the reduction of 4-piperidone, and multi-step syntheses from other pyridine derivatives.

Core Synthetic Methodologies

The following sections provide a detailed examination of the three principal synthetic routes to this compound.

Catalytic Hydrogenation of 4-Hydroxypyridine (4-Pyridone)

This method is one of the most direct routes to this compound, starting from the readily available 4-hydroxypyridine. The core of this process is the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Reaction Scheme:

4-Hydroxypyridine 4-Hydroxypyridine This compound This compound 4-Hydroxypyridine->this compound H₂, Catalyst (e.g., Pt, Rh, Ru) Solvent, Pressure, Temp.

Figure 1: Catalytic Hydrogenation of 4-Hydroxypyridine.

A significant challenge in the hydrogenation of hydroxypyridines is the catalyst inhibition by the substrate and product. To overcome this, a key innovation involves the use of a carboxylic acid anhydride, such as acetic anhydride, as a solvent or co-solvent. The anhydride is believed to react with the enol form of 4-hydroxypyridine (4-pyridone) to form an ester intermediate, which is more readily hydrogenated.[3]

Detailed Experimental Protocol:

  • Preparation of the Reaction Mixture: In a high-pressure autoclave, 4-hydroxypyridine is suspended in a suitable solvent, typically a lower carboxylic acid anhydride (e.g., acetic anhydride) or an alcohol.

  • Catalyst Addition: A platinum-group metal catalyst, such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or ruthenium on carbon (Ru/C), is added to the mixture. The catalyst loading is typically in the range of 1-5 mol%.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is carried out at elevated temperature and pressure (e.g., 50-150 °C and 50-100 atm) with vigorous stirring. The progress of the reaction is monitored by the uptake of hydrogen.

  • Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. If an anhydride was used, the resulting ester is hydrolyzed by heating with aqueous acid or base. The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude this compound is purified by distillation or crystallization.

Reduction of 4-Piperidone

The reduction of the keto group in 4-piperidone is another widely employed and efficient method for the synthesis of this compound. This approach benefits from the commercial availability of 4-piperidone and the high yields achievable with common reducing agents.

Reaction Scheme:

4-Piperidone 4-Piperidone This compound This compound 4-Piperidone->this compound Reducing Agent (e.g., NaBH₄) Solvent (e.g., Methanol)

Figure 2: Reduction of 4-Piperidone.

Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.

Detailed Experimental Protocol:

  • Preparation of 4-Piperidone Free Base: 4-Piperidone is often supplied as its hydrochloride salt. The free base is typically generated in situ or extracted prior to reduction. For instance, 4-piperidone hydrochloride hydrate is dissolved in water, and the solution is made alkaline with a base like ammonia or sodium hydroxide. The free 4-piperidone is then extracted with an organic solvent (e.g., toluene or dichloromethane).

  • Reduction: The 4-piperidone solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise while maintaining a low temperature. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid.

  • Work-up and Isolation: The pH of the mixture is adjusted, and the product is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or crystallization.

Synthesis from N-Substituted-1,2,3,6-Tetrahydropyridines

This classical method involves the conversion of an N-substituted-1,2,3,6-tetrahydropyridine to a 4-halopiperidine intermediate, followed by hydrolysis to the desired this compound. This route is particularly useful for preparing N-substituted this compound derivatives.

Reaction Scheme:

cluster_0 Step 1: Hydrobromination cluster_1 Step 2: Hydrolysis N-Substituted-1,2,3,6-tetrahydropyridine N-Substituted-1,2,3,6-tetrahydropyridine N-Substituted-4-bromopiperidine N-Substituted-4-bromopiperidine N-Substituted-1,2,3,6-tetrahydropyridine->N-Substituted-4-bromopiperidine HBr, Acetic Acid N-Substituted-4-hydroxypiperidine N-Substituted-4-hydroxypiperidine N-Substituted-4-bromopiperidine->N-Substituted-4-hydroxypiperidine H₂O, Heat

Figure 3: Synthesis from N-Substituted-1,2,3,6-Tetrahydropyridines.

The reaction proceeds via the addition of hydrogen bromide across the double bond of the tetrahydropyridine, followed by nucleophilic substitution of the bromide by a hydroxyl group.[4]

Detailed Experimental Protocol:

  • Hydrobromination: The N-substituted-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent, typically glacial acetic acid. Anhydrous hydrogen bromide gas is then bubbled through the solution, or a solution of HBr in acetic acid is added, while maintaining the temperature between 0 and 50 °C.

  • Isolation of the Intermediate: After the reaction is complete, the excess hydrogen bromide and acetic acid are removed under reduced pressure to yield the crude N-substituted-4-bromopiperidine hydrobromide.

  • Hydrolysis: The crude intermediate is then heated with water, typically at reflux temperature (around 100 °C), for several hours. This step hydrolyzes the bromo group to a hydroxyl group.

  • Work-up and Isolation: The reaction mixture is cooled and made basic with a strong base such as sodium hydroxide. The N-substituted-4-hydroxypiperidine, which may precipitate or be extracted with an organic solvent, is then isolated. Purification is typically achieved by recrystallization or distillation.

Comparative Analysis of Synthetic Routes

The choice of a particular synthetic route for this compound depends on several factors, including the desired scale of production, cost of starting materials, and the required purity of the final product. The following table provides a summary and comparison of the key quantitative aspects of the three main synthetic routes.

ParameterCatalytic Hydrogenation of 4-HydroxypyridineReduction of 4-PiperidoneSynthesis from N-Substituted-1,2,3,6-Tetrahydropyridines
Starting Material 4-Hydroxypyridine4-Piperidone (often as hydrochloride salt)N-Substituted-1,2,3,6-tetrahydropyridine
Key Reagents H₂, Pt/Rh/Ru catalyst, Carboxylic acid anhydrideNaBH₄ (or other reducing agents), BaseHBr, Acetic acid, Water, Base
Reaction Conditions High pressure (50-100 atm), High temperature (50-150 °C)Mild conditions (0 °C to room temperature)Moderate temperatures (0-100 °C)
Typical Yield Good to excellent (can exceed 90%)High to excellent (often >90%)Moderate to good (variable)
Key Advantages Direct route from a simple starting material.High yields, mild conditions, operational simplicity.Useful for preparing N-substituted derivatives.
Key Disadvantages Requires high-pressure equipment, potential catalyst poisoning.Requires handling of potentially hazardous reducing agents.Multi-step process, use of corrosive HBr.

Logical Relationship of Synthetic Pathways

The different synthetic routes to this compound are interconnected through common intermediates and starting materials, which can be visualized as a network of chemical transformations.

G Pyridine Pyridine Four_Pyridone 4-Hydroxypyridine (4-Pyridone) Pyridine->Four_Pyridone Multi-step synthesis Tetrahydropyridine N-Substituted- 1,2,3,6-Tetrahydropyridine Pyridine->Tetrahydropyridine Partial Reduction & N-Substitution Four_Hydroxypiperidine This compound Four_Pyridone->Four_Hydroxypiperidine Catalytic Hydrogenation Four_Piperidone 4-Piperidone Four_Piperidone->Four_Hydroxypiperidine Reduction Tetrahydropyridine->Four_Hydroxypiperidine Hydrobromination & Hydrolysis

Figure 4: Interconnectivity of Key Synthetic Pathways to this compound.

Conclusion

The synthesis of this compound has evolved significantly since its discovery, with the development of several robust and efficient methods. The catalytic hydrogenation of 4-hydroxypyridine and the reduction of 4-piperidone represent the most common and industrially viable routes, offering high yields and operational efficiency. The choice between these methods is often dictated by economic considerations and the scale of production. As a critical building block in the pharmaceutical industry, the continued optimization of this compound synthesis, with a focus on green chemistry principles and process intensification, will remain an active area of research and development. This guide provides a foundational understanding of the key synthetic strategies, empowering researchers and professionals in their pursuit of novel drug discovery and development.

References

The Enduring Versatility of 4-Hydroxypiperidine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of drug design. These molecular frameworks demonstrate the remarkable ability to bind to a diverse array of biological targets, serving as a fertile ground for the development of novel therapeutics. Among these, the 4-hydroxypiperidine moiety stands out as a particularly versatile and valuable scaffold. Its intrinsic properties—a combination of a saturated heterocycle providing three-dimensional diversity, a basic nitrogen atom for crucial salt formation and hydrogen bonding, and a strategically placed hydroxyl group for further functionalization and target interaction—have cemented its role in a multitude of successful drug candidates across various therapeutic areas.

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its significance in drug discovery, synthetic strategies, and its application in the development of agents targeting the central nervous system (CNS), cancer, and inflammatory and cardiovascular diseases. We present quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to equip researchers with the knowledge to effectively leverage this privileged structure in their drug development endeavors.

The this compound Scaffold: A Privileged Framework

The piperidine ring is a common feature in many FDA-approved drugs, and the introduction of a hydroxyl group at the 4-position significantly enhances its utility.[1] This functionalization provides a key point for hydrogen bonding interactions with biological targets and serves as a convenient site for further chemical modifications.[1] The this compound core is often protected with a tert-butoxycarbonyl (Boc) group (N-Boc-4-hydroxypiperidine) to facilitate multi-step syntheses, making it a stable and widely used precursor for a variety of piperidine-based drugs.[1][2]

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold has been harnessed to develop a wide range of therapeutic agents.

Central Nervous System (CNS) Disorders

The this compound moiety is a key component in many centrally acting agents due to its favorable physicochemical properties that can contribute to blood-brain barrier penetration.

Derivatives of this compound have been extensively explored for their analgesic properties. For instance, various N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic activity in preclinical models.[3][4][5] The N-substituent plays a crucial role in modulating the analgesic potency of these compounds.[2]

In the pursuit of treatments for conditions like cocaine addiction, this compound has been incorporated into ligands for the dopamine transporter. The introduction of a hydroxyl group into the piperidine ring of potent DAT inhibitors has led to compounds with high binding affinity and stereospecific interactions. For example, the (+)-enantiomer of a trans-3-hydroxy derivative was found to be 122-fold more potent than its (-)-enantiomer in inhibiting radiolabeled cocaine analog binding.[6]

Oncology

The this compound scaffold has been integrated into various anticancer agents, demonstrating its utility in this critical therapeutic area.

The this compound substituent has been successfully employed in the design of p38 MAP kinase inhibitors, conferring high selectivity and avoiding off-target effects like COX-1 affinity.[5] Furthermore, this scaffold is a component of the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, highlighting its importance in the development of targeted cancer therapies.[2]

Derivatives of this compound have been shown to induce apoptosis in cancer cells. For example, certain pyrimidine derivatives featuring this scaffold induce apoptosis in a dose-dependent manner in non-small cell lung cancer cell lines.[1][2]

Other Therapeutic Areas

The application of the this compound scaffold extends beyond CNS disorders and oncology.

Compounds with a substituted 4-piperidinol core have been identified as potent antagonists of the human H3 receptor, a target for various neurological and inflammatory conditions.[7][8][9][10][11]

Derivatives of piperidin-4-one, a closely related scaffold, have shown promising in vitro antibacterial and antifungal activity against a range of pathogens.[]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for various this compound derivatives across different biological targets.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

CompoundTargetAssayIC50 (nM)Reference
Pyridinyloxazole 11p38 MAP KinaseEnzyme Assay-[5]
CrizotinibALKCell-based Assay24[2]

Table 2: Receptor Binding Affinity of this compound Derivatives

CompoundTargetAssayIC50 (nM)Ki (nM)pA2Reference
(+)-5Dopamine TransporterRadioligand Binding0.46--[6]
(-)-5Dopamine TransporterRadioligand Binding56.7--[6]
ADS-003Histamine H3 ReceptorFunctional Assay--8.47[13]
Benzyl derivative 1dHistamine H3 ReceptorFunctional Assay--7.79[13]

Table 3: Anticancer Activity of this compound Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Pyrimidine derivative 17iH1975 (NSCLC)MTT Assay3.89[14]

Table 4: Antimicrobial Activity of Piperidin-4-one Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-thiosemicarbazoneStaphylococcus aureusDisk Diffusion-[]
2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-thiosemicarbazoneEscherichia coliDisk Diffusion-[]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of this compound derivatives.

General Synthesis of N-Boc-4-hydroxypiperidine

A common starting material for many derivatives is N-Boc-4-hydroxypiperidine. A general procedure for its synthesis is as follows:

  • Preparation of 4-piperidone: Start with 4-piperidone hydrochloride hydrate, dissolve in distilled water, and introduce liquid ammonia to achieve alkalinity. Extract the aqueous solution with toluene and dry the organic phase with anhydrous magnesium sulfate. Vacuum filtration yields 4-piperidone.

  • Reduction to this compound: Dissolve the obtained 4-piperidone in methanol. While stirring and controlling the temperature at 25-30°C, add sodium borohydride. After the addition is complete, reflux the reaction mixture for 7-10 hours. Concentrate the methanol, and then add dilute hydrochloric acid to adjust the pH to 7-8. Extract with dichloromethane, and dry the organic phase with anhydrous magnesium sulfate overnight. After vacuum filtration and concentration, add n-hexane to induce crystallization. Vacuum filtration yields this compound as a white crystal.

  • Boc Protection: To the synthesized this compound in methanol, add potassium carbonate and di-tert-butyl dicarbonate. Reflux the reaction for 6-8 hours at 25-30°C. Filter the insolubles and concentrate the methanol phase. Add petroleum ether and refrigerate to induce crystallization, yielding the final N-Boc-4-hydroxypiperidine as a white crystal.[15]

p38 MAP Kinase Inhibition Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 of a test compound against p38α MAP kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

  • Enzyme Addition: Dilute recombinant p38α enzyme in kinase buffer and add 2 µL to each well.

  • Substrate/ATP Addition: Prepare a mix of the substrate (e.g., ATF-2) and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and plot the results to determine the IC50 value.[13][16]

MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells (e.g., 5 × 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, add various concentrations of the test compound to the wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in the incubator.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[7][8][17]

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of apoptosis through the externalization of phosphatidylserine.

  • Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[3][4][15][18][19]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving targets of this compound derivatives and a general workflow for drug discovery utilizing such privileged scaffolds.

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Inhibitor This compound Inhibitor Inhibitor->p38 Inhibition Response Cellular Response (Inflammation, Apoptosis) Downstream->Response H3R_Signaling H3R Histamine H3 Receptor Gi_o Gαi/o H3R->Gi_o Activation Neurotransmitter Neurotransmitter Release (e.g., Histamine, DA) H3R->Neurotransmitter Inhibition Antagonist This compound Antagonist Antagonist->H3R Blockade AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP cAMP->Neurotransmitter Modulation Drug_Discovery_Workflow Scaffold This compound Scaffold Library Compound Library Synthesis Scaffold->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Optimization (SAR) Hit_ID->Lead_Gen Preclinical Preclinical Development Lead_Gen->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

4-Hydroxypiperidine and its Derivatives: A Versatile Scaffold in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its ability to be readily functionalized. This versatile heterocyclic core is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its inherent structural features, including a secondary or tertiary amine and a hydroxyl group, provide key hydrogen bonding interactions with various biological targets. This technical guide delves into the synthesis, key therapeutic applications, and experimental evaluation of this compound and its derivatives in the context of early-stage drug discovery.

Physicochemical Properties and Synthesis

The this compound core imparts desirable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and the potential for hydrogen bonding, which can enhance target affinity and selectivity. The LogP of the parent this compound is approximately -0.35, indicating its hydrophilic nature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC5H11NO[2]
Molecular Weight101.15 g/mol [2]
Melting Point86-90 °C[1]
Boiling Point108-114 °C/10 mmHg[2]
LogP-0.35 at 25°C[1]
Water SolubilitySoluble[3]

The synthesis of this compound derivatives often commences from commercially available starting materials like N-Boc-4-piperidone or this compound itself. The Boc protecting group is commonly employed to facilitate reactions at other positions of the piperidine ring before its removal under acidic conditions.

Key Therapeutic Applications

p38 MAP Kinase Inhibitors for Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it a prime target for the development of anti-inflammatory drugs. The this compound moiety has been successfully incorporated into potent and selective p38 MAP kinase inhibitors. This substituent has been shown to confer high selectivity for p38 over other kinases like COX-1.[4] One notable example, pyridinyloxazole 11, demonstrated a promising in vivo profile with an ED50 of 10 mg/kg in a rat collagen-induced arthritis model and a bioavailability of 64%.[4][5]

Table 2: In Vitro and In Vivo Activity of a this compound-Containing p38 MAP Kinase Inhibitor

Compoundp38α IC50 (nM)In Vivo ModelED50 (mg/kg)Bioavailability (%)Reference
Pyridinyloxazole 11-Rat Collagen-Induced Arthritis10 (po bid)64[4][5]

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the p38 MAP kinase signaling cascade, which is activated by cellular stresses and inflammatory cytokines. This pathway culminates in the phosphorylation of various transcription factors and kinases that regulate the expression of pro-inflammatory cytokines. This compound derivatives act as inhibitors of p38, thereby blocking this inflammatory cascade.

p38_signaling_pathway extracellular Cellular Stress / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream transcription Transcription Factors (e.g., ATF-2, p53) p38->transcription inhibitor This compound Derivatives inhibitor->p38 Inhibition inflammation Inflammatory Response (Cytokine Production) downstream->inflammation transcription->inflammation

p38 MAP Kinase Signaling Pathway and Inhibition
CCR5 Receptor Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy for HIV infection. The this compound scaffold has been instrumental in the development of potent CCR5 antagonists. Optimization of a high-throughput screening hit led to the discovery of a this compound derivative (6k) with improved potency.[6] Further structure-activity relationship (SAR) studies resulted in the identification of compound 10h, a potent CCR5 antagonist with an IC50 of 11 nM.[6]

Table 3: Potency of this compound-Based CCR5 Antagonists

CompoundCCR5 Binding IC50 (nM)Reference
1840[6]
6k49[7]
10h11[6]

CCR5-Mediated HIV Entry and its Inhibition

The following diagram depicts the process of HIV entry into a host cell, which is mediated by the interaction of the viral gp120 protein with the CD4 receptor and the CCR5 co-receptor. This compound-based CCR5 antagonists bind to the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120, thereby blocking viral entry.

CCR5_HIV_Entry hiv HIV-1 Virus (gp120) cd4 CD4 Receptor hiv->cd4 Binding ccr5 CCR5 Co-receptor hiv->ccr5 Co-receptor Binding cd4->ccr5 Conformational Change fusion Membrane Fusion & Viral Entry ccr5->fusion antagonist This compound CCR5 Antagonist antagonist->ccr5 Blockade cell_membrane Host Cell Membrane

Mechanism of CCR5 Antagonists in Preventing HIV Entry
Glutaminase (GAC) Inhibitors for Cancer Therapy

Glutaminase (GAC) is a key enzyme in cancer cell metabolism, responsible for converting glutamine to glutamate, a crucial step in providing cancer cells with the necessary building blocks for proliferation. Allosteric inhibitors of GAC, such as BPTES and CB-839, have shown promise as anti-cancer agents. The this compound moiety has been employed as a linker in the design of novel GAC inhibitors in an effort to enhance potency and improve physicochemical properties. Compound UPGL00019, which features a this compound linker, has demonstrated high potency in both enzymatic and cell-based assays.

Glutamine Metabolism in Cancer and its Inhibition

Cancer cells exhibit a high demand for glutamine, which is transported into the cell and converted to glutamate by glutaminase. Glutamate is then further metabolized to fuel the TCA cycle. This compound-containing inhibitors allosterically bind to glutaminase, preventing this metabolic pathway and thereby starving the cancer cells.

Glutaminase_Pathway glutamine_ext Extracellular Glutamine transporter Glutamine Transporter glutamine_ext->transporter glutamine_int Intracellular Glutamine transporter->glutamine_int glutaminase Glutaminase (GAC) glutamine_int->glutaminase Hydrolysis glutamate Glutamate glutaminase->glutamate inhibitor This compound Derivatives inhibitor->glutaminase Allosteric Inhibition tca TCA Cycle (Anaplerosis) glutamate->tca proliferation Cancer Cell Proliferation tca->proliferation

References

Theoretical and Computational Deep Dive into 4-Hydroxypiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-hydroxypiperidine, a pivotal scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings from quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. It further presents detailed experimental protocols for relevant biological assays and computational workflows to facilitate further research and application of this versatile molecule.

Quantum Chemical Insights into this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound. A seminal study by S. Sebastian and collaborators provides a detailed analysis using the B3LYP functional with a 6-311G(d,p) basis set, offering a foundational understanding of the molecule's geometry and vibrational spectra.[1]

Optimized Molecular Geometry

The calculated geometric parameters of this compound reveal a stable chair conformation. Key bond lengths and angles are summarized in Table 1, showcasing the precision of DFT methods in predicting molecular structures.[2][3]

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-N1.46 Å
C-C1.53 - 1.54 Å
C-O1.42 Å
O-H0.96 Å
N-H1.01 Å
Bond AngleC-N-C111.9°
C-C-N110.3° - 110.8°
C-C-O111.4°
Dihedral AngleC-N-C-C57.9° - 60.1°

Note: These are representative values. For a complete list of all geometric parameters, refer to the original research publications.

Vibrational Spectroscopy

A combined experimental and theoretical approach has been used to analyze the vibrational spectra (FT-IR and FT-Raman) of this compound.[1] The calculated vibrational frequencies, after scaling, show excellent agreement with the experimental data, allowing for a detailed assignment of the vibrational modes.[4][5][6][7]

Table 2: Selected Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)Assignment
33503351O-H stretch
32853286N-H stretch
29352936CH₂ asymmetric stretch
28552856CH₂ symmetric stretch
14581459CH₂ scissoring
10651066C-O stretch

Note: This is a selection of key vibrational modes. A full spectral analysis is available in the cited literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions and charge delocalization within the this compound molecule. The analysis reveals significant hyperconjugative interactions, primarily between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, contributing to the molecule's stability.[1][8]

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)σ(C-C)5.23
n(N)σ(C-H)3.89
n(O)σ*(C-H)1.78

E(2) represents the stabilization energy of the hyperconjugative interaction.[8][9]

Computational Modeling in Drug Design

The this compound scaffold is a common feature in many biologically active compounds. Computational modeling techniques such as molecular docking and molecular dynamics are crucial for understanding the structure-activity relationships (SAR) of these derivatives and for designing new therapeutic agents.[10]

Molecular Docking

Molecular docking studies have been employed to predict the binding modes of this compound derivatives to various biological targets, including the CCR5 receptor, a key co-receptor for HIV entry.[11][12] These studies help in identifying key interactions between the ligand and the receptor's active site, guiding the design of more potent inhibitors.

The general workflow for a molecular docking study is depicted below:

molecular_docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation Receptor_PDB Obtain Receptor Structure (PDB) Remove_Water Remove Water & Ligands Receptor_PDB->Remove_Water Add_Hydrogens Add Hydrogens & Charges Remove_Water->Add_Hydrogens Define_Binding_Site Define Binding Site Add_Hydrogens->Define_Binding_Site Docking Molecular Docking Define_Binding_Site->Docking Ligand_Structure Generate 3D Ligand Structure Energy_Minimization Energy Minimization Ligand_Structure->Energy_Minimization Assign_Charges Assign Charges Energy_Minimization->Assign_Charges Assign_Charges->Docking Analysis Analysis of Docking Poses Docking->Analysis

A typical workflow for a molecular docking study.
Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the binding interactions over time. This technique is valuable for refining the results of molecular docking and for gaining a deeper understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a powerful tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can help in predicting the activity of newly designed compounds and in identifying the key molecular descriptors that influence their biological effects.[13][14] A study on piperidine and piperazine derivatives as acetylcholinesterase inhibitors developed a robust 3D-QSAR (CoMFA) model with a high correlation coefficient (r²) of 0.947 for the training set.[15]

The general process of a QSAR study is outlined in the following diagram:

qsar_workflow Dataset Dataset of Compounds with Known Activity Descriptors Calculation of Molecular Descriptors Dataset->Descriptors Split Splitting into Training and Test Sets Descriptors->Split Model Model Generation (e.g., MLR, PLS) Split->Model Validation Model Validation Model->Validation Prediction Prediction of Activity of New Compounds Validation->Prediction

The general workflow of a QSAR study.

Experimental Protocols

Biological Assays

The biological evaluation of this compound derivatives often involves a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action.

This assay is used to determine the affinity of compounds for the CCR5 receptor.

  • Principle: A radiolabeled ligand with known affinity for the CCR5 receptor is incubated with cells or membranes expressing the receptor. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.[16][17]

  • Protocol Outline:

    • Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes expressing the CCR5 receptor.

    • Incubation: Incubate the cells/membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α) and varying concentrations of the test compound.

    • Separation: Separate the bound and free radioligand, typically by filtration.

    • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value.[18][19]

This assay measures the affinity of compounds for the H3 receptor.

  • Principle: Similar to the CCR5 binding assay, this competitive binding assay uses a radiolabeled H3 receptor antagonist to determine the binding affinity of test compounds.[20][21]

  • Protocol Outline:

    • Membrane Preparation: Prepare membranes from cells expressing the human histamine H3 receptor.

    • Incubation: Incubate the membranes with a radiolabeled antagonist (e.g., [³H]-N-α-methylhistamine) and different concentrations of the test compound in a suitable buffer.[22][23]

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters.

    • Analysis: Calculate IC50 and Ki values from the competition binding curves.[24]

This is a common in vivo assay to assess the analgesic properties of compounds.[25]

  • Principle: The test measures the latency of an animal (typically a mouse or rat) to withdraw its tail from a source of thermal pain. An increase in the tail-flick latency after administration of a test compound indicates an analgesic effect.[26][27]

  • Protocol Outline:

    • Acclimatization: Acclimatize the animals to the testing environment.

    • Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of light or immersing the tail in hot water (e.g., 55°C). A cut-off time is set to prevent tissue damage.[28][29]

    • Compound Administration: Administer the test compound, a positive control (e.g., morphine), and a vehicle control to different groups of animals.

    • Post-treatment Measurement: Measure the tail-flick latency at different time points after compound administration.

    • Data Analysis: Compare the post-treatment latencies to the baseline and control values to determine the analgesic effect.

Conclusion

The this compound moiety is a valuable building block in the design of novel therapeutic agents. The integration of theoretical studies, computational modeling, and experimental validation provides a powerful platform for the rational design and optimization of this compound-based compounds. This technical guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

The Bifunctional Reactivity of 4-Hydroxypiperidine's Hydroxyl Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates both a secondary amine and a secondary alcohol, presenting a unique landscape of reactivity that can be strategically exploited in the synthesis of complex pharmaceutical agents. The hydroxyl group, in particular, offers a rich platform for a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the this compound hydroxyl group, focusing on its physicochemical properties, key reactions, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is fundamentally governed by its acidity (pKa) and nucleophilicity. These properties are influenced by the presence of the neighboring nitrogen atom within the piperidine ring.

Acidity (pKa)

The pKa of the hydroxyl proton in a typical secondary alcohol is in the range of 16-18[1]. However, the pKa of the hydroxyl group in this compound is predicted to be around 14.94, making it slightly more acidic than a simple secondary alcohol. This increased acidity can be attributed to the electron-withdrawing inductive effect of the nearby nitrogen atom. It is crucial to distinguish this from the pKa of the piperidinium ion, which is approximately 11.1[2][3], reflecting the basicity of the secondary amine.

Nucleophilicity

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. However, the secondary amine in the piperidine ring is generally a stronger nucleophile than the secondary alcohol[4]. This difference in nucleophilicity allows for selective reactions at the nitrogen atom under appropriate conditions, often necessitating the protection of the amine to achieve selective functionalization of the hydroxyl group. The nucleophilicity of the hydroxyl group is significantly enhanced upon deprotonation to form the corresponding alkoxide, which is a much more potent nucleophile.

N-Protection of this compound

To selectively target the hydroxyl group for chemical modification, the more nucleophilic secondary amine must first be protected. The tert-butyloxycarbonyl (Boc) group is the most common and effective protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃) or aqueous sodium bicarbonate

  • Methanol or dichloromethane

  • Petroleum ether or n-hexane

Procedure:

  • Dissolve this compound in methanol or dichloromethane in a round-bottom flask.

  • Add a mild base such as potassium carbonate or aqueous sodium bicarbonate to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction mixture at room temperature or reflux for 6-15 hours[5][6][7].

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • If using a solid base, filter the insoluble materials. If using an aqueous base, separate the organic phase.

  • Concentrate the organic phase under reduced pressure.

  • Add petroleum ether or n-hexane to the residue and refrigerate to induce crystallization.

  • Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by vacuum filtration.

Quantitative Data: This reaction typically proceeds in high to quantitative yields. For example, stirring this compound with di-tert-butyl dicarbonate and aqueous sodium bicarbonate in dichloromethane for 15 hours can result in a quantitative yield of N-Boc-4-hydroxypiperidine[5][7]. Another protocol using potassium carbonate in methanol with reflux for 8 hours at 30°C also reports a high yield (GC purity 99.5%)[6].

Diagram: N-Boc Protection Workflow

N_Boc_Protection cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Reaction Reaction (Methanol or DCM, RT or Reflux, 6-15h) Reactant1->Reaction Reactant2 (Boc)2O Reactant2->Reaction Base K2CO3 or NaHCO3 Base->Reaction Workup Work-up (Filtration/Extraction, Concentration) Reaction->Workup Crystallization Crystallization (Petroleum Ether) Workup->Crystallization Product N-Boc-4-hydroxypiperidine Crystallization->Product

Caption: Workflow for the N-Boc protection of this compound.

Key Reactions of the Hydroxyl Group

Once the amine is protected, the hydroxyl group of N-Boc-4-hydroxypiperidine can undergo a variety of transformations, including etherification, esterification, oxidation, and nucleophilic substitution via the Mitsunobu reaction.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction[8]. For N-Boc-4-hydroxypiperidine, this involves deprotonation of the hydroxyl group with a strong base to form the alkoxide, followed by reaction with a primary alkyl halide.

This protocol details the formation of an ether linkage at the hydroxyl position of N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution to form the alkoxide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 1-8 hours)[9].

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideNaHTHF0 to RT--[4]
General Primary Alkyl HalidesAlkoxideAprotic50-1001-850-95[9]

Diagram: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol N-Boc-4-hydroxypiperidine Alkoxide Alkoxide Intermediate Alcohol->Alkoxide + NaH Base NaH H2 H2 (gas) Alkoxide->H2 Product Ether Product Alkoxide->Product + R-X (SN2) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product HalideIon X- Product->HalideIon

Caption: Mechanism of the Williamson ether synthesis.

Esterification

The hydroxyl group of N-Boc-4-hydroxypiperidine can be readily converted to an ester using various methods, including reaction with acyl chlorides, acid anhydrides, or through carbodiimide-mediated coupling reactions like the Steglich esterification.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Acyl chloride or acid anhydride (e.g., acetyl chloride or acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the base to the solution.

  • Cool the mixture to 0°C.

  • Slowly add the acyl chloride or acid anhydride.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography if necessary.

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP)[3].

Materials:

  • N-Boc-4-hydroxypiperidine

  • Carboxylic acid

  • DCC or EDC

  • DMAP (catalytic amount)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine, the carboxylic acid, and a catalytic amount of DMAP in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Add a solution of DCC or EDC in the same solvent dropwise.

  • Stir the reaction mixture at 0°C for a short period and then at room temperature until completion.

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct if DCC is used.

  • Wash the filtrate with dilute acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data:

Acylating Agent/Carboxylic AcidCoupling Agent/CatalystSolventTemperature (°C)Yield (%)Reference
Acetic AnhydridePyridine--HighGeneral Knowledge
Boc-protected serineDCC/DMAPCH₂Cl₂RT~80[3]
(E)-4-methoxy cinnamic acidDIC/DMAPCH₂Cl₂RT81[10]

Diagram: Steglich Esterification Logical Flow

Steglich_Esterification cluster_inputs Inputs cluster_reaction Reaction cluster_outputs Outputs Alcohol N-Boc-4-hydroxypiperidine Mixing Mix in CH2Cl2 at 0°C to RT Alcohol->Mixing CarboxylicAcid Carboxylic Acid CarboxylicAcid->Mixing DCC DCC/EDC DCC->Mixing DMAP DMAP (catalyst) DMAP->Mixing Ester Ester Product Mixing->Ester Byproduct DCU (precipitate) Mixing->Byproduct

Caption: Logical flow of the Steglich esterification.

Oxidation

The secondary hydroxyl group of N-Boc-4-hydroxypiperidine can be oxidized to the corresponding ketone, N-Boc-4-piperidone, using a variety of mild oxidizing agents. Common methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine[11].

Materials:

  • N-Boc-4-hydroxypiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane

Procedure:

  • To a solution of oxalyl chloride in anhydrous dichloromethane at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO in dichloromethane dropwise.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of N-Boc-4-hydroxypiperidine in dichloromethane slowly.

  • Stir for 30-45 minutes at -78°C.

  • Add triethylamine or DIPEA dropwise, ensuring the temperature remains below -60°C.

  • Stir for an additional 30 minutes at -78°C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify the crude ketone by column chromatography or distillation.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers mild conditions and a simple workup[12].

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate solution

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine in anhydrous dichloromethane.

  • Add Dess-Martin periodinane to the solution at room temperature.

  • Stir the reaction mixture until TLC indicates complete consumption of the starting alcohol.

  • Dilute the reaction mixture with diethyl ether and quench by adding a mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash, dry, and concentrate.

  • Purify the product as needed.

Quantitative Data:

Oxidation MethodOxidizing AgentSolventTemperature (°C)Yield (%)Reference
Swern Oxidation(COCl)₂/DMSO, Et₃NCH₂Cl₂-78 to RTHigh (e.g., 97% for a model compound)[13][14]
Dess-Martin OxidationDMPCH₂Cl₂RTHigh[12]

Diagram: Oxidation of N-Boc-4-hydroxypiperidine

Oxidation_Pathway cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation Start N-Boc-4-hydroxypiperidine Swern_Reagents (COCl)2, DMSO, Et3N CH2Cl2, -78°C to RT Start->Swern_Reagents DMP_Reagent DMP CH2Cl2, RT Start->DMP_Reagent Product N-Boc-4-piperidone Swern_Reagents->Product DMP_Reagent->Product

Caption: Oxidation pathways for N-Boc-4-hydroxypiperidine.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the hydroxyl group into a variety of other functionalities, such as esters, ethers, and azides, with inversion of stereochemistry. This reaction proceeds by activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Materials:

  • N-Boc-4-hydroxypiperidine

  • Nucleophile (e.g., carboxylic acid, phenol, or hydrazoic acid)

  • Triphenylphosphine (PPh₃)

  • DEAD or DIAD

  • Anhydrous aprotic solvent (e.g., THF or benzene)

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine, the nucleophile, and triphenylphosphine in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the mixture to 0°C or below.

  • Slowly add a solution of DEAD or DIAD in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion is indicated by TLC.

  • Concentrate the reaction mixture.

  • Purify the product by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Quantitative Data:

NucleophileReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrazoic AcidPPh₃, DIADBenzeneRT340 (overall yield for a multi-step synthesis)
Benzoic AcidPPh₃, DEADTHFRT-80 (for a similar secondary alcohol)[12]
Diphenylphosphoryl azidePPh₃, DEADTHF-20-80

Diagram: Mitsunobu Reaction Signaling Pathway

Mitsunobu_Pathway cluster_activation Activation cluster_substitution Substitution Alcohol N-Boc-4-hydroxypiperidine Oxyphosphonium Oxyphosphonium Intermediate Alcohol->Oxyphosphonium PPh3 PPh3 PPh3->Oxyphosphonium DEAD DEAD/DIAD DEAD->Oxyphosphonium Product Substituted Product (Nu-R) Oxyphosphonium->Product + Nu-H (SN2) Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproducts Ph3P=O + DEAD-H2 Product->Byproducts

Caption: Simplified signaling pathway of the Mitsunobu reaction.

Conclusion

The hydroxyl group of this compound is a key functional handle that, after appropriate protection of the more reactive secondary amine, provides access to a wide array of chemical transformations. Understanding the principles of its reactivity and the specific protocols for its functionalization is essential for leveraging this versatile scaffold in the synthesis of novel and potent pharmaceutical agents. This guide has provided a detailed overview of the core reactions involving the hydroxyl group, complete with experimental methodologies and quantitative data, to aid researchers in their synthetic endeavors. The strategic manipulation of this functional group will undoubtedly continue to play a pivotal role in the future of drug discovery and development.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity Profile of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) and follow all applicable safety regulations and institutional protocols when handling 4-Hydroxypiperidine.

Introduction

This compound, also known as 4-Piperidinol, is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of various pharmaceutical agents, including antihistamines and fibrinogen receptor antagonists.[1][2] Its molecular structure, featuring a piperidine ring with a hydroxyl group, imparts specific chemical properties that make it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound, based on currently available data, to ensure its safe and effective use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[3][4]

Signal Word: Danger[3]

Toxicological Profile

Publicly available quantitative toxicity data for this compound could not be identified during a comprehensive literature search.

The primary toxicological concerns are its corrosive nature, causing severe skin burns and eye damage, and its potential to cause respiratory irritation.[3][5] Inhalation or prolonged exposure to high concentrations of its vapors or dust may lead to more severe health effects, including central nervous system disturbances.[1]

Mechanism of Toxicity and Signaling Pathways:

Information regarding the specific signaling pathways or molecular mechanisms of this compound toxicity is not available in the current scientific literature. The corrosive effects are likely due to its alkaline nature, leading to chemical burns upon contact with tissues. The respiratory irritation is a common effect of many volatile or dusty alkaline organic compounds.

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific procedures being undertaken should be conducted to determine the appropriate level of PPE. The following table provides general PPE recommendations.

Body PartRecommended Protection
Eyes/Face Chemical safety goggles and a face shield.
Skin Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or for spill cleanup.
Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • The storage area should be designated for corrosive materials.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

In the event of a spill, follow a pre-determined emergency response protocol. The following workflow outlines the general steps for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill with Absorbent Material ventilate->contain neutralize Neutralize (if safe and appropriate) contain->neutralize collect Carefully Collect Absorbed Material neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose report Report the Incident dispose->report Acute_Toxicity_Study_Workflow start Dose Range-Finding Study (Optional) main_study Main Study: Dose Administration (e.g., Oral, Dermal, Inhalation) start->main_study observation Observation Period (14 days): - Clinical Signs - Body Weight - Mortality main_study->observation necropsy Gross Necropsy of all Animals observation->necropsy data_analysis Data Analysis and Interpretation necropsy->data_analysis endpoint Determination of Endpoint: - LD50/LC50 - GHS Classification data_analysis->endpoint

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxypiperidine Derivatives for Analgesic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting analgesic agents. Its inherent structural features allow for modification at several positions, enabling the fine-tuning of pharmacological properties to enhance potency and reduce adverse effects. This document provides detailed application notes and experimental protocols for the synthesis and analgesic evaluation of this compound derivatives, with a focus on their interaction with opioid receptors, key targets in pain management.

Signaling Pathways in Opioid-Mediated Analgesia

Opioid analgesics primarily exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The µ-opioid receptor (MOR) is the principal target for most clinically used opioid analgesics. Activation of MOR by a ligand, such as a this compound derivative, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the pain signal.

opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx (Reduced) Ca_channel->Ca_influx K_efflux K⁺ Efflux (Increased) K_channel->K_efflux Ligand This compound Derivative (Agonist) Ligand->MOR Binds to ATP ATP Reduced_release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Reduced_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_release Analgesia Analgesia Reduced_release->Analgesia

Opioid Receptor Signaling Pathway

Synthetic Protocols

The synthesis of this compound derivatives with analgesic activity often involves the modification of the piperidine nitrogen. Two common strategies are N-alkylation and N-acylation.

General Workflow for Synthesis and Evaluation

synthesis_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound Scaffold reaction N-Substitution Reaction (Alkylation/Acylation) start->reaction purification Purification (Chromatography/ Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Receptor Binding) characterization->in_vitro in_vivo In Vivo Analgesic Assays (Tail Flick, Hot Plate, Writhing) characterization->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar

General Experimental Workflow
Protocol 1: Synthesis of N-Substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives[1][2][3][4]

This protocol describes the synthesis of N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, which have shown significant analgesic activity.[1][2]

Materials:

  • 4-(4'-chlorophenyl)-4-hydroxypiperidine

  • Appropriate alkyl or phenacyl halide (e.g., phenacyl bromide, substituted phenacyl bromides)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a solution of 4-(4'-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in anhydrous acetone, add potassium carbonate (2 equivalents).

  • Addition of Halide: Add the desired alkyl or phenacyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Characterize the purified compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of N-Phenacyl-4-hydroxypiperidine Derivatives[5][6]

This protocol details the preparation of N-phenacyl derivatives of this compound. Halogenated phenacyl derivatives have demonstrated protection against acetic acid-induced writhing in mice.[3]

Materials:

  • This compound hydrochloride

  • Substituted phenacyl bromides (e.g., 4-bromo-phenacyl bromide, 4-chloro-phenacyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Brine solution

  • Ethyl acetate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) and the substituted phenacyl bromide (1 equivalent) separately in ethanol.

  • Combine Reagents: Combine the two solutions and add potassium carbonate (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Partition the mixture between brine and ethyl acetate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-phenacyl-4-hydroxypiperidine derivative.

  • Characterization: Confirm the structure of the final product using IR, ¹H-NMR, and Mass Spectrometry.

Data Presentation: Analgesic Activity of this compound Derivatives

The following table summarizes the analgesic activity of representative this compound derivatives from the literature.

Compound IDStructure/SubstitutionAnimal ModelAssayDoseAnalgesic Effect (% Inhibition or Latency)Reference
Series 2-5 N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidineWistar RatTail Flick Test50 mg/kg (i.m.)Significant analgesic activity[1][2][4]
Halogenated Phenacyl Derivatives Halogenated phenacyl substitution on this compoundMouseAcetic Acid-Induced WrithingNot specifiedProtection against writhing[3]
PD3 4-(4'-bromophenyl)-4-piperidinol derivativeNot specifiedNot specifiedNot specifiedNot specified
HN58 4-aminomethyl piperidine derivativeMouseWrithing TestNot specified100% inhibition

Experimental Protocols for Analgesic Activity Evaluation

Protocol 3: Acetic Acid-Induced Writhing Test[1][7][8][9][10]

This test is used to evaluate peripheral analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% acetic acid solution in distilled water

  • Vehicle (e.g., normal saline, DMSO)

  • Standard drug (e.g., diclofenac sodium)

  • Test compounds

  • Syringes and needles for intraperitoneal injection

  • Observation chambers

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Grouping: Divide the animals into groups (n=5-6 per group): control (vehicle), standard drug, and test compound groups at various doses.

  • Administration: Administer the test compounds and standard drug orally or intraperitoneally 30 minutes before the induction of writhing.

  • Induction of Writhing: Induce writhing by intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight).[1]

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 10-20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Protocol 4: Tail-Flick Test[11][12][13][14][15]

This test is used to assess centrally mediated analgesia.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Analgesiometer with a radiant heat source

  • Animal restrainers

  • Standard drug (e.g., morphine, pethidine)

  • Test compounds

Procedure:

  • Acclimatization: Acclimatize the animals to the testing apparatus before the experiment.

  • Baseline Latency: Gently restrain the animal and place the distal part of its tail on the radiant heat source of the analgesiometer. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Administration: Administer the test compounds or standard drug via the desired route (e.g., intramuscular, intraperitoneal).

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis: The increase in latency period is an indicator of analgesic activity. Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 5: Hot Plate Test[11][16][17][18][19]

This test also assesses centrally mediated analgesia and involves supraspinal pathways.

Materials:

  • Mice or rats

  • Hot plate apparatus with adjustable temperature

  • Transparent cylindrical restrainer

  • Standard drug (e.g., morphine)

  • Test compounds

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically between 52-55°C.

  • Baseline Latency: Place the animal on the hot plate within the restrainer and start a timer. Record the time taken for the animal to exhibit a nocifensive response, such as licking its hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue injury.

  • Administration: Administer the test compounds or standard drug.

  • Post-treatment Latency: At predetermined time intervals after drug administration, place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: An increase in the reaction time is indicative of an analgesic effect. The data can be analyzed similarly to the tail-flick test (% MPE).

In Vitro Evaluation: Opioid Receptor Binding Assay

To determine the affinity of the synthesized compounds for opioid receptors, a radioligand binding assay is a standard method.

Protocol 6: µ-Opioid Receptor (MOR) Radioligand Binding Assay[20][21][22]

Materials:

  • Cell membranes expressing µ-opioid receptors (e.g., from CHO cells or rat brain)

  • Radioligand (e.g., [³H]DAMGO or [³H]Diprenorphine)

  • Non-specific binding agent (e.g., naloxone)

  • Test compounds at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a microtiter plate or microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding agent. The total assay volume is typically 1 mL.

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of excess naloxone) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR)

The data obtained from the synthesis and biological evaluation of a series of this compound derivatives can be used to establish a structure-activity relationship (SAR).

SAR_logic cluster_structure Chemical Structure cluster_activity Biological Activity core This compound Core r1 N-Substituent (R1) core->r1 r2 C4-Substituent (R2) core->r2 potency Analgesic Potency r1->potency Modulates selectivity Receptor Selectivity (e.g., µ vs δ/κ) r1->selectivity Influences side_effects Adverse Effects r1->side_effects Affects r2->potency Modulates r2->selectivity Influences r2->side_effects Affects

Structure-Activity Relationship Logic

By systematically varying the substituents at the piperidine nitrogen (R1) and the 4-position (R2), researchers can deduce the structural requirements for optimal analgesic activity. For instance, studies have shown that the nature and size of the N-substituent are critical for potency.[1] Aromatic or aralkyl groups on the nitrogen often lead to high potency. The substituent at the 4-position, such as the 4'-chlorophenyl group, also plays a crucial role in receptor interaction and overall activity.

Conclusion

The this compound scaffold remains a highly viable starting point for the development of novel analgesic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field, from the initial synthesis and characterization of derivatives to their thorough pharmacological evaluation. A systematic approach, combining chemical synthesis, in vivo and in vitro assays, and SAR analysis, is crucial for the successful discovery of new, potent, and safer pain therapeutics.

References

The Versatility of 4-Hydroxypiperidine: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxypiperidine, a simple heterocyclic alcohol, has emerged as a cornerstone in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, allows for a diverse range of chemical transformations, making it an invaluable scaffold for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key therapeutic agents, including antihistamines, anticancer drugs, and analgesics.

Application Note 1: Synthesis of Antihistamines - Bepotastine and Rupatadine

The piperidine moiety is a common structural feature in many antihistamines. This compound serves as a crucial starting material for the synthesis of second-generation H1 receptor antagonists such as Bepotastine and Rupatadine, which are widely used for the treatment of allergic rhinitis and urticaria.[1]

Bepotastine Synthesis: The synthesis of Bepotastine involves the etherification of a protected this compound derivative with (4-chlorophenyl)(pyridin-2-yl)methanol, followed by deprotection and subsequent alkylation of the piperidine nitrogen.

Rupatadine Synthesis: The synthesis of Rupatadine involves the N-alkylation of desloratadine with a substituted pyridine derivative, which itself can be synthesized from precursors that may involve this compound or its analogs in related synthetic strategies.

Below is a general workflow for the synthesis of Bepotastine, highlighting the incorporation of the this compound core.

G cluster_0 Protection cluster_1 Etherification cluster_2 Deprotection & Alkylation This compound This compound N-Protected-4-hydroxypiperidine N-Protected-4-hydroxypiperidine This compound->N-Protected-4-hydroxypiperidine e.g., Boc2O Protected Bepotastine Precursor Protected Bepotastine Precursor N-Protected-4-hydroxypiperidine->Protected Bepotastine Precursor Williamson Ether Synthesis (4-chlorophenyl)(pyridin-2-yl)methanol derivative (4-chlorophenyl)(pyridin-2-yl)methanol derivative (4-chlorophenyl)(pyridin-2-yl)methanol derivative->Protected Bepotastine Precursor Deprotected Intermediate Deprotected Intermediate Protected Bepotastine Precursor->Deprotected Intermediate Acidic Cleavage Bepotastine Bepotastine Deprotected Intermediate->Bepotastine Alkylating Agent

Caption: Synthetic workflow for Bepotastine.

Application Note 2: Synthesis of the Anticancer Drug Crizotinib

N-Boc-4-hydroxypiperidine is a key intermediate in the synthesis of Crizotinib, a multi-target protein kinase inhibitor used in the treatment of non-small-cell lung cancer. The hydroxyl group of N-Boc-4-hydroxypiperidine is typically activated, for instance by mesylation, to facilitate nucleophilic substitution with a pyrazole derivative. This is a critical step in constructing the core of the Crizotinib molecule.

The general synthetic strategy involves a multi-step process including a Mitsunobu reaction or a mesylation/substitution sequence, followed by a Suzuki coupling and final deprotection.

G cluster_0 Activation cluster_1 Nucleophilic Substitution cluster_2 Suzuki Coupling & Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Activated Intermediate (e.g., Mesylate) Activated Intermediate (e.g., Mesylate) N-Boc-4-hydroxypiperidine->Activated Intermediate (e.g., Mesylate) MsCl, Et3N N-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine N-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine Activated Intermediate (e.g., Mesylate)->N-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine 4-Iodo-1H-pyrazole 4-Iodo-1H-pyrazole 4-Iodo-1H-pyrazole->N-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine Protected Crizotinib Protected Crizotinib N-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine->Protected Crizotinib Pd Catalyst Boronic Ester Derivative Boronic Ester Derivative Boronic Ester Derivative->Protected Crizotinib Crizotinib Crizotinib Protected Crizotinib->Crizotinib Deprotection

Caption: Synthetic workflow for Crizotinib.

Application Note 3: Synthesis of Analgesic Compounds

This compound derivatives are important scaffolds for the development of novel analgesic agents. Specifically, N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have shown significant analgesic activity.[2] The synthesis of these compounds typically involves the N-alkylation or N-acylation of the 4-(4'-chlorophenyl)-4-hydroxypiperidine core.

The following diagram illustrates the general workflow for the synthesis of these analgesic compounds.

G cluster_0 Core Synthesis cluster_1 N-Functionalization Starting Materials Starting Materials 4-(4'-chlorophenyl)-4-hydroxypiperidine 4-(4'-chlorophenyl)-4-hydroxypiperidine Starting Materials->4-(4'-chlorophenyl)-4-hydroxypiperidine N-Substituted Analgesic Derivative N-Substituted Analgesic Derivative 4-(4'-chlorophenyl)-4-hydroxypiperidine->N-Substituted Analgesic Derivative Alkylating or Acylating Agent Alkylating or Acylating Agent Alkylating or Acylating Agent->N-Substituted Analgesic Derivative

Caption: Synthesis of Analgesic Derivatives.

Quantitative Data Summary

ProductKey Intermediate from this compoundReaction TypeReported Yield (%)Reference
Bepotastine(S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidineEtherification95-99[1]
CrizotinibN-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidineMesylation, Substitution72-80
RupatadineRupatadine BaseN-Alkylation~67-85[3][4]
Analgesic DerivativeN-Phenacyl-4-(4'-chlorophenyl)-4-hydroxypiperidineN-AcylationNot specified

Experimental Protocols

Protocol 1: Synthesis of (S)-Bepotastine

This protocol describes the synthesis of the key intermediate (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.

Materials:

  • (S)-(+)-(4-chlorophenyl)pyrid-2-yl-methanol

  • N-Ethoxycarbonyl-4-hydroxypiperidine

  • Potassium hydroxide (KOH)

  • Trichloroacetonitrile

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of (S)-(+)-(4-chlorophenyl)pyrid-2-yl-methanol (88g) in dichloromethane (880g), cool the mixture to 0-5°C.

  • Add potassium hydroxide (22.4g) to the cooled solution.

  • Slowly add trichloroacetonitrile (115.6g) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture for 10 minutes at the same temperature.

  • Add water (400g) dropwise to quench the reaction.

  • Stir the mixture and then separate the organic layer.

  • Concentrate the organic phase under reduced pressure to obtain the intermediate product.

  • Dissolve N-ethoxycarbonyl-4-hydroxypiperidine (124g) in dichloromethane (2kg) in a separate reaction flask.

  • Proceed with the etherification reaction with the previously prepared intermediate.

Note: This is a generalized procedure based on patent literature and may require optimization.

Protocol 2: Synthesis of a Key Crizotinib Intermediate

This protocol outlines the synthesis of tert-butyl 4-(4-nitropyrazol-1-yl)piperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

  • 4-Nitropyrazole

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • To a reactor, add 4-nitropyrazole (3.73 g, 0.033 mol) and dimethyl sulfoxide (100 mL).

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Add potassium hydroxide (0.93 g, 0.038 mol) portion-wise, and continue stirring at the same temperature for 1 hour.

  • To this reaction mixture, add tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (10 g, 0.036 mol).

  • Raise the temperature to 80°C and maintain for 18 hours.

  • After cooling, add 400 mL of water.

  • Extract the aqueous layer three times with 400 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate/petroleum ether to yield the pure compound (7.1 g, 72% yield).

Protocol 3: Synthesis of Rupatadine

This protocol describes the N-alkylation of desloratadine to form Rupatadine.

Materials:

  • Desloratadine

  • 3-Chloromethyl-5-methylpyridine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Dichloromethane

  • 0.1 M Hydrochloric acid

Procedure:

  • To a reaction flask, add desloratadine (30g) and 3-methyl-5-chloromethyl pyridine hydrochloride (20.6g).

  • Add dehydrated ethanol (300ml).

  • With stirring, add a 1.5M aqueous solution of sodium bicarbonate (160ml) dropwise.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Evaporate the reaction solution to dryness.

  • Dissolve the residue in 150ml of dichloromethane.

  • Wash the organic layer several times with 0.1M hydrochloric acid to obtain Rupatadine. The purity is typically greater than 99%.[5]

Protocol 4: Synthesis of N-Phenacyl-4-(4'-chlorophenyl)-4-hydroxypiperidine

This protocol outlines a general procedure for the N-acylation of a this compound derivative.

Materials:

  • 4-(4'-chlorophenyl)-4-hydroxypiperidine

  • Phenacyl chloride (or other phenacyl halide)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve 4-(4'-chlorophenyl)-4-hydroxypiperidine in an anhydrous solvent under an inert atmosphere.

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Cool the mixture to 0°C.

  • Slowly add a solution of phenacyl chloride (1.0 to 1.2 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note on Spectroscopic Data:

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the final products and key intermediates are crucial for reaction monitoring and final product characterization. While some data is available in the cited literature, it is recommended to perform full characterization for any newly synthesized compound. For example, the ¹H NMR spectrum of Rupatadine would show characteristic peaks for the aromatic protons, the piperidine ring protons, and the methyl group on the pyridine ring. Similarly, the ¹³C NMR would confirm the presence of all the carbon atoms in the molecule. Mass spectrometry is essential to confirm the molecular weight of the synthesized compounds.

References

N-Boc-4-Hydroxypiperidine: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-hydroxypiperidine is a versatile heterocyclic building block widely employed in pharmaceutical research and drug discovery. Its unique structural features, including a piperidine core, a Boc-protected amine, and a hydroxyl group, provide a scaffold for diverse chemical modifications, making it an invaluable intermediate in the synthesis of a wide range of biologically active molecules. These application notes provide an overview of its use in the development of kinase inhibitors, CCR5 antagonists, and other therapeutic agents, complete with detailed experimental protocols and quantitative data.

Synthetic Applications

N-Boc-4-hydroxypiperidine serves as a crucial starting material for the synthesis of complex pharmaceutical compounds. The Boc protecting group allows for selective reactions at the hydroxyl position, while its facile removal under acidic conditions enables further functionalization of the piperidine nitrogen.

Synthesis of N-Boc-4-Hydroxypiperidine

Two common methods for the preparation of N-Boc-4-hydroxypiperidine are the reduction of N-Boc-4-piperidone and the Boc protection of 4-hydroxypiperidine.

Table 1: Comparison of Synthetic Routes to N-Boc-4-Hydroxypiperidine

MethodStarting MaterialKey ReagentsTypical YieldPurityReference
ReductionN-Boc-4-piperidoneSodium borohydride, Methanol87%>98%[1]
Boc ProtectionThis compoundDi-tert-butyl dicarbonate, Potassium carbonate, Methanol85-92%>98%[2]

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine via Reduction of N-Boc-4-piperidone [1]

Materials:

  • N-Boc-4-piperidone (15 g, 75 mmol)

  • Tetrahydrofuran (THF) (150 mL)

  • Methanol (MeOH) (30 mL)

  • Sodium borohydride (5.7 g, 0.15 mol)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Ice-water

Procedure:

  • Dissolve N-Boc-4-piperidone in a mixture of THF and MeOH in a round-bottom flask.

  • Cool the solution to -10°C using an ice-salt bath.

  • Add sodium borohydride in portions, maintaining the temperature below -10°C.

  • Stir the reaction mixture at -10°C for 30 minutes.

  • Pour the reaction mixture into ice-water (300 mL).

  • Extract the aqueous mixture with EtOAc (3 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford N-Boc-4-hydroxypiperidine as a solid.

  • Yield: 13.2 g (87%).

Protocol 2: Synthesis of N-Boc-4-hydroxypiperidine via Boc Protection of this compound [3]

Materials:

  • This compound (10.0 g, 98.9 mmol)

  • Aqueous sodium hydrogen carbonate (1 M, 150 mL)

  • Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol)

  • Dichloromethane

Procedure:

  • Combine this compound, aqueous sodium hydrogen carbonate, and dichloromethane in a reaction vessel.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction vigorously for 15 hours at room temperature.

  • Separate the organic and aqueous phases.

  • Wash the organic phase with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a colorless oil.

  • Yield: 19.9 g (quantitative).

Experimental Workflow: Synthesis of N-Boc-4-Hydroxypiperidine

G cluster_0 Route 1: Reduction cluster_1 Route 2: Boc Protection start1 N-Boc-4-piperidone proc1 Reduction (NaBH4, MeOH/THF) start1->proc1 end1 N-Boc-4-hydroxypiperidine proc1->end1 start2 This compound proc2 Boc Protection (Boc)2O, Base start2->proc2 end2 N-Boc-4-hydroxypiperidine proc2->end2

Synthetic routes to N-Boc-4-hydroxypiperidine.

Application in the Synthesis of Kinase Inhibitors: Crizotinib

N-Boc-4-hydroxypiperidine is a key intermediate in the synthesis of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of non-small cell lung cancer.[4][5] The synthesis involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution and subsequent elaboration to the final drug molecule.

Table 2: Key Intermediates and Reactions in Crizotinib Synthesis

IntermediateReaction TypeKey ReagentsReference
N-Boc-4-(mesyloxy)piperidineMesylationMethanesulfonyl chloride, Triethylamine[6]
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylateNucleophilic Substitution4-Iodo-1H-pyrazole[6]
CrizotinibSuzuki Coupling & DeprotectionBoronic acid derivative, Pd catalyst, HCl[5][6]

Protocol 3: Synthesis of Crizotinib Intermediate (tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate) [6]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine

  • 4-Iodo-1H-pyrazole

  • Suitable solvent (e.g., Dichloromethane)

Procedure:

  • Mesylation: Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate N-Boc-4-(mesyloxy)piperidine.

  • Nucleophilic Substitution: To a solution of the mesylated intermediate, add 4-iodo-1H-pyrazole and a suitable base. Heat the reaction mixture to drive the substitution reaction. After completion, perform an appropriate work-up and purification (e.g., column chromatography) to obtain tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

ALK Signaling Pathway and Crizotinib Inhibition

The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways such as PI3K/Akt, MAPK/Erk, and JAK/STAT, promoting cell proliferation and survival.[4] Crizotinib inhibits the kinase activity of the EML4-ALK fusion protein, thereby blocking these downstream signals and leading to apoptosis of cancer cells.[4][7]

G cluster_0 EML4-ALK Fusion Protein cluster_1 Downstream Signaling Pathways cluster_2 Cellular Response EML4_ALK EML4-ALK PI3K_Akt PI3K/Akt Pathway EML4_ALK->PI3K_Akt MAPK_Erk MAPK/Erk Pathway EML4_ALK->MAPK_Erk JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_Erk->Proliferation JAK_STAT->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition

Crizotinib inhibits the EML4-ALK signaling cascade.

Application in the Synthesis of CCR5 Antagonists

N-Boc-4-hydroxypiperidine derivatives are pivotal in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used to treat HIV infection.[8] These antagonists block the entry of HIV into host cells.

Table 3: Pharmacological Data of a Potent this compound-based CCR5 Antagonist

CompoundTargetIC50 (nM)Reference
10hCCR511[8]

Protocol 4: General Scheme for the Synthesis of this compound-based CCR5 Antagonists [8]

A general synthetic approach involves the derivatization of the hydroxyl group of N-Boc-4-hydroxypiperidine, often through etherification or esterification, followed by deprotection of the Boc group and subsequent N-alkylation or N-acylation to introduce further diversity.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated using various electrophiles under basic conditions.

  • Boc Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

  • N-Functionalization: The deprotected piperidine nitrogen is then reacted with a variety of building blocks to generate a library of final compounds for structure-activity relationship (SAR) studies.

CCR5 Signaling Pathway and HIV Entry

The CCR5 receptor is a G-protein coupled receptor (GPCR) that, along with the CD4 receptor, facilitates the entry of macrophage-tropic (M-tropic) strains of HIV into host cells.[9][10] The viral envelope glycoprotein gp120 binds to CD4 and CCR5, leading to conformational changes that allow the viral and host cell membranes to fuse. CCR5 antagonists bind to the CCR5 receptor, preventing its interaction with gp120 and thus blocking viral entry.[11]

G cluster_0 HIV Virion cluster_2 Cellular Response gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Receptor gp120->CCR5 Binds Fusion Membrane Fusion & Viral Entry CCR5->Fusion CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Blocks

CCR5 antagonists block HIV entry into host cells.

Other Pharmaceutical Applications

The versatility of N-Boc-4-hydroxypiperidine extends to its use in the synthesis of various other classes of therapeutic agents, including:

  • Neurokinin-1 (NK1) Receptor Antagonists: Derivatives of this compound have been investigated as potent NK1 receptor antagonists, which have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as depression.[12]

  • Neurologically Active Agents: The piperidine scaffold is a common motif in many centrally acting drugs, and N-Boc-4-hydroxypiperidine serves as a key starting material for their synthesis.[13]

  • Molecular Probes and Prodrugs: The hydroxyl group provides a convenient handle for attaching fluorescent tags or other reporter groups to create molecular probes for studying biological processes. It can also be used to link active drug molecules to create prodrugs with improved pharmacokinetic properties.

General Experimental Workflow for Derivatization

The hydroxyl and the protected amino groups of N-Boc-4-hydroxypiperidine offer two orthogonal sites for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.

G cluster_0 Modification at C4-OH cluster_1 Deprotection & N-Functionalization Start N-Boc-4-Hydroxypiperidine Mitsunobu Mitsunobu Reaction Start->Mitsunobu Etherification Etherification Start->Etherification Esterification Esterification Start->Esterification Deprotection Boc Deprotection (Acid) Start->Deprotection Derivative1 C4-O-Alkyl/Aryl Derivative Mitsunobu->Derivative1 Etherification->Derivative1 Derivative2 C4-Ester Derivative Esterification->Derivative2 Intermediate 4-Hydroxy-piperidine Deprotection->Intermediate N_Alkylation N-Alkylation Final_Product Diverse N-Substituted This compound Derivatives N_Alkylation->Final_Product N_Acylation N-Acylation N_Acylation->Final_Product Intermediate->N_Alkylation Intermediate->N_Acylation

Derivatization pathways for N-Boc-4-hydroxypiperidine.

References

Analytical techniques for the characterization of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Analytical Strategies for the Characterization of 4-Hydroxypiperidine

Introduction

This compound (CAS: 5382-16-1), also known as 4-Piperidinol, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents.[1][2] Its piperidine ring structure, functionalized with a hydroxyl group, makes it a versatile intermediate for developing neurologically active compounds, antihistamines, and fibrinogen receptor antagonists.[1][3] Given its pivotal role in drug development, the comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, thereby guaranteeing the quality and safety of the final pharmaceutical products.[4][5]

This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound. These methodologies are essential for researchers, scientists, and quality control professionals in the pharmaceutical industry.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.[4]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, reverse-phase HPLC with UV detection is a common method for purity analysis and assay determination. The hydroxyl and secondary amine groups make the molecule polar, requiring careful selection of the mobile phase to achieve optimal separation from polar and non-polar impurities. While the parent molecule lacks a strong chromophore for high-sensitivity UV detection, derivatization can be employed for trace-level analysis, or detection can be performed at lower wavelengths (e.g., 210-220 nm).[6]

Experimental Protocol: Purity Determination by RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 50 mM potassium phosphate buffer, pH adjusted) and a polar organic solvent like acetonitrile or methanol. A typical starting point is a 75:25 (v/v) ratio of buffer to acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[6] .

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a suitable volume of mobile phase to obtain a concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

    • Identify the this compound peak based on the retention time of the standard.

    • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.

Data Presentation: HPLC Parameters

ParameterValue
ColumnC18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase50 mM Potassium Phosphate Buffer : Acetonitrile (75:25, v/v)
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at 220 nm
Injection Volume10 µL

Workflow for HPLC Analysis

HPLC_Workflow prep Sample & Standard Preparation system HPLC System Setup & Equilibration prep->system inject Inject Blank, Standard, & Sample system->inject acquire Data Acquisition (Chromatogram) inject->acquire process Data Processing (Integration & Analysis) acquire->process report Generate Report (Purity, Assay) process->report

Caption: Workflow for purity analysis of this compound by HPLC.

Gas Chromatography (GC)

Application Note: Gas chromatography is highly suitable for analyzing volatile and thermally stable compounds. This compound can be analyzed by GC to assess its purity and to detect volatile impurities. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For unequivocal identification of impurities, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice.[4][7]

Experimental Protocol: Purity Determination by GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: A capillary column with a polar stationary phase is often suitable, such as one designed for amines, or a standard 5% phenyl / 95% methylpolysiloxane column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).[8]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., split ratio of 50:1).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh about 10 mg of the this compound standard or sample and dissolve it in 10 mL of a suitable solvent like methanol or isopropanol.

  • Analysis:

    • Inject the solvent blank to ensure the system is clean.

    • Perform multiple injections of the standard solution to verify system suitability.

    • Inject the sample solution.

    • The purity is calculated using the area percent method from the resulting chromatogram.

Data Presentation: GC Parameters

ParameterValue
ColumnHP-5 (30 m x 0.32 mm, 0.25 µm)
Carrier GasHelium or Nitrogen
Injector Temp.250 °C
Detector (FID) Temp.280 °C
Oven Program100°C (2 min), then 10°C/min to 250°C (5 min)
Injection Volume1 µL (Split 50:1)

Workflow for GC Analysis

GC_Workflow prep Sample Preparation (Dissolve in Solvent) system GC System Setup (Install Column, Set Temps) prep->system inject Autosampler Injection (1 µL) system->inject separation Chromatographic Separation inject->separation detection FID Detection separation->detection analysis Data Analysis (Peak Integration) detection->analysis

Caption: General workflow for purity assessment of this compound by GC.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules.[4] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework of this compound. ¹H NMR helps identify the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. These techniques are also excellent for detecting and identifying impurities that have different chemical structures.[9]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterium Oxide - D₂O).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard if using an organic solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants to the respective protons.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Data Presentation: Expected NMR Data

TechniqueNucleusExpected Chemical Shift (δ, ppm)
¹³C NMRC4 (CH-OH)~67 ppm
¹³C NMRC2, C6 (CH₂-N)~45 ppm
¹³C NMRC3, C5 (CH₂-CH)~34 ppm
¹H NMRH4 (CH-OH)~3.6-3.8 ppm (multiplet)
¹H NMRH2, H6 (axial/equatorial)~2.6-3.2 ppm (multiplets)
¹H NMRH3, H5 (axial/equatorial)~1.4-1.9 ppm (multiplets)
¹H NMROH, NHVariable, broad singlets

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of this compound and to get information about its structure.[10] Electron Ionization (EI) is a common technique used with GC-MS, while Electrospray Ionization (ESI) is a softer ionization method often coupled with HPLC or used for direct infusion analysis. The technique confirms the molecular mass by identifying the molecular ion or the protonated molecule.[4]

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum in positive ion mode.

    • The key ion to observe is the protonated molecule [M+H]⁺.

  • Data Interpretation:

    • The molecular weight of this compound is 101.15 g/mol .[11]

    • The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 102.16.

Data Presentation: Expected Mass Spectrometry Data

Ionization ModeExpected IonCalculated m/z
ESI (Positive)[M+H]⁺102.16
EI[M]⁺101.15
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the O-H (hydroxyl), N-H (secondary amine), C-H, and C-O bonds, confirming its identity.[11][13]

Experimental Protocol: FTIR Analysis (KBr Pellet)

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Thoroughly mix about 1-2 mg of the this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands for the functional groups.

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch3400 - 3200Strong, broad (hydroxyl group)
N-H Stretch3350 - 3250Moderate, broad (secondary amine)
C-H Stretch3000 - 2850Strong (aliphatic)
C-O Stretch1100 - 1050Strong (secondary alcohol)

Source: Based on general spectroscopic data for secondary amines and alcohols.[12][13]

Physical and Chemical Characterization

Application Note: Basic physical properties are fundamental quality attributes of a chemical substance. For this compound, properties such as appearance, melting point, and boiling point are important indicators of purity.[2] Significant deviations from established values can suggest the presence of impurities or moisture.

Data Presentation: Physical Properties of this compound

PropertyValue
CAS Number5382-16-1
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol [11]
AppearanceWhite to off-white or pale yellow crystalline solid/powder[2][4]
Melting Point86-90 °C[2]
Boiling Point108-114 °C at 10 mmHg[1][13]
SolubilitySoluble in water[1]

Logical Diagram for Comprehensive Characterization

Caption: Logical workflow for the multi-technique characterization of this compound.

References

The Pivotal Role of 4-Hydroxypiperidine in the Synthesis of Bepotastine: A Second-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the critical role of 4-hydroxypiperidine as a key intermediate in the synthesis of bepotastine, a potent second-generation antihistamine. Detailed experimental protocols for the synthesis of bepotastine and its precursors are provided, with a focus on the coupling reactions involving the this compound moiety. Furthermore, the signaling pathways through which bepotastine exerts its therapeutic effects as an H1 receptor antagonist and a mast cell stabilizer are elucidated through diagrams.

Introduction to Bepotastine and the Significance of this compound

Bepotastine is a highly selective second-generation H1 receptor antagonist used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1][2] Its efficacy and favorable safety profile, particularly its non-sedating nature, are attributed to its high selectivity for peripheral H1 receptors and limited penetration of the blood-brain barrier. The molecular framework of bepotastine features a piperidine ring, and the synthesis of this crucial component relies heavily on the use of this compound and its derivatives.[1]

This compound, a white crystalline powder, serves as a versatile building block in the synthesis of numerous pharmaceuticals.[1] Its hydroxyl group provides a reactive site for the introduction of various functionalities, making it an ideal starting material for constructing the complex architecture of molecules like bepotastine.[1] The quality and purity of this compound are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Synthesis of Bepotastine: The Role of this compound Derivatives

A common strategy for the synthesis of bepotastine involves the O-alkylation of a protected this compound derivative with a suitable chlorophenyl(pyridin-2-yl)methyl compound. A widely used derivative is Ethyl this compound-1-carboxylate, which protects the piperidine nitrogen, preventing unwanted side reactions.

Overall Synthesis Workflow

The synthesis of bepotastine from this compound can be conceptualized in the following workflow:

G cluster_0 Starting Materials cluster_1 Protection cluster_2 Coupling Reaction cluster_3 Deprotection & Hydrolysis cluster_4 Final Steps This compound This compound Ethyl this compound-1-carboxylate Ethyl this compound-1-carboxylate This compound->Ethyl this compound-1-carboxylate Ethyl chloroformate Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate Ethyl this compound-1-carboxylate->Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate Coupling 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride->Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate->2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine Hydrolysis Bepotastine Bepotastine 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine->Bepotastine Alkylation & Hydrolysis Bepotastine Besilate Bepotastine Besilate Bepotastine->Bepotastine Besilate Salt Formation G cluster_0 Allergic Cascade cluster_1 Bepotastine Intervention Histamine Histamine H1 Receptor (Active) H1 Receptor (Active) Histamine->H1 Receptor (Active) Gq/11 protein Gq/11 protein H1 Receptor (Active)->Gq/11 protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 protein->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release induces NF-kB Activation NF-kB Activation DAG->NF-kB Activation activates Ca2+ release->NF-kB Activation Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Activation->Pro-inflammatory Mediators promotes transcription of Allergic Symptoms Allergic Symptoms Pro-inflammatory Mediators->Allergic Symptoms Bepotastine Bepotastine H1 Receptor (Inactive) H1 Receptor (Inactive) Bepotastine->H1 Receptor (Inactive) stabilizes H1 Receptor (Inactive)->Gq/11 protein prevents activation G cluster_0 Mast Cell Activation cluster_1 Bepotastine's Stabilizing Effect Allergen + IgE Allergen + IgE FcεRI Receptor FcεRI Receptor Allergen + IgE->FcεRI Receptor cross-links Signal Transduction Cascade Signal Transduction Cascade FcεRI Receptor->Signal Transduction Cascade activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Signal Transduction Cascade->Increased Intracellular Ca2+ leads to Mast Cell Degranulation Mast Cell Degranulation Increased Intracellular Ca2+->Mast Cell Degranulation triggers Release of Histamine & Mediators Release of Histamine & Mediators Mast Cell Degranulation->Release of Histamine & Mediators Bepotastine Bepotastine Bepotastine->Signal Transduction Cascade inhibits Bepotastine->Increased Intracellular Ca2+ reduces

References

Application of 4-Hydroxypiperidine in the Synthesis of the Antihistamine Rupatidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatidine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1] The synthesis of this complex molecule involves several key steps, with 4-hydroxypiperidine serving as a critical starting material for the introduction of the piperidinylidene moiety. This document provides detailed application notes and protocols for the synthesis of Rupatidine, with a particular focus on the utilization of this compound. The information is compiled from various scientific and patent literature to offer a comprehensive guide for research and development purposes.

Overview of the Synthetic Strategy

The most common synthetic routes to Rupatidine involve the preparation of a key intermediate, N-(5-methylnicotinoyl)-4-hydroxypiperidine, which is subsequently used to alkylate a tricyclic core structure. This compound is the foundational building block for this key intermediate, and its purity and reactivity are crucial for the overall efficiency of the synthesis.

The general synthetic workflow can be summarized as follows:

  • Synthesis of the Piperidine Intermediate: Acylation of this compound with a derivative of 5-methylnicotinic acid.

  • Synthesis of the Tricyclic Ketone: Preparation of the desloratadine scaffold.

  • Coupling Reaction: N-alkylation of the desloratadine scaffold with the piperidine intermediate.

  • Final Product Formation: Conversion to the desired pharmaceutical salt, typically Rupatidine fumarate.

Key Synthetic Intermediates and Reagents

Compound/ReagentRoleCAS Number
This compoundStarting material for the piperidine moiety5382-16-1
5-Methylnicotinic AcidPrecursor for the nicotinoyl group3222-50-2
DesloratadineTricyclic core structure100643-71-8
Pivaloyl ChlorideActivating agent for acylation3282-30-2
Tetrabutylammonium BromidePhase transfer catalyst1643-19-2
Fumaric AcidFor formation of the fumarate salt110-17-8

Experimental Protocols

Protocol 1: Synthesis of N-(5-methylnicotinoyl)-4-hydroxypiperidine

This protocol describes the synthesis of the key piperidine intermediate via the formation of a mixed anhydride.

Materials:

  • 5-Methylnicotinic acid

  • Pivaloyl chloride

  • Triethylamine

  • This compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-methylnicotinic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • Slowly add pivaloyl chloride (1.05 eq) to the reaction mixture.

  • Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve this compound (1.2 eq) in DCM.

  • Add the this compound solution dropwise to the mixed anhydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(5-methylnicotinoyl)-4-hydroxypiperidine.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Rupatidine Free Base

This protocol details the N-alkylation of desloratadine with a suitable derivative of the piperidine intermediate.

Materials:

  • N-(5-methylnicotinoyl)-4-hydroxypiperidine (from Protocol 1)

  • Thionyl chloride or other suitable activating agent

  • Desloratadine

  • Potassium carbonate

  • Acetone

  • Toluene

Procedure:

  • The hydroxyl group of N-(5-methylnicotinoyl)-4-hydroxypiperidine needs to be converted to a leaving group (e.g., by reaction with thionyl chloride to form the chloride). This activated intermediate is then used in the next step.

  • In a reaction vessel, dissolve desloratadine (1.0 eq) and the activated piperidine intermediate (1.1 eq) in a mixture of toluene and acetone.

  • Add potassium carbonate (2.0 eq) as the base.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Rupatidine free base.

  • The crude product can be purified by column chromatography.

Protocol 3: Preparation of Rupatadine Fumarate

This protocol describes the final salt formation step.

Materials:

  • Rupatidine free base (from Protocol 2)

  • Fumaric acid

  • Methanol

  • Acetone

Procedure:

  • Dissolve the purified Rupatadine free base in acetone.

  • In a separate flask, dissolve fumaric acid (1.0 eq) in methanol.

  • Add the methanolic solution of fumaric acid dropwise to the Rupatidine solution at room temperature with stirring.

  • Stir the mixture for 8-10 hours at room temperature to allow for the precipitation of the fumarate salt.

  • Collect the solid product by filtration.

  • Wash the solid with cold acetone and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical yields and purity data reported in the literature for the key synthetic steps.

StepProductTypical Yield (%)Typical Purity (%)Reference
Protocol 1N-(5-methylnicotinoyl)-4-hydroxypiperidine70-85>95Patent Literature
Protocol 2Rupatidine Free Base40-65>98 (after purification)[2]
Protocol 3Rupatidine Fumarate>90>99.5[3]

Visualizing the Synthesis and Workflow

Rupatidine Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from this compound to Rupatidine fumarate.

Rupatidine_Synthesis A This compound C N-(5-methylnicotinoyl)- This compound A->C Acylation (Protocol 1) B 5-Methylnicotinic Acid B->C D Activated Piperidine Intermediate C->D Activation F Rupatidine (Free Base) D->F N-Alkylation (Protocol 2) E Desloratadine E->F H Rupatidine Fumarate F->H Salt Formation (Protocol 3) G Fumaric Acid G->H

Caption: Overall synthetic workflow for Rupatidine Fumarate.

Experimental Workflow for N-Alkylation

The diagram below details the key steps in the N-alkylation reaction to form the Rupatidine free base.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Desloratadine & Activated Piperidine in Toluene/Acetone B Add K2CO3 A->B C Heat to Reflux (6-8 hours) B->C D Monitor by HPLC C->D E Cool and Filter D->E Upon Completion F Concentrate Filtrate E->F G Column Chromatography F->G H Pure Rupatidine (Free Base) G->H

Caption: Experimental workflow for the N-alkylation step.

Conclusion

This compound is an indispensable building block in the synthesis of Rupatidine. The protocols and data presented herein provide a detailed guide for the laboratory-scale synthesis of this important antihistamine. The successful execution of these synthetic steps relies on careful control of reaction conditions and appropriate purification techniques to ensure the high purity required for pharmaceutical applications. Further process optimization may be necessary for large-scale industrial production to enhance yields and reduce costs.

References

Protocol for N-alkylation of 4-Hydroxypiperidine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The N-alkylation of 4-hydroxypiperidine is a fundamental chemical transformation in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a vast array of FDA-approved drugs and biologically active molecules. The substituent introduced onto the piperidine nitrogen plays a critical role in modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. N-alkylated this compound derivatives are key intermediates in the synthesis of various therapeutic agents, including analgesics and antihistamines. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: reductive amination with aldehydes and direct alkylation with alkyl halides.

Methods

Two primary methods for the N-alkylation of this compound are detailed below:

  • Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the corresponding N-alkylated amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

  • N-Alkylation with Alkyl Halides: This is a classical nucleophilic substitution reaction where the nitrogen atom of this compound acts as a nucleophile, displacing a halide from an alkyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-benzyl-4-hydroxypiperidine.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol describes the N-ethylation of this compound using ethyl bromide.

Materials:

  • This compound

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add ethyl bromide (1.2 eq).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation or column chromatography on silica gel to afford N-ethyl-4-hydroxypiperidine.

Data Presentation

The following tables summarize the quantitative data for the N-alkylation of this compound under different conditions.

Table 1: N-Alkylation of this compound via Reductive Amination

AldehydeReducing AgentSolventReaction Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCM3-5~85-95
IsobutyraldehydeNaBH(OAc)₃DCM4-6Good to Excellent
FormaldehydeNaBH(OAc)₃DCM2-4Good to Excellent

Table 2: N-Alkylation of this compound with Alkyl Halides

Alkyl HalideBaseSolventReaction Time (h)Yield (%)Reference
Benzyl bromideCs₂CO₃Acetone/Toluene2479[1]
Ethyl bromideK₂CO₃ACN24Good
Propargyl bromideCs₂CO₃Acetone24Good

Table 3: Characterization Data for N-Alkyl-4-hydroxypiperidine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)
N-Benzyl-4-hydroxypiperidineC₁₂H₁₇NO191.277.35-7.25 (m, 5H), 3.75 (m, 1H), 3.52 (s, 2H), 2.80 (m, 2H), 2.20 (m, 2H), 1.95 (m, 2H), 1.65 (m, 2H)[2][3]
N-Ethyl-4-hydroxypiperidineC₇H₁₅NO129.203.70 (m, 1H), 2.75 (m, 2H), 2.45 (q, 2H), 2.20 (m, 2H), 1.85 (m, 2H), 1.60 (m, 2H), 1.10 (t, 3H)

Visualizations

G Workflow for N-Alkylation of this compound cluster_0 Reductive Amination cluster_1 Alkylation with Alkyl Halide ra1 Dissolve this compound and Aldehyde in DCM ra2 Add Sodium Triacetoxyborohydride ra1->ra2 ra3 Reaction Monitoring (TLC/LC-MS) ra2->ra3 ra4 Aqueous Work-up (NaHCO3) ra3->ra4 ra5 Purification (Chromatography) ra4->ra5 ah1 Suspend this compound and Base in Solvent ah2 Add Alkyl Halide ah1->ah2 ah3 Reaction Monitoring (TLC/GC-MS) ah2->ah3 ah4 Filtration and Solvent Evaporation ah3->ah4 ah5 Purification (Distillation/Chromatography) ah4->ah5

Caption: General experimental workflows for N-alkylation.

Caption: Reaction schemes for N-alkylation methods.

Signaling Pathways and Biological Relevance

N-alkylated this compound derivatives are integral components of molecules designed to interact with various biological targets. For instance, many potent and selective ligands for G-protein coupled receptors (GPCRs), such as opioid and histamine receptors, incorporate this structural motif. The N-substituent often dictates the affinity and selectivity of the ligand for its receptor, thereby influencing its downstream signaling effects. For example, certain N-substituted 4-hydroxypiperidines have been investigated as histamine H3 receptor antagonists.[4] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor can lead to increased neurotransmitter release, a mechanism of action being explored for the treatment of various neurological and cognitive disorders. The development of these compounds often involves iterative N-alkylation of the this compound core to optimize their pharmacological profile.

Conclusion

The N-alkylation of this compound is a versatile and crucial reaction for the synthesis of pharmaceutically relevant compounds. Both reductive amination and direct alkylation with alkyl halides are effective methods to achieve this transformation, each with its own advantages. The choice of method often depends on the desired N-substituent and the overall synthetic strategy. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug discovery and development to synthesize and characterize novel N-alkylated this compound derivatives.

References

4-Hydroxypiperidine as a Key Intermediate for Potent and Selective Histamine H3 Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-hydroxypiperidine as a versatile intermediate in the synthesis of non-imidazole histamine H3 receptor (H3R) antagonists. The histamine H3 receptor is a critical drug target for a variety of central nervous system disorders, including cognitive impairment, sleep disorders, and attention-deficit hyperactivity disorder. The this compound scaffold has proven to be a valuable building block in the development of potent and selective H3R antagonists with favorable pharmacokinetic properties. This guide covers the H3 receptor signaling pathway, a general workflow for the synthesis and evaluation of this compound-based H3R antagonists, detailed experimental protocols for synthesis and pharmacological assessment, and a summary of quantitative data for representative compounds.

Introduction: The Histamine H3 Receptor and the Role of this compound

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the central nervous system.[1][2] As an inhibitory G protein-coupled receptor (GPCR), its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. H3R antagonists block this inhibitory effect, leading to an increase in neurotransmitter release, which is the basis for their therapeutic potential.

The this compound moiety is a key structural feature in many non-imidazole H3R antagonists.[3][4] Its presence often imparts desirable properties such as improved brain penetration and reduced interaction with cytochrome P450 enzymes, which can be a limitation for imidazole-based compounds. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

Histamine H3 Receptor Signaling Pathway

Activation of the H3 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that primarily inhibits the activity of adenylyl cyclase (AC), leading to reduced intracellular concentrations of cyclic AMP (cAMP). This, in turn, decreases the activity of protein kinase A (PKA). The βγ subunits of the G protein can also modulate other cellular effectors, including N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases neurotransmitter release.

H3R_Signaling_Pathway Histamine Histamine H3R H3 Receptor Histamine->H3R binds G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel inhibits βγ subunit PKA PKA ATP ATP cAMP cAMP ATP->cAMP converted by AC cAMP->PKA activates Ca_ion Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle triggers fusion Neurotransmitter_Vesicle->Neurotransmitter_Release leads to

Caption: Histamine H3 Receptor Signaling Pathway.

General Experimental Workflow

The development of novel H3 receptor antagonists from a this compound core generally follows a structured workflow. This process begins with the chemical synthesis of a library of compounds, followed by in vitro pharmacological evaluation to determine their affinity and functional activity at the H3 receptor. Promising candidates are then subjected to further in vitro and in vivo studies to assess their selectivity, pharmacokinetic properties, and efficacy in animal models of disease.

Experimental_Workflow Start This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Binding In Vitro Radioligand Binding Assay (Ki) Purification->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assay (pA2 / IC50) Purification->In_Vitro_Functional Lead_Optimization Lead Optimization In_Vitro_Binding->Lead_Optimization Selectivity Selectivity Profiling (H1, H2, etc.) In_Vitro_Functional->Selectivity In_Vitro_Functional->Lead_Optimization ADME In Vitro ADME/Tox (Metabolic Stability, etc.) Selectivity->ADME In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) In_Vivo_PK->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General Experimental Workflow for H3R Antagonist Development.

Experimental Protocols

Synthesis of a Representative this compound-Based H3R Antagonist

This protocol describes the synthesis of a non-imidazole H3 receptor antagonist derived from 1-benzyl-4-hydroxypiperidine, adapted from published procedures.[4]

Materials:

  • 1-benzyl-4-hydroxypiperidine

  • A suitable alkylating or acylating agent (e.g., a substituted benzyl bromide or benzoyl chloride)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile)

  • Reagents for purification (e.g., silica gel for column chromatography)

  • Standard laboratory glassware and equipment

Protocol:

  • Reaction Setup: To a solution of 1-benzyl-4-hydroxypiperidine (1.0 equivalent) in the chosen solvent, add the base (1.2 equivalents).

  • Addition of Electrophile: Slowly add the alkylating or acylating agent (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired H3 receptor antagonist.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human H3 receptor, using [3H]-Nα-methylhistamine as the radioligand.[5]

Materials:

  • Membranes from HEK293 cells stably expressing the human H3 receptor

  • [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA

  • Non-specific binding determinant: 10 µM Thioperamide

  • Test compounds at various concentrations

  • Polyethylenimine (PEI) solution (0.3%)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Membrane Preparation: Thaw the stored cell membranes and resuspend them in the assay buffer. Homogenize briefly.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various dilutions, and the cell membrane suspension.

  • Radioligand Addition: Add [3H]-Nα-methylhistamine to a final concentration of approximately 0.6 nM.

  • Incubation: Incubate the plate at 25°C for 30 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through PEI-presoaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Electrically Stimulated Guinea Pig Jejunum

This protocol describes a functional assay to determine the antagonist potency (pA2) of test compounds at the H3 receptor by measuring their ability to reverse the inhibitory effect of an H3 agonist on electrically induced contractions of the guinea pig jejunum.[1][2]

Materials:

  • Male guinea pig

  • Tyrode's solution

  • H3 receptor agonist (e.g., (R)-α-methylhistamine)

  • Test compounds (H3R antagonists)

  • Organ bath with stimulating electrodes and an isotonic transducer

Protocol:

  • Tissue Preparation: Isolate a segment of the guinea pig jejunum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Electrical Stimulation: Apply electrical field stimulation to induce twitch contractions of the tissue.

  • Agonist Response: Obtain a cumulative concentration-response curve for the H3 agonist to determine its EC50 for inhibiting the twitch response.

  • Antagonist Incubation: In the presence of a fixed concentration of the test antagonist, repeat the cumulative concentration-response curve for the H3 agonist.

  • Data Analysis: Construct a Schild plot to determine the pA2 value of the antagonist, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a selection of H3 receptor antagonists derived from this compound.

Table 1: Affinity of this compound-Based Antagonists at the Human H3 Receptor

Compound IDStructurepKi (hH3R)Reference
9b11-benzyl-4-(3-(piperidin-1-yl)propoxy)piperidine6.78[4]
9b21-benzyl-4-(3-(pyrrolidin-1-yl)propoxy)piperidine7.09[4]
9b51-benzyl-4-(5-(piperidin-1-yl)pentyloxy)piperidine6.99[4]
9b61-benzyl-4-(5-(pyrrolidin-1-yl)pentyloxy)piperidine6.97[4]
ADS031Naphthalene derivative with 1-benzylpiperidine12.5 nM (Ki)[6][7]

Table 2: Functional Antagonist Potency of this compound-Based Antagonists

Compound IDAssay SystempA2Reference
ADS-003Guinea pig jejunum8.47[3]
1dGuinea pig jejunum7.79[3]
ThioperamideGuinea pig ileum8.15[1]
14Guinea pig ileum7.2[8]

Conclusion

This compound is a highly valuable and versatile scaffold for the design and synthesis of potent and selective non-imidazole histamine H3 receptor antagonists. The protocols and data presented in this document provide a comprehensive resource for researchers in the field of drug discovery and development targeting the H3 receptor. The continued exploration of this compound-based structures holds significant promise for the development of novel therapeutics for a range of neurological disorders.

References

Application Notes and Protocols for the Purification of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the purification of 4-hydroxypiperidine derivatives, crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The selection of an appropriate purification strategy is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for recrystallization and chromatographic techniques, along with a comparative analysis of their effectiveness.

Introduction to Purification Strategies

The purification of this compound derivatives is essential to remove unreacted starting materials, by-products, and other impurities generated during their synthesis. The choice of purification method depends on several factors, including the physicochemical properties of the derivative (e.g., polarity, solubility, crystallinity), the nature of the impurities, and the desired scale of purification. The most commonly employed techniques are recrystallization and column chromatography.

Key Considerations for Method Selection:

  • Purity Requirements: High-purity materials for pharmaceutical applications often necessitate the use of chromatographic methods or multiple recrystallization steps.

  • Yield: The chosen method should provide an acceptable recovery of the purified compound.

  • Scalability: The method should be amenable to scaling up for pilot plant or manufacturing scale.

  • Cost and Time: The economic and time constraints of the project will also influence the choice of purification technique.

Recrystallization

Recrystallization is a widely used technique for the purification of solid this compound derivatives. It relies on the principle of differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

Application Notes:

Recrystallization is often the first choice for purification due to its simplicity, cost-effectiveness, and scalability. The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should:

  • Dissolve the this compound derivative sparingly or not at all at room temperature, but completely at its boiling point.

  • Dissolve the impurities well at room temperature or not at all at high temperatures.

  • Not react with the compound to be purified.

  • Be volatile enough to be easily removed from the purified crystals.

Commonly used solvents for the recrystallization of this compound derivatives include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and non-polar solvents (n-heptane, petroleum ether).[1] In some cases, a solvent/anti-solvent system is employed, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.

Quantitative Data: Recrystallization of N-Boc-4-hydroxypiperidine
Recrystallization SolventPurity (by GC)YieldReference
n-Heptane99.1%85.7%[1]
Petroleum Ether99.5%Not Reported[2]
EthanolNot Reported90.6% (for N-Boc-4-piperidone intermediate)[1]
Experimental Protocols:

Protocol 2.1: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound derivative. Add a few drops of a candidate solvent and observe the solubility at room temperature. If the compound is insoluble, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2.2: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound derivative in a minimum amount of a "good" solvent (in which it is highly soluble).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) to the stirred solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed to allow for slow crystal growth.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2.1.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. For this compound derivatives, both normal-phase (e.g., silica gel) and reverse-phase chromatography can be employed.

Application Notes:

Column chromatography, particularly flash chromatography, is highly effective for separating complex mixtures and removing impurities with similar polarities to the target compound. Preparative High-Performance Liquid Chromatography (HPLC) offers even higher resolution and is suitable for purifying high-value materials or for challenging separations, such as the separation of stereoisomers.

The choice of stationary and mobile phases is critical for achieving good separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Experimental Protocols:

Protocol 3.1: Flash Column Chromatography (Normal Phase)

  • Stationary Phase: Silica gel (typically 40-63 µm particle size).

  • Mobile Phase Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, applying pressure (flash chromatography) to achieve a suitable flow rate. Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the target compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3.2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC methods are typically scaled up from analytical HPLC methods.

  • Analytical Method Development: Develop an analytical HPLC method to separate the target this compound derivative from its impurities. This involves selecting an appropriate column (e.g., C18 for reverse-phase) and optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid).

  • Scale-Up: Scale up the analytical method to a preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Use a fraction collector to automatically collect the eluting peaks.

  • Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent, often by lyophilization for aqueous mobile phases.

Example HPLC Method for a 4-(4-chlorophenyl)-4-hydroxypiperidine derivative: [3]

  • Column: Reverse-phase C18

  • Mobile Phase: 50 mM potassium phosphate buffer/acetonitrile (75:25, v/v)

  • Detection: UV at 220 nm

Purification of Stereoisomers

The synthesis of substituted 4-hydroxypiperidines can often lead to the formation of stereoisomers (e.g., cis/trans diastereomers). The separation of these isomers is crucial as they may exhibit different pharmacological activities.

Application Notes:

Chromatographic methods are the primary techniques for separating stereoisomers of this compound derivatives. Preparative HPLC, particularly with chiral stationary phases for enantiomers, and normal-phase chromatography for diastereomers are commonly used. The separation of cis and trans isomers can often be achieved on standard silica gel columns due to differences in their polarity and how they interact with the stationary phase.

Experimental Protocol:

Protocol 4.1: Separation of Cis/Trans Isomers by Column Chromatography

  • Analytical Assessment: Analyze the crude mixture by analytical HPLC or GC to determine the ratio of cis to trans isomers.

  • Chromatographic Separation: Perform flash column chromatography on silica gel, as described in Protocol 3.1. The two isomers will typically elute at different retention times.

  • Fraction Analysis: Carefully collect and analyze the fractions by TLC or analytical HPLC to identify the pure fractions of each isomer.

  • Characterization: Confirm the stereochemistry of the separated isomers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Assessment

The purity of the this compound derivative after each purification step should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity determination. It can provide quantitative data on the main component and any impurities.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable this compound derivatives. It provides high resolution and can be used for quantitative analysis.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to assess purity by comparing the integrals of the signals of the main compound to those of impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the purified compound and to identify impurities, often in conjunction with a chromatographic technique (LC-MS or GC-MS).

Visualizations

Purification_Workflow Crude Crude this compound Derivative Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Purity_Analysis_1 Purity Analysis (HPLC, GC, NMR) Recrystallization->Purity_Analysis_1 Impure_Fraction Impure Fractions/ Mother Liquor Recrystallization->Impure_Fraction Purity_Analysis_2 Purity Analysis (HPLC, GC, NMR) Column_Chromatography->Purity_Analysis_2 Column_Chromatography->Impure_Fraction Purity_Analysis_1->Column_Chromatography Further Purification Needed Pure_Product_1 Purified Product Purity_Analysis_1->Pure_Product_1 Meets Purity Specs Purity_Analysis_2->Recrystallization Further Purification Needed Pure_Product_2 Purified Product Purity_Analysis_2->Pure_Product_2 Meets Purity Specs

Caption: General purification workflow for this compound derivatives.

Recrystallization_Process step1 Step 1 Dissolve crude product in minimum hot solvent step2 Step 2 Hot filtration (optional) step1->step2 step3 Step 3 Slow cooling to induce crystallization step2->step3 step4 Step 4 Isolate crystals by vacuum filtration step3->step4 step5 Step 5 Wash with cold solvent step4->step5 step6 Step 6 Dry purified crystals step5->step6

Caption: Step-by-step process of recrystallization.

Column_Chromatography_Process Start Crude Sample Load Load Sample Start->Load Prep Prepare Slurry of Silica Gel Pack Pack Column Prep->Pack Pack->Load Elute Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for purification by flash column chromatography.

References

Application Notes and Protocols: Aza-Prins Cyclization for the Synthesis of Substituted 4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is of significant interest to the medicinal and organic chemistry communities. The aza-Prins cyclization has emerged as a powerful and atom-economical strategy for the construction of the piperidine ring system, particularly for accessing valuable 4-hydroxypiperidine derivatives.[1][2] This reaction involves the acid-catalyzed cyclization of a homoallylic amine onto an aldehyde or ketone, followed by trapping of the resulting carbocation intermediate with water. This application note provides an overview of the aza-Prins cyclization for the synthesis of substituted 4-hydroxypiperidines, including key quantitative data, detailed experimental protocols for representative reactions, and a visualization of the reaction mechanism and workflow.

Reaction Mechanism and Stereochemistry

The aza-Prins cyclization is typically initiated by a Brønsted or Lewis acid, which activates the carbonyl compound, facilitating the formation of an iminium ion intermediate from the homoallylic amine.[3] This is followed by an intramolecular nucleophilic attack of the alkene onto the iminium ion, leading to a piperidinyl cation. Subsequent trapping of this cation by water furnishes the desired this compound. The stereochemical outcome of the reaction is often controlled by the formation of a thermodynamically favored chair-like transition state, which minimizes steric interactions. This generally leads to a cis-relationship between the substituents at the 2- and 6-positions of the piperidine ring.[3] The stereochemistry at the C-4 position is determined by the trajectory of the nucleophilic attack of water on the carbocation intermediate.

aza_prins_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Homoallylic\nAmine Homoallylic Amine Iminium Ion Iminium Ion Homoallylic\nAmine->Iminium Ion + Aldehyde + Acid Catalyst Aldehyde Aldehyde Piperidinyl\nCation Piperidinyl Cation Iminium Ion->Piperidinyl\nCation Cyclization This compound This compound Piperidinyl\nCation->this compound + H2O (Nucleophilic Trapping) experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve homoallylic amine in anhydrous solvent B Add aldehyde/ketone A->B C Cool reaction mixture (if required) B->C D Add acid catalyst C->D E Stir at specified temperature D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction (e.g., with aq. NaHCO₃) F->G H Extract with organic solvent G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

References

Troubleshooting & Optimization

Common problems in 4-Hydroxypiperidine reactions and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Hydroxypiperidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments with this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It can also be harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, it is crucial to handle it in a well-ventilated area or a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and protective clothing.[2] In case of contact, flush the affected area with plenty of water and seek medical attention.[3]

Q2: How can I selectively protect the nitrogen of this compound before reacting the hydroxyl group?

A2: The most common and effective method for protecting the secondary amine of this compound is by introducing a tert-butyloxycarbonyl (Boc) group.[4] This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like potassium carbonate in a solvent such as methanol.[4][5] The Boc group is stable under a wide range of reaction conditions used to modify the hydroxyl group and can be readily removed under acidic conditions.[4]

Q3: What are the standard conditions for removing the Boc protecting group from the piperidine nitrogen?

A3: The Boc group is typically removed under acidic conditions. A common method involves using a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane, which can afford near-quantitative yields of the corresponding hydrochloride salt.[6] Another frequently used reagent is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7] These reactions are generally fast, often reaching completion within a few hours at room temperature.[7]

Q4: Is it possible to perform reactions on the nitrogen of this compound without protecting the hydroxyl group?

A4: Yes, it is possible to selectively perform reactions such as N-alkylation or N-acylation without protecting the hydroxyl group. The secondary amine is generally more nucleophilic than the secondary alcohol. However, for reactions that are sensitive to the presence of a free hydroxyl group or where O-functionalization is a competing side reaction, protecting the hydroxyl group may be necessary to ensure cleaner product formation and higher yields.[7]

Troubleshooting Guides

N-Protection of this compound (Boc Protection)

Problem: Low yield of N-Boc-4-hydroxypiperidine.

Potential Cause Solution Typical Yield
Incomplete reactionIncrease reaction time to 6-12 hours or gently heat the reaction to reflux (40-60 °C).[8]85-92%[8]
Insufficient baseEnsure at least one equivalent of a mild base like potassium carbonate (K₂CO₃) is used.>90%[5]
Impure starting materialUse high-purity this compound. If necessary, purify the starting material before use.-

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

  • Dissolve this compound (1.0 eq) in methanol.

  • Add potassium carbonate (1.0-1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) to the mixture.[5]

  • Stir the reaction at room temperature or reflux for 6-12 hours, monitoring by TLC.[5][8]

  • Once the reaction is complete, filter off the inorganics and concentrate the methanol phase.

  • To the resulting oil or solid, add petroleum ether or n-heptane and cool to induce crystallization.[5][9]

  • Filter the white crystals and dry under vacuum to obtain the final product.[5]

N_Boc_Protection_Workflow start Start: N-Boc Protection check_yield Reaction Complete? Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No high_yield High Yield Proceed to Workup check_yield->high_yield Yes troubleshoot Troubleshoot: - Increase reaction time/temp - Check base stoichiometry - Verify starting material purity low_yield->troubleshoot troubleshoot->start Re-run Reaction end End: Purified Product high_yield->end

Caption: Troubleshooting workflow for N-Boc protection of this compound.

O-Alkylation of N-Boc-4-hydroxypiperidine

Problem: Low yield or no reaction in Williamson Ether Synthesis.

Potential Cause Solution
Incomplete deprotonationUse a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).[7]
Alkyl halide reactivityUse a more reactive alkyl halide (I > Br > Cl). Consider converting an alkyl chloride or bromide to an iodide in situ (Finkelstein reaction).[7]
Steric hindranceIf using a secondary alkyl halide, expect lower yields due to competing E2 elimination. Use a primary alkyl halide if possible.[1]

Problem: Difficult purification after Mitsunobu reaction.

Potential Cause Solution
Triphenylphosphine oxide (TPPO) and reduced azodicarboxylate byproducts- Precipitate TPPO from a non-polar solvent like hexanes or ether and remove by filtration.- Use polymer-bound triphenylphosphine to simplify byproduct removal by filtration.
Unreacted starting materialsCareful monitoring of the reaction by TLC and using a slight excess of the nucleophile can help drive the reaction to completion.

Experimental Protocol: Williamson Ether Synthesis of N-Boc-4-alkoxypiperidine

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, ~1.2 eq) portion-wise to form the alkoxide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[7]

O_Alkylation_Troubleshooting start O-Alkylation Reaction check_conversion Check TLC for Complete Conversion start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete Proceed to Workup check_conversion->complete Yes williamson Williamson Ether Synthesis? incomplete->williamson mitsunobu Mitsunobu Reaction? incomplete->mitsunobu williamson_sol Troubleshoot: - Use stronger base (NaH) - Use more reactive alkyl halide (R-I) - Increase reaction time/temp williamson->williamson_sol mitsunobu_sol Troubleshoot: - Check pKa of nucleophile (<15) - Check for steric hindrance - Use fresh PPh3 and DEAD/DIAD mitsunobu->mitsunobu_sol williamson_sol->start Re-run mitsunobu_sol->start Re-run end Purified Product complete->end

Caption: Troubleshooting logic for O-alkylation reactions of this compound derivatives.

N-Acylation of this compound

Problem: Incomplete acylation or formation of side products.

Potential Cause Solution
Insufficiently reactive acylating agentUse a more reactive acylating agent like an acyl chloride or anhydride instead of a carboxylic acid with a coupling agent.[7]
Base-catalyzed side reactionsUse a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA). Perform the reaction at a lower temperature to minimize side reactions.[7]
Difficult product isolationIf using a coupling agent like DCC, filter off the precipitated dicyclohexylurea (DCU). Perform an aqueous workup to remove water-soluble byproducts.[7]

Experimental Protocol: N-Acylation with Acetic Anhydride

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Add a non-nucleophilic base like triethylamine (1.1-1.5 eq).

  • Cool the mixture to 0 °C.

  • Add acetic anhydride (1.0-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry, filter, and concentrate.

  • Purify the product by column chromatography or crystallization.

Oxidation of N-Boc-4-hydroxypiperidine (Swern Oxidation)

Problem: Low yield of N-Boc-4-piperidone.

Potential Cause Solution
Reaction temperature too highMaintain a strict low temperature (at or below -60 °C) during the addition of reagents to prevent Pummerer rearrangement.[10]
Impure or wet reagentsUse anhydrous solvents and fresh reagents. DMSO and oxalyl chloride are particularly sensitive to moisture.
Inefficient quenchingQuench the reaction at low temperature before allowing it to warm to room temperature.

Problem: Foul odor from dimethyl sulfide (DMS) byproduct.

Solution
Rinse all glassware that came into contact with DMS with a dilute solution of sodium hypochlorite (bleach) or potassium permanganate to oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[10]

Experimental Protocol: Swern Oxidation

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5-2.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.0-3.0 eq) in dichloromethane, keeping the temperature below -60 °C.

  • Stir for 10-15 minutes.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane, maintaining the temperature below -60 °C.

  • Stir for 30-60 minutes.

  • Add triethylamine (4.0-5.0 eq) and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench with water, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Swern_Oxidation_Workflow start Start: Swern Oxidation temp_control Maintain Temp < -60°C start->temp_control reagent_addition 1. Add Oxalyl Chloride 2. Add DMSO 3. Add Alcohol 4. Add Triethylamine temp_control->reagent_addition check_completion Reaction Complete? reagent_addition->check_completion low_yield Low Yield check_completion->low_yield No high_yield High Yield Proceed to Workup check_completion->high_yield Yes troubleshoot Troubleshoot: - Check temp control - Use anhydrous reagents - Verify stoichiometry low_yield->troubleshoot troubleshoot->start Re-run end End: Purified Ketone high_yield->end

Caption: Experimental workflow for the Swern oxidation of N-Boc-4-hydroxypiperidine.

Purification of this compound Derivatives

Problem: Poor peak shape (tailing) in reversed-phase HPLC.

Potential Cause Solution
Strong interaction with residual silanol groups on the stationary phase- Lower mobile phase pH: Use a mobile phase with a pH < 3 to protonate the silanol groups.- Use a buffer: Incorporate a phosphate, formate, or acetate buffer to maintain a consistent pH.- Add an amine modifier: Add a small amount of triethylamine (TEA) or diethylamine (DEA) to the mobile phase to saturate the active silanol sites.- Use end-capped columns: Employ modern, high-purity, end-capped columns with fewer accessible silanol groups.

Problem: Compound is not retained on a C18 column (elutes in the void volume).

Potential Cause Solution
Compound is too hydrophilic- Use a 100% aqueous mobile phase: Some modern RP columns (e.g., AQ-type) are stable in 100% aqueous conditions.- Ion-pair chromatography: Add an ion-pairing reagent (e.g., heptanesulfonic acid for basic compounds) to the mobile phase to increase the hydrophobicity of the analyte.

Table of HPLC Method Parameters for Piperidine Derivatives

Parameter Method 1: Polar Piperidine Derivative Method 2: CPHP Analysis [11]
Column Nova-Pak C-18, 150 x 3.9 mm, 5 µmReverse-phase C18
Mobile Phase Acetonitrile:Water:10% Formic Acid (30:65:5, v/v/v)[8]50 mM Potassium Phosphate Buffer:Acetonitrile (75:25, v/v), pH 3.2
Flow Rate 0.5 mL/min[8]Not specified
Detection UV (wavelength not specified)UV at 220 nm
Injection Volume 20 µL[8]Not specified

References

Improving the yield of 4-Hydroxypiperidine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Catalytic Hydrogenation of 4-Pyridone: This method involves the reduction of the pyridine ring in 4-pyridone using a metal catalyst (e.g., Platinum, Palladium, Rhodium) under a hydrogen atmosphere.

  • Reduction of 4-Piperidone: This approach utilizes a reducing agent, such as sodium borohydride (NaBH₄), to reduce the ketone functional group of 4-piperidone to a hydroxyl group.

  • Synthesis via N-Protected Intermediates: This strategy often involves the reduction of an N-protected 4-piperidone derivative (e.g., N-Boc-4-piperidone), followed by the deprotection of the nitrogen to yield this compound. This method offers good control and high yields. For instance, the deprotection of N-Boc-4-hydroxypiperidine hydrochloride can achieve yields as high as 99%.[1]

Q2: I am struggling with low yields in my N-alkylation of this compound. What are the potential causes and solutions?

A2: Low yields in N-alkylation are a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.

  • Insufficiently strong base: A weak base may not fully deprotonate the piperidine nitrogen. Using a stronger base can improve the yield.

  • Poor leaving group on the alkylating agent: The reactivity of the alkylating agent is crucial. If you are using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ.

  • Side reactions: The presence of the unprotected hydroxyl group can lead to O-alkylation as a side reaction. While the secondary amine is generally more nucleophilic, protecting the hydroxyl group may be necessary for cleaner reactions and higher yields.[2]

Q3: My N-acylation of this compound is giving a poor yield. What can I do to improve it?

A3: To improve the yield of your N-acylation reaction, consider the following:

  • Reactivity of the acylating agent: If you are using a carboxylic acid with a coupling agent, it might not be reactive enough. Switch to a more reactive acylating agent like an acyl chloride or anhydride.

  • Activation of the coupling agent: If you are using a coupling agent like DCC or EDC, ensure it is fresh and use a sufficient amount. Adding an activator like DMAP can also enhance the reaction rate.

  • Base-catalyzed side reactions: The use of a nucleophilic base can lead to unwanted side reactions. Employ a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).

  • Reaction temperature: Performing the reaction at a lower temperature can help minimize the formation of side products.[2]

Q4: What are the common side products in the catalytic hydrogenation of pyridine derivatives?

A4: Common side products can include partially hydrogenated intermediates (e.g., tetrahydropyridine derivatives) and products from over-reduction, where other functional groups in the molecule are unintentionally reduced. In some cases, catalyst poisoning by the nitrogen atom of the pyridine or piperidine product can lead to incomplete reactions.[3] The choice of catalyst and reaction conditions is critical to minimize these side reactions.

Q5: What are the typical byproducts of sodium borohydride reduction, and how do I handle them during workup?

A5: The reduction of a ketone with sodium borohydride results in the formation of borate esters as byproducts. During the workup, these are typically hydrolyzed by the addition of water or a dilute acid to release the alcohol product and form boric acid or its salts, which can then be removed by aqueous extraction.[4][5]

Troubleshooting Guides

Low Yield in the Reduction of 4-Piperidone to this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Increase Amount of Reducing Agent: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). - Optimize Temperature: While NaBH₄ reductions are often run at 0°C to control the reaction rate, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Decomposition of Reducing Agent - Check Solvent: Sodium borohydride reacts with protic solvents like methanol and ethanol. While often used as solvents, the reaction should be cooled to minimize this decomposition.[6] - Fresh Reagent: Ensure the sodium borohydride is fresh and has been stored properly to avoid degradation from moisture.
Side Reactions - pH Control: Maintaining an appropriate pH during the reaction and workup is crucial to prevent side reactions like dehydration of the product.[7]
Difficult Product Isolation - Optimize Workup: Ensure proper quenching of the excess reducing agent and effective extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary.
Poor Yield in the Catalytic Hydrogenation of 4-Pyridone
Potential Cause Troubleshooting Steps
Catalyst Inactivity or Poisoning - Use Fresh Catalyst: Ensure the catalyst has not been deactivated by exposure to air or other contaminants. - Increase Catalyst Loading: A higher catalyst loading may be required to achieve full conversion. - Solvent Choice: The choice of solvent can significantly impact the reaction. Acetic acid is a common solvent for the hydrogenation of pyridines.[8] - Catalyst Poisoning by Product: The product, this compound, can sometimes inhibit the catalyst. Consider reaction conditions that minimize product inhibition.
Incomplete Hydrogenation - Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of reaction and drive it to completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to over-reduction or side reactions. A systematic optimization of the temperature is recommended.
Over-reduction - Milder Reaction Conditions: Use a lower temperature, lower hydrogen pressure, or a less active catalyst to avoid the reduction of other functional groups.
Difficult Purification - Filtration: Ensure complete removal of the catalyst by filtration through a pad of celite. - Crystallization: The product can be purified by crystallization from a suitable solvent.[8]

Quantitative Data Summary

Table 1: Yield of this compound and its Derivatives from Various Synthesis Methods

Starting Material Reagents and Conditions Product Yield Reference
N-Boc-4-hydroxypiperidineSaturated HCl in 1,4-dioxane, 2h, RTThis compound hydrochloride99%[1]
tert-Butyl 4-oxopiperidine-1-carboxylateNaBH₄ in THF/MeOH, -10°Ctert-Butyl this compound-1-carboxylate87%
This compoundDi-tert-butyl dicarbonate, aq. NaHCO₃, CH₂Cl₂N-Boc-4-hydroxypiperidineQuantitative[9]
4-Piperidone hydrochloride hydrate1. Liquid NH₃, Toluene; 2. NaBH₄, MeOH; 3. (Boc)₂O, K₂CO₃, MeOHN-Boc-4-hydroxypiperidineHigh[10]
4-Piperidone hydrate hydrochloride1. (Boc)₂O, NaOH, H₂O; 2. Aluminum isopropoxide, isopropanol, tolueneN-Boc-4-hydroxypiperidine90.6% (step 1), 85.7% (step 2)[11]

Experimental Protocols

Protocol 1: Reduction of N-Boc-4-piperidone using Sodium Borohydride

This protocol is adapted from a procedure described for the synthesis of tert-butyl this compound-1-carboxylate.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1 g (5 mmol) of tert-butyl 4-oxo-1-piperidinecarboxylate in 5 ml of ethanol.

  • Cool the solution to 0°C using an ice bath.

  • Add 200 mg (7.56 mmol) of sodium borohydride in portions to the cooled solution.

  • Stir the reaction mixture for 4 hours at ambient temperature.

  • Add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Evaporate the ethanol under reduced pressure.

  • Take up the reaction mixture in ethyl acetate.

  • Separate the organic phase from the aqueous phase. Repeat the extraction one more time.

  • Combine the organic phases and dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product.

Protocol 2: Deprotection of N-Boc-4-hydroxypiperidine

This protocol describes the removal of the Boc protecting group to yield this compound hydrochloride.[1]

Materials:

  • tert-Butyl this compound-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Saturated solution of HCl in 1,4-dioxane

Procedure:

  • To 5 g (24.84 mmol) of tert-butyl this compound-1-carboxylate, add 30 mL of a saturated HCl solution in 1,4-dioxane.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Upon completion of the reaction, concentrate the mixture under vacuum to afford this compound hydrochloride as an off-white solid.

Visualizations

experimental_workflow_reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product start N-Boc-4-piperidone reaction Reduction at 0°C to RT start->reaction reductant NaBH4 in Methanol reductant->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate product N-Boc-4-hydroxypiperidine concentrate->product

Caption: Experimental workflow for the reduction of N-Boc-4-piperidone.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in this compound Synthesis incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions poor_reagents Poor Reagent Quality start->poor_reagents suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp optimize_reagents Optimize Reagent Stoichiometry incomplete_reaction->optimize_reagents protecting_groups Use Protecting Groups side_reactions->protecting_groups purify_reagents Use Fresh/Purified Reagents poor_reagents->purify_reagents optimize_conditions Optimize pH, Solvent, Catalyst suboptimal_conditions->optimize_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting purification of 4-Hydroxypiperidine derivatives by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of 4-Hydroxypiperidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives via chromatography.

Problem: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Cause: Peak tailing is a common issue when purifying basic compounds like this compound derivatives on standard silica gel.[1][2][3] This phenomenon is primarily caused by the strong interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][4] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" or asymmetrical peak shape.[1][3]

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to the mobile phase. This additive, often a volatile amine, competes with the analyte for the active silanol sites, effectively masking them and allowing for a more symmetrical peak shape.[1][4][5]

    • Recommended Modifiers: Triethylamine (TEA), Diethylamine (DEA), Pyridine, or Ammonium Hydroxide.[1][4]

    • Typical Concentration: 0.1-2% of the total mobile phase volume.[1]

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, changing the stationary phase is a highly effective strategy.

    • Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols, providing a more inert surface for the separation of basic compounds.[1][4][6]

    • Alumina (Basic or Neutral): Alumina is inherently less acidic than silica and is a good alternative for the purification of basic compounds.[1][7]

Problem: Compound is Too Polar for Normal-Phase or Reversed-Phase Chromatography

Cause: Highly polar derivatives of this compound may exhibit poor retention in reversed-phase chromatography (eluting at or near the solvent front) or fail to move from the baseline in normal-phase chromatography, even with highly polar solvent systems.[8][9]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[1][8] It utilizes a polar stationary phase (such as silica, diol, or amine) and a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) with a small amount of an aqueous buffer.[1][8]

  • Reversed-Phase with pH Adjustment: For compounds that are still amenable to reversed-phase chromatography, increasing the pH of the mobile phase can significantly improve retention. By adjusting the pH to be at least two units above the pKa of the amine, the compound will be in its neutral, free-base form, making it more hydrophobic and thus more retained on the nonpolar C18 stationary phase.[1][4]

  • Use of Protecting Groups: Temporarily protecting the polar hydroxyl and/or amine group can decrease the overall polarity of the molecule, making it more suitable for standard chromatographic techniques. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amine.[10]

Problem: Compound Degradation on the Column

Cause: The acidic nature of silica gel can sometimes lead to the degradation of sensitive this compound derivatives.[4]

Solutions:

  • Deactivation of Silica: As with peak tailing, adding a basic modifier to the mobile phase can help neutralize the silica surface and reduce degradation.[4]

  • Use of a More Inert Stationary Phase: Switching to a less acidic stationary phase, such as alumina or a chemically modified silica (e.g., amine-functionalized), can prevent on-column degradation.[1][7]

  • Protection Strategy: Protecting the sensitive functional groups of the molecule prior to purification can prevent degradation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new this compound derivative?

A1: A good starting point is thin-layer chromatography (TLC) analysis using a standard silica gel plate. Begin with a mobile phase of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 DCM:MeOH). Gradually increase the proportion of methanol if the compound does not move from the baseline. Once an appropriate mobile phase is identified (Rf of your compound is around 0.2-0.4), add 0.5-1% triethylamine (TEA) to the mobile phase to assess its effect on peak shape.[1] This will give you a good indication of the solvent system and the need for a basic modifier for column chromatography.

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2: The choice depends on the polarity of your compound. For less polar derivatives, normal-phase chromatography is often suitable. For more polar compounds, reversed-phase chromatography is generally preferred.[11] If your compound is highly polar and shows poor retention in reversed-phase, HILIC is a strong alternative.[8]

Q3: When should I consider using a protecting group?

A3: Consider using a protecting group if you observe significant compound degradation on the column, if the high polarity of your compound makes it difficult to purify with standard methods, or if you need to perform chemical modifications on one functional group (e.g., the hydroxyl group) while the other (the amine) needs to remain unreacted.[10][12] The Boc group is a common and effective choice for the amine, as it is stable to many reaction conditions and can be easily removed with acid.[10]

Q4: Can I use other basic modifiers besides triethylamine (TEA)?

A4: Yes, other volatile bases like diethylamine (DEA), pyridine, or ammonium hydroxide can also be used.[1][4] The choice may depend on the specific properties of your compound and the desired volatility for easy removal after purification.

Data Presentation

Table 1: Common Mobile Phase Modifiers for Normal-Phase Chromatography of Amines

ModifierTypical ConcentrationBoiling Point (°C)Notes
Triethylamine (TEA)0.1 - 2%89.5Most common, volatile.[1][4]
Diethylamine (DEA)0.1 - 2%55.5More volatile than TEA.[1]
Ammonium Hydroxide0.1 - 2%(decomposes)Can be effective for very polar amines.[1][9]
Pyridine0.1 - 1%115Less commonly used due to higher boiling point and odor.[4]

Table 2: Recommended Stationary Phases for this compound Derivatives

Stationary PhaseSeparation ModeBest ForKey Advantages
Silica GelNormal-PhaseLess polar to moderately polar derivatives.Cost-effective and widely available. Requires basic modifier for good peak shape.[1][4]
Amine-functionalized SilicaNormal-PhaseBasic and polar derivatives.Reduces peak tailing without mobile phase modifiers.[1][6]
AluminaNormal-PhaseBasic compounds sensitive to acidic silica.Less acidic than silica.[1][7]
C18 (ODS)Reversed-PhaseModerately polar to polar derivatives.Good for compounds with some hydrophobic character. pH control is crucial.[1]
HILIC (Silica, Diol, Amine)HILICHighly polar derivatives.Excellent retention for compounds that are too polar for reversed-phase.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The target Rf for the compound of interest should be between 0.2 and 0.4.

  • Mobile Phase Preparation: Prepare the mobile phase identified in the TLC analysis. Add 0.5-1% (v/v) of triethylamine (TEA) to the solvent mixture.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry silica onto the top of the column.

  • Elution: Run the chromatography using the prepared mobile phase, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 2: Boc-Protection of this compound
  • Reaction Setup: Dissolve this compound in a suitable solvent such as methanol.[10]

  • Base Addition: Add a mild base like potassium carbonate.[10]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product.

  • Purification: The crude product can be purified by flash chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.

Visualizations

Troubleshooting_Workflow start Start: Purification of This compound Derivative peak_shape Assess Peak Shape on Silica TLC start->peak_shape tailing Peak Tailing Observed? peak_shape->tailing good_shape Symmetrical Peak tailing->good_shape No add_modifier Add Basic Modifier (e.g., 0.5-1% TEA) to Mobile Phase tailing->add_modifier Yes retention Assess Retention (Normal & Reversed Phase) good_shape->retention alt_phase Consider Alternative Stationary Phase: - Amine-functionalized Silica - Alumina add_modifier->alt_phase If tailing persists add_modifier->retention alt_phase->retention good_retention Adequate Retention (Rf 0.2-0.4 or k' > 2) retention->good_retention Yes poor_retention Poor Retention: - Stays at baseline (NP) - Elutes at void (RP) retention->poor_retention No proceed Proceed with Column Chromatography good_retention->proceed hilic Use HILIC poor_retention->hilic protecting_group Consider Protecting Group (e.g., Boc for amine) poor_retention->protecting_group hilic->proceed protecting_group->proceed

Caption: Troubleshooting decision tree for purifying this compound derivatives.

Purification_Strategy cluster_preliminary Preliminary Analysis cluster_method_selection Method Selection cluster_execution Execution & Analysis tlc 1. TLC Analysis (Silica, DCM/MeOH) check_tailing 2. Check for Tailing tlc->check_tailing np_mod Normal-Phase with Basic Modifier (TEA) check_tailing->np_mod Tailing rp_ph Reversed-Phase (High pH) check_tailing->rp_ph Polar hilic HILIC for Highly Polar Analytes check_tailing->hilic Very Polar column 3. Column Chromatography np_mod->column np_amine Normal-Phase on Amine-Silica np_amine->column rp_ph->column hilic->column fractions 4. Collect & Analyze Fractions column->fractions product 5. Isolate Pure Product fractions->product

Caption: General workflow for chromatographic purification of this compound derivatives.

References

Optimizing reaction conditions for the N-alkylation of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of this compound?

A1: The two most common and effective methods for the N-alkylation of this compound are:

  • Direct Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.

  • Reductive Amination: This is a one-pot, two-step process where this compound first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the N-alkylated product using a mild reducing agent.[1][2][3]

Q2: Do I need to protect the hydroxyl group of this compound before N-alkylation?

A2: Generally, it is not necessary to protect the hydroxyl group. The secondary amine in this compound is significantly more nucleophilic than the secondary alcohol, allowing for selective N-alkylation.[4] However, if you are using harsh reaction conditions or highly reactive reagents that could lead to O-alkylation as a side product, protection of the hydroxyl group may be required to ensure a clean reaction and high yield.[4]

Q3: What are the most common side reactions in the N-alkylation of this compound?

A3: The most common side reactions include:

  • Di-alkylation: Formation of a quaternary ammonium salt due to the reaction of the desired N-alkylated product with another molecule of the alkylating agent. This is more likely to occur if an excess of the alkylating agent is used.

  • O-alkylation: Although less common due to the lower nucleophilicity of the hydroxyl group, O-alkylation can occur under certain conditions.

  • Elimination reactions: If the alkyl halide is prone to elimination (e.g., a tertiary alkyl halide), this can compete with the desired substitution reaction.

Q4: How can I monitor the progress of my N-alkylation reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] These techniques will allow you to track the consumption of the starting materials (this compound and the alkylating agent/carbonyl compound) and the formation of the desired product.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Solution References
Low Reactivity of Alkylating Agent Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. Increasing the reaction temperature can also help. The addition of a catalytic amount of potassium iodide (KI) can facilitate reactions with less reactive alkyl bromides or chlorides.[4][6]
Inappropriate Base The choice of base is critical. For simple alkylations, inorganic bases like K₂CO₃ are often sufficient. For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) may be more effective. In some cases, a stronger base like sodium hydride (NaH) might be necessary.[6]
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent. If using an insoluble base like K₂CO₃ in a solvent like acetonitrile, consider switching to a more polar aprotic solvent like DMF to improve solubility.[6]
Inefficient Iminium Ion Formation (Reductive Amination) The formation of the iminium ion is often the rate-limiting step and is pH-dependent. The reaction is typically carried out under weakly acidic conditions. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[1][5]
Inactive Reducing Agent (Reductive Amination) Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and has been stored properly.[1]
Problem 2: Formation of Di-alkylation Byproduct
Potential Cause Troubleshooting Solution References
Incorrect Stoichiometry Use a slight excess of this compound relative to the alkylating agent to favor mono-alkylation.
Rapid Addition of Alkylating Agent Add the alkylating agent slowly or dropwise to the reaction mixture. Using a syringe pump for slow addition is a good practice.
Problem 3: Difficult Product Purification
Potential Cause Troubleshooting Solution References
Presence of Unreacted Starting Material and Byproducts Employ column chromatography with a suitable solvent system for separation. An aqueous workup can help remove water-soluble impurities and unreacted starting materials.[4]
Water-soluble Byproducts from Coupling Agents (if applicable) If using a coupling agent like DCC, the dicyclohexylurea (DCU) byproduct can be removed by filtration. An aqueous workup is also effective for removing water-soluble impurities.[4]

Experimental Protocols

Method 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile or DMF and stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Method 2: N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in DCE or DCM in a round-bottom flask.

  • Add the desired aldehyde (1.0-1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[1]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.[1]

Visualized Workflows and Logic

experimental_workflow_direct_alkylation start Start reactants Combine this compound, Base (K₂CO₃), and Solvent (MeCN) start->reactants add_alkyl_halide Slowly add Alkyl Halide reactants->add_alkyl_halide heat Heat Reaction (e.g., 60-80°C) add_alkyl_halide->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Filter, and Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for Direct N-Alkylation of this compound.

experimental_workflow_reductive_amination start Start reactants Combine this compound, Aldehyde, and Solvent (DCE) start->reactants form_iminium Stir to Form Iminium Ion reactants->form_iminium add_reducing_agent Add NaBH(OAc)₃ in Portions form_iminium->add_reducing_agent monitor Monitor Progress (TLC/LC-MS) add_reducing_agent->monitor workup Quench, Extract, Dry, and Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for N-Alkylation via Reductive Amination.

troubleshooting_logic start Low or No Yield? check_reagents Check Reagent Reactivity and Purity start->check_reagents Yes check_conditions Review Reaction Conditions start->check_conditions Yes solution1 Use more reactive alkyl halide (e.g., R-I). Ensure base is appropriate and fresh. check_reagents->solution1 solution2 Increase temperature. Switch to a more polar solvent (e.g., DMF). Check pH for reductive amination. check_conditions->solution2

Caption: Troubleshooting Logic for Low Product Yield.

References

Strategies for the selective protection of 4-Hydroxypiperidine functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selective protection of 4-hydroxypiperidine functional groups. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for selectively protecting the nitrogen of this compound?

A1: The most common and effective method for protecting the secondary amine of this compound is by introducing the tert-butyloxycarbonyl (Boc) group.[1][2] This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a mild base like sodium bicarbonate or potassium carbonate.[1][2][3] The Boc group is highly favored due to its stability across a wide range of reaction conditions used to modify the hydroxyl group and its straightforward removal under acidic conditions.[1][2]

Q2: Can I selectively react with the nitrogen of this compound without protecting the hydroxyl group?

A2: Yes, it is often possible to perform selective N-alkylation or N-acylation without protecting the hydroxyl group.[2] The secondary amine is generally more nucleophilic than the secondary alcohol, allowing for chemoselective reactions. However, for reactions that are sensitive to free hydroxyl groups or where O-functionalization is a competing side reaction, protection of the hydroxyl group is recommended to ensure a clean reaction and higher yields.[2]

Q3: What is an orthogonal protection strategy, and how can it be applied to this compound?

A3: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others. This allows for the selective deprotection and subsequent reaction at either the nitrogen or the oxygen atom. For this compound, a common orthogonal approach is to protect the nitrogen with an acid-labile group like Boc and the hydroxyl group with a group that is stable to acid but labile under other conditions. Examples include:

  • Boc (amine) and Benzyl ether (hydroxyl): The Boc group is removed with acid (e.g., TFA), while the benzyl group is removed by hydrogenolysis.[1]

  • Boc (amine) and Silyl ether (e.g., TBDMS) (hydroxyl): The Boc group is removed with acid, while the TBDMS group is cleaved with a fluoride source like TBAF.[1]

Q4: What are the standard conditions for removing the Boc protecting group?

A4: The Boc group is typically removed under acidic conditions.[1][2] Common and effective methods include using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][2] These reactions are often complete within a couple of hours at room temperature.[1]

Q5: What are some alternative protecting groups for the amine and hydroxyl groups of this compound?

A5: Besides Boc for the amine, other common protecting groups include:

  • Carboxybenzyl (Cbz): Stable to acidic conditions and removed by hydrogenolysis.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions and removed by a base, typically piperidine.

For the hydroxyl group, alternatives to benzyl and silyl ethers include:

  • Acetyl (Ac): An ester protecting group, removed by basic hydrolysis.

  • Tetrahydropyranyl (THP): An acetal protecting group, removed by acidic hydrolysis.

The choice of protecting group depends on the planned synthetic route and the stability of other functional groups in the molecule.

Data Presentation: Comparison of Protecting Groups

Table 1: Common Protecting Groups for the Amine Functionality of this compound

Protecting GroupReagents for ProtectionTypical YieldDeprotection ConditionsOrthogonality Notes
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, NaHCO₃ or K₂CO₃85-100%TFA in DCM; or HCl in 1,4-dioxaneLabile to acid. Stable to base and hydrogenolysis.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl), NaHCO₃~90%H₂/Pd-C (Hydrogenolysis); or strong acid (e.g., HBr/AcOH)Labile to hydrogenolysis and strong acid. Stable to mild acid and base.
Fmoc (9-Fluorenyl-methyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, NaHCO₃Good to high20% Piperidine in DMFLabile to base. Stable to acid and hydrogenolysis.

Table 2: Common Protecting Groups for the Hydroxyl Functionality of N-Protected this compound

Protecting GroupReagents for ProtectionTypical YieldDeprotection ConditionsOrthogonality Notes
Bn (Benzyl)Benzyl bromide (BnBr), NaHGood to highH₂/Pd-C (Hydrogenolysis)Labile to hydrogenolysis. Stable to acid and base.
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, ImidazoleGood to highTetrabutylammonium fluoride (TBAF) in THFLabile to fluoride ions and acid. Stable to base and hydrogenolysis.
Ac (Acetyl)Acetic anhydride, Pyridine or Et₃NGood to highK₂CO₃ in MeOH; or LiOH in THF/H₂OLabile to base. Stable to acid and hydrogenolysis.
THP (Tetrahydropyranyl)Dihydropyran (DHP), p-TsOH (cat.)Good to highAcetic acid in THF/H₂O; or p-TsOH in MeOHLabile to acid. Stable to base and hydrogenolysis.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Saturated aqueous sodium chloride (brine).

  • Procedure:

    • To a solution of this compound (10.0 g, 98.9 mmol) in a mixture of dichloromethane (150 mL) and water (150 mL), add sodium bicarbonate (1 M aqueous solution, 150 mL).

    • Add di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) to the biphasic mixture.

    • Stir the reaction mixture vigorously at room temperature for 15 hours.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil, which may solidify upon standing. A quantitative yield (19.9 g) is expected.[3]

Protocol 2: O-Benzylation of N-Boc-4-Hydroxypiperidine

  • Materials: N-Boc-4-hydroxypiperidine, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Cbz Protection of this compound

  • Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) and sodium bicarbonate (1.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0 °C.

    • Add benzyl chloroformate (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel flash chromatography to yield N-Cbz-4-hydroxypiperidine. A yield of approximately 90% can be expected.[4]

Troubleshooting Guides

Issue 1: Low Yield in N-Boc Protection

Potential CauseTroubleshooting Steps
Incomplete reaction - Ensure adequate stirring to overcome the biphasic nature of the reaction. - Increase reaction time. - Check the quality of the (Boc)₂O.
Loss of product during workup - Ensure complete extraction from the aqueous layer by performing multiple extractions. - Avoid excessive heating during solvent removal as the product can be volatile.
Side reaction with CO₂ - If using an open system, atmospheric CO₂ can react with the amine. Performing the reaction under an inert atmosphere can sometimes improve yields.

Issue 2: O-Alkylation or O-Acylation as a Side Product during N-Functionalization

Potential CauseTroubleshooting Steps
Strongly basic or high-temperature conditions - Use a milder, non-nucleophilic base (e.g., DIPEA instead of K₂CO₃ for some acylations).[2] - Perform the reaction at a lower temperature to favor N-selectivity.[2]
Highly reactive electrophile - Use a less reactive acylating or alkylating agent if possible. - Consider protecting the hydroxyl group prior to N-functionalization if O-functionalization remains a significant issue.

Issue 3: Difficulty in Purifying the Protected Product

Potential CauseTroubleshooting Steps
Presence of unreacted starting material - Use a slight excess of the protecting group reagent to drive the reaction to completion. - Employ column chromatography with an appropriate solvent system for separation.[2]
Formation of di-protected product (if applicable) - Carefully control the stoichiometry of the protecting group reagent.
Water-soluble byproducts - Perform an aqueous workup to remove water-soluble impurities.[2] - For DCC-mediated couplings, filter off the precipitated dicyclohexylurea (DCU).[2]

Issue 4: Incomplete Deprotection

Potential CauseTroubleshooting Steps
Insufficient deprotection reagent or time - Increase the equivalents of the deprotection reagent or extend the reaction time. - Monitor the reaction progress by TLC or LC-MS.
Catalyst poisoning (for hydrogenolysis) - Ensure the substrate is free of impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds). - Use a fresh batch of catalyst.
Steric hindrance - For sterically hindered substrates, a longer reaction time or elevated temperature may be necessary.

Visualizations

G cluster_start Starting Material cluster_decision1 Initial Protection Strategy cluster_n_protection N-Protection cluster_o_protection O-Protection cluster_orthogonal Orthogonally Protected Intermediates start This compound d1 Protect N first? start->d1 d2 Protect O first? start->d2 n_boc N-Boc d1->n_boc Yes (more common) n_cbz N-Cbz d1->n_cbz n_fmoc N-Fmoc d1->n_fmoc o_bn O-Bn d2->o_bn Yes (less common, requires specific conditions) o_tbdms O-TBDMS d2->o_tbdms ortho_boc_bn N-Boc, O-Bn n_boc->ortho_boc_bn then O-Bn ortho_boc_tbdms N-Boc, O-TBDMS n_boc->ortho_boc_tbdms then O-TBDMS ortho_cbz_tbdms N-Cbz, O-TBDMS n_cbz->ortho_cbz_tbdms then O-TBDMS

Caption: Decision workflow for the initial protection of this compound.

G cluster_intermediate Orthogonally Protected Intermediate cluster_deprotection Selective Deprotection cluster_modification Functionalization cluster_final_deprotection Final Deprotection cluster_product Final Product start N-Boc-4-O-Bn-piperidine deprotect_n Remove N-Boc (Acid, e.g., TFA) start->deprotect_n deprotect_o Remove O-Bn (Hydrogenolysis) start->deprotect_o modify_n Modify N-terminus deprotect_n->modify_n modify_o Modify O-terminus deprotect_o->modify_o final_deprotect_o Remove O-Bn (Hydrogenolysis) modify_n->final_deprotect_o final_deprotect_n Remove N-Boc (Acid, e.g., TFA) modify_o->final_deprotect_n product Di-functionalized Piperidine final_deprotect_o->product final_deprotect_n->product

Caption: Experimental workflow for an orthogonal protection strategy.

References

Technical Support Center: Purification of 4-Hydroxypiperidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-hydroxypiperidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound reaction mixtures?

A1: Common impurities can include unreacted starting materials, di-alkylated or di-acylated byproducts, and reagents from specific reactions. For instance, in reactions like Mitsunobu or those using coupling agents, byproducts such as triphenylphosphine oxide (TPPO) and dicyclohexylurea (DCU) are common.[1] Base-catalyzed side reactions can also lead to the formation of various side products.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature of the impurities. Commonly used techniques include:

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as unreacted starting materials and di-substituted products.[1]

  • Recrystallization: Ideal for removing soluble impurities from a solid product. Solvents like ethyl acetate and dilute methanol have been used for recrystallizing this compound derivatives.[2]

  • Distillation: Suitable for purifying liquid this compound or its derivatives that are thermally stable. Vacuum distillation is often employed to lower the boiling point and prevent decomposition.

  • Liquid-Liquid Extraction: Useful for removing water-soluble byproducts or for separating acidic or basic impurities.[1][3][4][5]

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides a detailed purity profile and can quantify impurities.[6][7][8]

  • Gas Chromatography (GC): Useful for analyzing volatile compounds and can provide excellent separation of complex mixtures.[6] A purity of 99.5% for N-Boc-4-hydroxypiperidine has been reported using GC analysis.[9]

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and any impurities.[6]

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the progress of the purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction- Increase reaction time or temperature. - Use a stronger base for deprotonation if applicable.[1] - Ensure the reactivity of the alkylating or acylating agent.[1]
Product Loss During Extraction- Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to ensure the product is in its neutral form for better partitioning into the organic layer.
Product Loss During Chromatography- Optimize the mobile phase to ensure the product elutes in a reasonable fraction volume. - Avoid using a mobile phase that is too polar, which can cause the compound to elute too quickly.[10]
Product Loss During Recrystallization- Ensure the minimum amount of hot solvent is used to dissolve the product to achieve saturation. - Cool the solution slowly to allow for maximum crystal formation. - Avoid washing the crystals with a solvent in which they are highly soluble.
Issue 2: Presence of Persistent Impurities
Potential Cause Troubleshooting Steps
Unreacted Starting Material- Use a slight excess of the other reactant to drive the reaction to completion.[1] - Employ column chromatography for separation.[1]
Di-substituted Product- Carefully monitor the reaction to avoid over-reaction.[1] - Use column chromatography with a suitable solvent gradient for separation.[1]
Byproducts from Coupling Agents (e.g., DCU)- If using DCC, filter off the precipitated dicyclohexylurea (DCU).[1] - Perform an aqueous workup to remove water-soluble impurities.[1]
Triphenylphosphine Oxide (TPPO) from Mitsunobu Reaction- TPPO can sometimes be precipitated from a non-polar solvent like hexanes or ether and removed by filtration. - Consider using polymer-bound triphenylphosphine to simplify byproduct removal.
Issue 3: Difficulty with Column Chromatography
Potential Cause Troubleshooting Steps
Poor Separation/Overlapping Peaks- Optimize the solvent system by starting with a low polarity mobile phase and gradually increasing the polarity.[10] - Reduce the amount of crude sample loaded onto the column (typically 1-5% of the stationary phase mass).[10]
Compound Elutes Too Quickly- The mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent.[10]
Compound Does Not Elute- The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase.

Quantitative Data Summary

The following table summarizes purity and yield data from various sources for this compound and its derivatives.

ProductPurification MethodPurityYieldReference
N-Boc-4-hydroxypiperidineRecrystallization (from petroleum ether)99.5% (GC)-[9]
This compound hydrochlorideConcentration from reaction mixture-99%[11]
2,3-dimethyl-4-phenyl-4-hydroxypiperidineRecrystallization (from dilute methanol)Melting Point: 172-173 °C-[2]
3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidineRecrystallization (from ethyl acetate)Melting Point: 138-141 °C-[2]
2-(p-methoxybenzyl)-4-isobutyl-4-hydroxy-piperidineVacuum DistillationBoiling Point: 170-180 °C / 0.3 mm Hg-[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivatives

This protocol provides a general guideline for the recrystallization of solid this compound derivatives.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethyl acetate, methanol, ethanol, and petroleum ether.[2][9]

  • Dissolution: In a flask, add the crude solid and the minimum amount of the selected solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Column Chromatography of this compound Derivatives

This protocol outlines a general procedure for purification by column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[10]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.[10]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[10]

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity by increasing the percentage of the more polar solvent.[10]

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation of this compound Derivatives

This protocol is for the purification of thermally stable, liquid this compound derivatives.

  • Setup: Assemble the distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. Ensure all connections are secure.

  • Sample and Boiling Chips: Place the crude liquid product and a magnetic stir bar or boiling chips into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure. For example, 2-(p-methoxybenzyl)-4-isobutyl-4-hydroxy-piperidine has a boiling point of 170-180 °C at 0.3 mm Hg.[2]

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Visual Guides

The following diagrams illustrate common troubleshooting workflows for the purification of this compound.

Purification_Troubleshooting_Low_Yield start Low Yield After Purification incomplete_reaction Incomplete Reaction? start->incomplete_reaction product_loss_extraction Product Loss During Extraction? incomplete_reaction->product_loss_extraction No optimize_reaction Optimize Reaction Conditions: - Increase time/temp - Use stronger base incomplete_reaction->optimize_reaction Yes product_loss_chromatography Product Loss During Chromatography? product_loss_extraction->product_loss_chromatography No optimize_extraction Optimize Extraction: - Multiple extractions - Adjust pH product_loss_extraction->optimize_extraction Yes product_loss_recrystallization Product Loss During Recrystallization? product_loss_chromatography->product_loss_recrystallization No optimize_chromatography Optimize Chromatography: - Adjust mobile phase polarity product_loss_chromatography->optimize_chromatography Yes optimize_recrystallization Optimize Recrystallization: - Use minimal hot solvent - Slow cooling product_loss_recrystallization->optimize_recrystallization Yes end Improved Yield optimize_reaction->end optimize_extraction->end optimize_chromatography->end optimize_recrystallization->end

Caption: Troubleshooting workflow for low purification yield.

Caption: Troubleshooting workflow for persistent impurities.

References

Technical Support Center: 4-Hydroxypiperidine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving 4-hydroxypiperidine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Frequently Asked Questions (FAQs)

TLC Monitoring FAQs

  • Q1: How do I choose an appropriate mobile phase for monitoring a this compound reaction on a silica TLC plate? A1: this compound and its derivatives are polar and basic compounds. A good starting point for a mobile phase is a mixture of a relatively polar organic solvent and a non-polar organic solvent, with a small amount of a basic modifier to improve spot shape. Common systems include:

    • Dichloromethane (DCM) / Methanol (MeOH) with 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide.

    • Ethyl Acetate (EtOAc) / Hexanes with 1-5% TEA. The polarity should be adjusted so that the starting material has an Rf value of approximately 0.2-0.3 to allow room for the product to move.

  • Q2: My spots are streaking on the TLC plate. What can I do to fix this? A2: Streaking of basic compounds like this compound on silica TLC plates is a common issue due to strong interactions with the acidic silica gel.[1][2] Here are several solutions:

    • Add a basic modifier: Incorporating a small amount of triethylamine (TEA) or ammonia in your mobile phase can neutralize the acidic sites on the silica, leading to sharper spots.[1][2]

    • Reduce sample concentration: Overloading the TLC plate is a frequent cause of streaking.[1][3] Try diluting your reaction sample before spotting it on the plate.

    • Use a different stationary phase: If streaking persists, consider using alumina or reverse-phase TLC plates.

  • Q3: The spots for my starting material and product are very close together on the TLC. How can I improve the separation? A3: To improve the resolution between spots with similar Rf values, you can try the following:

    • Decrease the mobile phase polarity: A less polar mobile phase will generally result in lower Rf values and can increase the separation between spots.

    • Try a different solvent system: Using solvents with different properties (e.g., replacing methanol with isopropanol) can alter the selectivity of the separation.

    • Use a longer TLC plate: A longer plate provides more distance for the components to separate.

    • Consider a co-spot: Spotting the starting material and the reaction mixture in the same lane can help confirm if the reaction is proceeding.[4]

  • Q4: My compound is very polar and remains at the baseline. What should I do? A4: If your compound is too polar for the mobile phase, it will not move from the baseline.[4] To address this, you need to increase the polarity of your mobile phase. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of methanol in a DCM/methanol system).

HPLC Monitoring FAQs

  • Q1: What type of HPLC column is suitable for analyzing this compound and its derivatives? A1: A reverse-phase C18 column is a common and good starting point for the analysis of this compound derivatives.[5] For basic compounds that may exhibit peak tailing on standard silica-based C18 columns, consider using a column with end-capping or a base-deactivated stationary phase. Pentafluorophenyl (PFP) columns can also offer alternative selectivity for basic and fluorinated compounds.[6]

  • Q2: I am observing significant peak tailing in my HPLC chromatogram. What are the likely causes and solutions? A2: Peak tailing for basic compounds like this compound is often due to interactions with residual acidic silanol groups on the silica-based stationary phase.[6] Here are some troubleshooting steps:

    • Adjust mobile phase pH: Using a mobile phase with a low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen, which can reduce interactions with silanol groups.[6]

    • Add a basic modifier: A small amount of a basic additive like triethylamine can compete with your analyte for interaction with the silanol groups.

    • Use a different column: As mentioned, a base-deactivated or end-capped C18 column, or a PFP column, can significantly improve peak shape.[6]

    • Check for column overload: Injecting too much sample can lead to peak distortion.[7]

  • Q3: My retention times are shifting between injections. What could be the problem? A3: Fluctuating retention times can be caused by several factors:

    • Inconsistent mobile phase composition: Ensure your mobile phase is well-mixed and degassed.[8]

    • Column temperature variations: Use a column oven to maintain a stable temperature.

    • Column equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.

    • Pump issues: Inconsistent flow from the pump can lead to retention time variability.[8]

  • Q4: I am not seeing a good signal for my compound. How can I improve the sensitivity? A4: If your compound lacks a strong UV chromophore, detection can be challenging.[6] Consider the following:

    • Lower the detection wavelength: Many organic molecules absorb at lower UV wavelengths (e.g., 210-220 nm).

    • Use a different detector: If available, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used for compounds with poor UV absorbance.[6]

    • Derivatization: In some cases, pre- or post-column derivatization can be used to attach a chromophore or fluorophore to your analyte for enhanced detection.[9]

Section 2: Troubleshooting Guides

TLC Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots Sample overload, strong interaction with silica, inappropriate solvent system.[1][2][3]Dilute the sample, add a basic modifier (e.g., TEA) to the mobile phase, or try a different solvent system.
Spots at Baseline Mobile phase is not polar enough.[4]Increase the proportion of the polar solvent in the mobile phase.
Spots at Solvent Front Mobile phase is too polar.[2]Decrease the proportion of the polar solvent in the mobile phase.
Irregular Spot Shapes Uneven application of the spot, or a damaged TLC plate.Ensure the spotting capillary is clean and apply the spot carefully. Inspect the plate for damage before use.
No Spots Visible Sample is too dilute, compound is not UV active, or has evaporated.[2][3]Concentrate the sample or spot multiple times in the same location. Use a chemical stain (e.g., potassium permanganate, ninhydrin) for visualization.

HPLC Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with the stationary phase, column overload, incorrect mobile phase pH.[6][7]Add a modifier (e.g., formic acid) to the mobile phase, use a base-deactivated column, reduce injection volume.
Peak Fronting Column overload, sample solvent incompatible with mobile phase.Dilute the sample, dissolve the sample in the mobile phase.
Poor Resolution Inappropriate mobile phase, column degradation, sample overload.[7]Optimize the mobile phase composition, try a different column, reduce injection volume.
High Backpressure Blockage in the system (e.g., column frit, tubing), precipitated buffer.[8]Flush the system, filter the mobile phase and sample, replace the column if necessary.
Baseline Noise/Drift Air bubbles in the system, contaminated mobile phase, detector issues.[7][10]Degas the mobile phase, use high-purity solvents, check the detector lamp.

Section 3: Experimental Protocols

Protocol 1: TLC Monitoring of N-Alkylation of this compound

This protocol describes the TLC monitoring of a representative reaction: the N-alkylation of this compound with an alkyl halide.

  • Materials:

    • Silica gel 60 F254 TLC plates

    • Mobile Phase: 90:10:1 Dichloromethane / Methanol / Triethylamine

    • Stain: Potassium permanganate solution

    • Reaction mixture, this compound standard, alkyl halide standard

  • Procedure:

    • Prepare the mobile phase and pour it into a TLC chamber to a depth of about 0.5 cm. Close the chamber and allow it to equilibrate for at least 15 minutes.

    • Using a capillary tube, spot the this compound standard, the reaction mixture, and a co-spot (standard and reaction mixture in the same spot) on the baseline of the TLC plate.

    • Place the TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp if the compounds are UV active.

    • Dip the plate in a potassium permanganate stain and gently heat with a heat gun to visualize the spots.

    • Calculate the Rf values for the starting material and product.

Protocol 2: HPLC Monitoring of N-Alkylation of this compound

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with UV detector

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Prepare the mobile phases and ensure they are filtered and degassed.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

    • Prepare a dilute solution of your reaction mixture in the mobile phase.

    • Inject the sample and run the gradient method.

    • Identify the peaks corresponding to the starting material and product based on their retention times (it is advisable to inject standards of the starting materials separately to determine their retention times).

    • Integrate the peak areas to determine the relative amounts of starting material and product.

Section 4: Data Presentation

Table 1: Example TLC Data for N-Alkylation of this compound

CompoundRf Value (90:10:1 DCM/MeOH/TEA)
This compound0.25
N-alkylated Product0.50

Table 2: Example HPLC Data for N-Alkylation of this compound

CompoundRetention Time (min)
This compound2.8
N-alkylated Product6.5

Section 5: Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision cluster_outcome Outcome start Combine this compound, Alkyl Halide, and Base in Solvent take_aliquot Take an Aliquot of the Reaction Mixture start->take_aliquot prepare_sample Prepare Sample for TLC/HPLC Analysis take_aliquot->prepare_sample analyze Perform TLC or HPLC Analysis prepare_sample->analyze evaluate Evaluate Reaction Progress analyze->evaluate is_complete Is the Reaction Complete? evaluate->is_complete workup Proceed to Workup and Purification is_complete->workup Yes continue_reaction Continue Reaction is_complete->continue_reaction No continue_reaction->take_aliquot

Caption: Workflow for monitoring a this compound reaction.

troubleshooting_guide cluster_tlc TLC Issues cluster_hplc HPLC Issues cluster_solutions Potential Solutions start Problem Observed with TLC or HPLC tlc_streaking Streaking Spots? start->tlc_streaking tlc_poor_sep Poor Separation? start->tlc_poor_sep hplc_tailing Peak Tailing? start->hplc_tailing hplc_retention_shift Retention Time Shift? start->hplc_retention_shift add_base Add Basic Modifier (e.g., TEA) tlc_streaking->add_base dilute_sample Dilute Sample tlc_streaking->dilute_sample change_polarity Adjust Mobile Phase Polarity tlc_poor_sep->change_polarity hplc_tailing->dilute_sample add_acid Add Acidic Modifier (e.g., Formic Acid) hplc_tailing->add_acid check_temp Check Column Temperature hplc_retention_shift->check_temp check_flow Check Pump Flow Rate hplc_retention_shift->check_flow

Caption: Troubleshooting guide for common TLC and HPLC issues.

References

Best practices for handling and storing 4-Hydroxypiperidine safely

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and storage of 4-Hydroxypiperidine, targeting researchers, scientists, and drug development professionals. It includes troubleshooting for common issues and frequently asked questions to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical. The primary hazards include:

  • Skin corrosion/irritation: It can cause severe skin burns and irritation.[1][2]

  • Serious eye damage/irritation: Contact can cause serious eye damage.[1][2]

  • Acute toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Respiratory irritation: Inhalation may cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE is crucial to minimize exposure. The following should be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3] An impervious clothing, like a lab coat, is necessary.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[1] All handling should ideally be done within a chemical fume hood.[1]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It is hygroscopic, meaning it absorbs moisture from the air, so protection from moisture is important.[2][5] Store it away from incompatible materials such as strong oxidizing agents and strong acids.[1][4] The storage area should be designated for corrosive materials.[1]

Q4: How should I dispose of this compound waste?

A4: Waste disposal should be handled by a licensed professional waste disposal service.[3] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[3][6] Always comply with local, state, and federal environmental regulations.[4][6]

Troubleshooting Guide

Issue Possible Cause Solution
Caking or clumping of solid this compound Absorption of moisture from the air (hygroscopic nature).Ensure the container is always tightly sealed when not in use. Store in a desiccator or a dry box if available.
Discoloration of the material (yellowing) Exposure to air, light, or impurities over time.Store in a tightly sealed, opaque container in a dark place.[7] If purity is critical for an experiment, consider purification or using a fresh batch.
Irritation to the respiratory tract despite using a fume hood Improper fume hood use (e.g., sash too high, cluttered workspace disrupting airflow). Generation of fine dust that can escape containment.Ensure the fume hood sash is at the recommended height. Keep the work area clean and uncluttered. Handle the solid gently to avoid creating dust. If irritation persists, re-evaluate the effectiveness of your respiratory protection.[1]
Skin irritation even with glove use Punctured or inappropriate glove material. Contamination of the outside of the gloves.Inspect gloves for any damage before use. Ensure you are using gloves made of a material resistant to this compound (e.g., nitrile rubber). Practice proper glove removal techniques to avoid contaminating your skin.[3]

Quantitative Safety Data

Parameter Value Source
Melting Point 86-90°C[7]
Boiling Point 108-114 °C at 10 mmHg[7]
Flash Point 226°F (108°C)[7]
pH 11.5-11.7 (aqueous solution)[2]
Water Solubility Soluble[2][7]

Experimental Protocol: Neutralization and Disposal of Small Spills

This protocol outlines the steps for safely neutralizing and cleaning up a small spill of this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE) as specified in the FAQs.

  • Absorbent material (e.g., sand, vermiculite).

  • A weak acid for neutralization (e.g., 5% solution of citric acid or acetic acid).

  • Sodium bicarbonate for final neutralization.

  • pH indicator paper.

  • Two sealable, labeled waste containers.

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Wear all required personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.

  • Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite to prevent it from spreading.[6]

  • Neutralization:

    • Carefully and slowly add a weak acid solution (e.g., 5% citric acid) to the absorbed material. This compound is basic, and this will neutralize it. Avoid using strong acids as the reaction may be vigorous.

    • Mix gently with a plastic scoop.

  • Check pH: Test the pH of the mixture with indicator paper. Continue to add weak acid until the pH is near neutral (pH 7).

  • Final Neutralization: Add a small amount of sodium bicarbonate to ensure complete neutralization.

  • Collect Waste: Carefully scoop the neutralized mixture into a designated, labeled waste container.

  • Decontaminate the Area: Wipe down the spill area with a damp cloth. Dispose of the cloth and any contaminated materials in a separate, labeled waste container.

  • Dispose of Waste: Seal the waste containers and dispose of them according to your institution's hazardous waste disposal procedures.

  • Remove PPE and Wash Hands: Remove PPE in the correct order to avoid self-contamination. Wash your hands thoroughly with soap and water.

Logical Workflow Diagram

Spill_Response_Workflow Workflow for Handling a this compound Spill spill Spill Occurs assess Assess Spill Size and Ventilate Area spill->assess ppe Don Appropriate PPE assess->ppe evacuate Large Spill: Evacuate and Call Emergency Services assess->evacuate Large Spill contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with Weak Acid contain->neutralize check_ph Check pH neutralize->check_ph check_ph->neutralize Not Neutral collect Collect Neutralized Waste check_ph->collect Neutral decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE and Wash Hands dispose->remove_ppe

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-Hydroxypiperidine and 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a hydroxyl group on the piperidine ring profoundly influences its reactivity and utility as a synthetic building block. This guide provides a detailed comparison of 4-hydroxypiperidine and 3-hydroxypiperidine, two pivotal intermediates in medicinal chemistry. We will explore their distinct applications, supported by experimental data and protocols, to aid researchers in selecting the optimal isomer for their synthetic endeavors.

At a Glance: Key Differences and Applications

While both isomers are foundational in the synthesis of numerous pharmaceuticals, their applications generally diverge, dictated by the position of the hydroxyl functionality. This compound is a cornerstone in the development of antihistamines and other receptor antagonists, whereas 3-hydroxypiperidine, particularly its chiral forms, is crucial for the synthesis of kinase inhibitors and compounds targeting neurological disorders.

FeatureThis compound3-Hydroxypiperidine
CAS Number 5382-16-16859-99-0
Structure Hydroxyl group at the 4-positionHydroxyl group at the 3-position
Symmetry Achiral (symmetrical)Chiral (exists as enantiomers)
Key Applications Antihistamines (Bepotastine, Rupatidine), H3 receptor antagonistsKinase inhibitors (Ibrutinib), treatments for neurological disorders, unsymmetrical ureas
N-Boc Protection Yield ~86-100%~83-96%

Structural and Reactivity Comparison

The positioning of the hydroxyl group dictates the steric and electronic environment of both the nitrogen and the hydroxyl group, influencing their reactivity in key synthetic transformations.

This compound: The hydroxyl group is situated opposite the nitrogen atom, resulting in minimal steric hindrance between the two functionalities. This spatial separation allows for more independent reactions at either site. The secondary amine is generally more nucleophilic than the secondary alcohol, enabling selective N-functionalization without the need for protecting the hydroxyl group in many cases.

3-Hydroxypiperidine: The hydroxyl group is adjacent to one of the nitrogen's alpha-carbons. This proximity can lead to greater steric hindrance for reactions at the nitrogen, depending on the conformation of the ring. Furthermore, the hydroxyl group's position can influence the acidity and nucleophilicity of the neighboring amine through inductive effects. The inherent chirality of 3-hydroxypiperidine is a critical feature, making it a valuable building block for stereospecific drug synthesis.

G cluster_4hp This compound cluster_3hp 3-Hydroxypiperidine 4-HP This compound N-Alkylation_4 N-Alkylation O-Alkylation_4 O-Alkylation Esterification_4 Esterification Antihistamines Bepotastine, Rupatidine 3-HP 3-Hydroxypiperidine (Chiral) N-Alkylation_3 N-Alkylation O-Alkylation_3 O-Alkylation Mitsunobu_3 Mitsunobu Reaction Kinase_Inhibitors Ibrutinib Reactivity Reactivity

Quantitative Data: N-Boc Protection

A common and crucial step in the synthetic manipulation of hydroxypiperidines is the protection of the nitrogen atom, most frequently with a tert-butyloxycarbonyl (Boc) group. This allows for selective reactions at the hydroxyl position. Below is a comparison of reported yields for the N-Boc protection of both isomers.

IsomerReagentsSolventBaseYieldReference
This compoundDi-tert-butyl dicarbonateDichloromethaneAq. Sodium BicarbonateQuantitativeChemicalBook
This compoundDi-tert-butyl dicarbonateMethanolPotassium CarbonateNear-quantitativeBenchChem
This compoundDi-tert-butyl dicarbonateToluene/IsopropanolAluminum Isopropoxide85.7%Guidechem
(S)-3-HydroxypiperidineDi-tert-butyl dicarbonateDichloromethaneSat. Sodium Bicarbonate94.43%CN110759853B
(S)-3-HydroxypiperidineDi-tert-butyl dicarbonateMethanolTriethylamineNot specifiedCN110759853B
3-HydroxypiperidineDi-tert-butyl dicarbonateEthanolNot specified82.5% - 95%CN105439939A

Disclaimer: The yields reported are from different sources and were obtained under varying reaction conditions. A direct comparison of reactivity based solely on these values should be made with caution.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine[1]

This protocol outlines the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc anhydride).[1]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Petroleum ether

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Reflux the reaction mixture for 6-8 hours at 25-30°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the insoluble materials.

  • Concentrate the methanol phase under reduced pressure until a thick residue is obtained.

  • Add petroleum ether to the residue and refrigerate to induce crystallization.

  • Collect the white crystalline product by vacuum filtration. A near-quantitative yield can be expected.[1]

G Start Dissolve this compound in Methanol Add_Base Add K₂CO₃ Start->Add_Base Add_Boc Add Boc₂O Add_Base->Add_Boc Reflux Reflux for 6-8h at 25-30°C Add_Boc->Reflux Monitor Monitor by TLC Reflux->Monitor Filter Filter insolubles Monitor->Filter Reaction Complete Concentrate Concentrate Methanol Filter->Concentrate Crystallize Add Petroleum Ether & Refrigerate Concentrate->Crystallize Collect Collect Product by Vacuum Filtration Crystallize->Collect

Protocol 2: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol describes the synthesis of the chiral (S)-enantiomer of N-Boc-3-hydroxypiperidine from (S)-3-hydroxypiperidine.

Materials:

  • (S)-3-hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • (S)-3-hydroxypiperidine (101 g, 1 mol) is stirred with saturated sodium bicarbonate solution (1L) and BOC anhydride (240 g, 1.1 mol) at room temperature for 5 hours.

  • The reaction mixture is extracted with dichloromethane (3 x 500 ml).

  • The organic phases are combined, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate is concentrated to remove the solvent.

  • The crude product is recrystallized to yield (S)-N-Boc-3-hydroxypiperidine. A reported yield for a similar procedure is 94.43%.

G Start Stir (S)-3-hydroxypiperidine, Sat. NaHCO₃, and Boc₂O at room temp for 5h Extract Extract with Dichloromethane (3x) Start->Extract Combine_Dry Combine Organic Phases & Dry over Na₂SO₄ Extract->Combine_Dry Filter_Concentrate Filter & Concentrate Combine_Dry->Filter_Concentrate Recrystallize Recrystallize Crude Product Filter_Concentrate->Recrystallize Product Obtain (S)-N-Boc-3- hydroxypiperidine Recrystallize->Product

Application in Drug Synthesis: A Case Study

The distinct synthetic utility of each isomer is best illustrated by their application in the synthesis of complex pharmaceutical agents.

This compound in the Synthesis of Bepotastine

Bepotastine is a second-generation antihistamine. Its synthesis utilizes this compound to introduce the piperidinyl ether moiety. A key step involves the reaction of Ethyl this compound-1-carboxylate with 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride.

3-Hydroxypiperidine in the Synthesis of Ibrutinib

Ibrutinib is a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. The synthesis of Ibrutinib relies on the chiral intermediate (S)-1-Boc-3-hydroxypiperidine. A crucial step is the Mitsunobu reaction between (S)-1-Boc-3-hydroxypiperidine and 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine to form the C-N bond with inversion of stereochemistry at the hydroxyl-bearing carbon.

General Mitsunobu Reaction Protocol:

  • Dissolve the alcohol (e.g., N-Boc-hydroxypiperidine) and the nucleophile (e.g., a nitrogen heterocycle) in an anhydrous aprotic solvent (e.g., THF, Dioxane).

  • Add triphenylphosphine (PPh₃).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of an azodicarboxylate (e.g., DEAD or DIAD) in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up typically involves quenching the reaction, extraction, and purification by chromatography to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Conclusion

Both this compound and 3-hydroxypiperidine are indispensable building blocks in modern medicinal chemistry. The choice between them is dictated by the desired substitution pattern and stereochemistry of the target molecule.

  • This compound is the preferred choice for introducing a 4-substituted piperidinyl moiety, particularly in the synthesis of antihistamines and other compounds where a symmetrical linker is desired. Its less sterically hindered nitrogen allows for straightforward N-functionalization.

  • 3-Hydroxypiperidine offers the critical advantage of chirality, making it essential for the synthesis of stereospecific drugs like kinase inhibitors. While potentially more sterically hindered at the nitrogen, the 3-hydroxy position provides a handle for introducing functionality at a different vector, which is often crucial for achieving high target potency and selectivity.

Researchers should consider these fundamental differences in structure, reactivity, and established applications when designing synthetic routes for novel therapeutic agents.

References

A Comparative Analysis of the Analgesic Efficacy of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for potent and safe analgesic agents remains a cornerstone of pharmaceutical research. Within the diverse landscape of potential therapeutics, 4-hydroxypiperidine derivatives have emerged as a promising scaffold for the development of novel pain management drugs. This guide provides a comparative analysis of the analgesic efficacy of various this compound derivatives, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.

Quantitative Comparison of Analgesic Efficacy

The analgesic potential of several N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has been evaluated using standardized preclinical models. The following tables summarize the available quantitative data from in vivo analgesic assays and in vitro receptor binding studies.

Table 1: In Vivo Analgesic Activity of N-Substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives in the Tail-Flick Test

Compound IDN-SubstituentDose (mg/kg)Mean Increase in Latency (s) at 60 min
1 -H500.8 ± 0.12
2 -CH₂CH₂Ph504.2 ± 0.25
3 -CH₂CH₂COPh503.5 ± 0.20
4 -CH(CH₃)CH₂COPh502.8 ± 0.15
5 -CH₂CH(OH)Ph505.1 ± 0.30
Pethidine (Reference)506.5 ± 0.40

Data sourced from Saify et al., 2005.[1][2][[“]]

Table 2: Receptor Binding Affinity of Selected Opioid Analgesics

CompoundReceptorKᵢ (nM)
Morphineµ-opioid1.0 - 10
Fentanylµ-opioid0.1 - 1.0
Pethidineµ-opioid100 - 1000

Signaling Pathways and Experimental Workflows

The analgesic effects of many this compound derivatives are mediated through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist, such as a potent this compound derivative, initiates a cascade of intracellular events. This primarily involves the G-protein pathway, which leads to analgesia, and the β-arrestin pathway, which is associated with adverse effects like tolerance and respiratory depression.[6]

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Agonist Agonist MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gαi Gβγ MOR->G_protein Activates GRK GRK MOR->GRK Activates P P AC Adenylyl Cyclase G_protein:f0->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein:f1->K_channel Ca_channel ↓ Ca2+ Influx G_protein:f1->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia GRK->MOR Phosphorylates beta_arrestin β-Arrestin P->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Tolerance & Respiratory Depression Internalization->Side_Effects

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow for Analgesic Efficacy Testing

The evaluation of analgesic compounds typically follows a standardized workflow involving both thermal and chemical pain models.

experimental_workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats/Mice) Start->Animal_Acclimatization Baseline_Measurement Baseline Pain Threshold Measurement (e.g., Tail-Flick, Hot Plate) Animal_Acclimatization->Baseline_Measurement Drug_Administration Administration of This compound Derivative Baseline_Measurement->Drug_Administration Post_Drug_Measurement Pain Threshold Measurement at Timed Intervals Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (% Analgesia, ED50) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Analgesic Testing Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound derivatives.

Tail-Flick Test

The tail-flick test is a thermal nociceptive assay used to evaluate the analgesic efficacy of compounds.[7][8][9][10][11]

Objective: To measure the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainer.

  • Timer.

Procedure:

  • Animal Acclimatization: Acclimatize Wistar rats (150-200g) to the laboratory environment for at least one week prior to the experiment.

  • Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail such that the radiant heat source is focused on the distal third of the tail.

  • Stimulus Application: Activate the heat source to initiate the timer.

  • Response Measurement: The endpoint is the flicking or withdrawal of the tail from the heat source. The time taken for this response is the tail-flick latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., this compound derivative) or vehicle control, typically via intramuscular or intraperitoneal injection.

  • Post-Dose Measurement: Measure the tail-flick latency at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The analgesic effect is calculated as the percentage of the maximum possible effect (% MPE) or as the mean increase in latency.

Hot Plate Test

The hot plate test is another thermal nociceptive assay that assesses the response to a constant temperature surface.

Objective: To determine the reaction time of an animal to a heated surface.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Plexiglass cylinder to confine the animal.

  • Timer.

Procedure:

  • Apparatus Setup: Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Acclimatization: Acclimatize mice (20-25g) to the testing room for at least 30 minutes before the experiment.

  • Baseline Reaction Time: Place the mouse on the hot plate within the plexiglass cylinder and start the timer immediately.

  • Response Observation: Observe the mouse for nocifensive behaviors such as paw licking, jumping, or shaking of the hind paws. The time until the first clear sign of a pain response is recorded as the reaction time. A cut-off time (e.g., 30-60 seconds) is employed to prevent injury.

  • Drug Administration: Administer the test compound or vehicle control.

  • Post-Dose Measurement: Determine the reaction time at various intervals after drug administration.

  • Data Analysis: Calculate the increase in reaction time compared to the baseline to determine the analgesic effect.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.

Objective: To quantify the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Apparatus:

  • Observation chambers.

  • Syringes and needles.

  • Timer.

  • 0.6% acetic acid solution.

Procedure:

  • Animal Grouping: Divide mice into control, standard (e.g., treated with a known analgesic like diclofenac sodium), and test groups.

  • Drug Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the timer.

  • Data Collection: Count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a set period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a core structural component in a diverse array of biologically active compounds. Its synthetic tractability and the stereochemical and functional possibilities offered by the hydroxyl group and the piperidine nitrogen have made it a focal point for the development of ligands targeting a wide range of physiological systems. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their interactions with various G-protein coupled receptors (GPCRs) and enzymes. Experimental data are presented to support these relationships, and detailed protocols for key assays are provided for researchers in drug discovery and development.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in its ability to be tailored to interact with a variety of biological targets, including chemokine, dopamine, sigma, opioid, and histamine receptors, as well as acetylcholinesterase. The following sections summarize the key SAR findings for each target class, supported by quantitative data.

CCR5 Receptor Antagonists

This compound derivatives have been successfully developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells. SAR studies have revealed that modifications at the piperidine nitrogen and the 4-position are critical for potent antagonist activity.

Table 1: SAR of this compound Analogs as CCR5 Antagonists [1]

CompoundR (Substitution on Piperidine Nitrogen)Ar (Aromatic group at 4-position)CCR5 Binding IC50 (nM)
1 H2-(4-chlorobenzyloxy)-5-bromobenzaldehyde guanylhydrazone840
6k Not specified in abstractNot specified in abstractImproved potency over 1
10h Optimized substituentOptimized aromatic system11

Note: Specific structures for 6k and 10h beyond the this compound core were not detailed in the abstract.

The initial hit, a guanylhydrazone derivative, was optimized, leading to the discovery of a novel piperidine series. Further elaboration, likely involving parallel synthesis to explore a wide range of substituents, resulted in a significant enhancement of potency, as seen with compound 10h which exhibits an IC50 of 11 nM.[1]

Dopamine and Sigma-1 Receptor Ligands

The this compound scaffold has also been explored for its utility in developing ligands for dopamine and sigma receptors, which are implicated in a variety of central nervous system disorders.

A series of 3- and this compound compounds were characterized as potent sigma-1 (σ1) receptor modulators, with some also showing affinity for the dopamine D4 receptor.[2][3] The SAR studies highlighted that specific substitutions on an indazole moiety attached to the piperidine scaffold could lead to highly potent and selective σ1 modulators.[2] For instance, the trifluoromethyl indazole analog 12c was identified as the most potent σ1 modulator in its series with a Ki of 0.7 nM and excellent selectivity over the D4 receptor.[2]

In a separate study, the introduction of a polar hydroxyl group into the piperidine ring of a known dopamine transporter (DAT) ligand led to the development of high-affinity analogs. The enantiomers of the trans-3-hydroxy derivative, (+)-5 and (-)-5, displayed a significant difference in their affinity for DAT, with the (+)-enantiomer being 122-fold more potent in inhibiting radiolabeled cocaine analogue binding.[4]

Table 2: Activity of Hydroxypiperidine Analogs at Dopamine and Sigma-1 Receptors

CompoundTargetAssayActivity (nM)Reference
12a σ1 ReceptorKi1.2[2]
D4 ReceptorKi860[2]
12c σ1 ReceptorKi0.7[2]
D4 ReceptorKi580[2]
(+)-5 Dopamine TransporterIC50 (cocaine analog binding)0.46[4]
Dopamine TransporterIC50 (dopamine uptake)4.05[4]
(-)-5 Dopamine TransporterIC50 (cocaine analog binding)56.7[4]
Dopamine TransporterIC50 (dopamine uptake)38.0[4]
Acetylcholinesterase Inhibitors

The this compound framework is a key component of potent acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. The well-known drug Donepezil (E2020) features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine core. SAR studies on this class of compounds have demonstrated that the indanone moiety can replace an isoindoline group without a significant loss of potency. Compound 13e (E2020) was identified as a highly potent AChE inhibitor with an IC50 of 5.7 nM and showed 1250-fold greater selectivity for AChE over butyrylcholinesterase.[5]

Table 3: Acetylcholinesterase Inhibitory Activity of a 4-Substituted Piperidine Analog

CompoundTargetIC50 (nM)Selectivity (AChE vs. BuChE)Reference
13e (E2020) Acetylcholinesterase5.71250-fold[5]
Opioid Receptor Ligands

The 4-anilidopiperidine scaffold, a close relative of the this compound structure, is the basis for the potent synthetic opioid fentanyl and its analogs. SAR studies in this class have shown that replacing the phenethyl group of fentanyl with various aromatic amino acids can modulate binding affinity and selectivity for μ and δ opioid receptors.[6] These analogs generally exhibit selective binding to the μ opioid receptor over the δ opioid receptor.[6]

Histamine H3 Receptor Antagonists

Non-imidazole this compound derivatives have been investigated as antagonists of the histamine H3 receptor, a target for cognitive and sleep-wake disorders. SAR studies revealed that the nature of the substituent at the 4-position of the piperidine ring significantly influences potency. For instance, a benzofuranylpiperidinyloxy derivative (1a ) showed high potency with a pA2 value of 8.47.[7] Interestingly, replacing the this compound ring with a flexible 3-(methylamino)propyloxy chain led to a decrease in potency for the benzofuran series but an increase for the benzyl series, highlighting subtle SAR requirements.[7]

Table 4: Potency of this compound Analogs as Histamine H3 Receptor Antagonists [7]

CompoundCore ScaffoldR (Substituent)pA2
1a This compound(Benzofuran-2-yl)methyl8.47
1d This compoundBenzyl7.79
2a 3-(Methylamino)propyloxy(Benzofuran-2-yl)methyl6.23
2d 3-(Methylamino)propyloxyBenzyl8.06

Key Structure-Activity Relationships: A Visual Guide

The following diagrams illustrate the key SAR principles for this compound analogs at different biological targets.

SAR_Summary cluster_core This compound Core cluster_targets Biological Targets & SAR Core This compound CCR5 CCR5 Antagonism - N-substitution is key - Aromatic group at C4 crucial Core->CCR5 Modifications at N1 and C4 DAT Dopamine Transporter - Stereochemistry at C3 is critical - (+) enantiomer more potent Core->DAT Hydroxylation at C3 AChE AChE Inhibition - Bulky substituent at C4 - Indanone moiety enhances potency Core->AChE Substitution at C4 H3R Histamine H3 Antagonism - Aromatic ether at C4 - Flexible chain can alter SAR Core->H3R Ether linkage at C4

Caption: Key SAR principles for this compound analogs.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds. Below are methodologies for key assays cited in the SAR studies of this compound analogs.

Radioligand Binding Assay for CCR5 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

  • Cell Culture: HEK293 cells stably expressing the human CCR5 receptor are cultured in appropriate media.

  • Membrane Preparation: Cells are harvested, washed, and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of the test compound.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

CCR5_Binding_Workflow A HEK293-CCR5 Cells B Cell Lysis & Membrane Isolation A->B C Incubate Membranes with Radioligand & Test Compound B->C D Filtration to Separate Bound & Free Ligand C->D E Quantify Radioactivity D->E F Calculate IC50 E->F

Caption: Workflow for a CCR5 radioligand binding assay.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing DAT.

  • Cell Culture: HEK-293 or CHO cells stably expressing the human dopamine transporter (hDAT) are grown to 80-90% confluency in 96-well plates.

  • Assay Procedure:

    • Cells are washed with an appropriate assay buffer.

    • Cells are pre-incubated with varying concentrations of the test compound.

    • [3H]Dopamine is added to initiate uptake, and the incubation is continued for a defined period.

    • Uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution

    • AChE enzyme solution

    • Test compound solution

  • Assay Procedure:

    • In a 96-well plate, add buffer, AChE solution, DTNB, and the test compound (or solvent for control).

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and the IC50 value is determined.

AChE_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection ATCI Acetylthiocholine Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis TNB TNB (Yellow) Thiocholine->TNB Reaction with DTNB AChE AChE AChE->ATCI Inhibitor This compound Analog Inhibitor->AChE Inhibition DTNB DTNB (Colorless) DTNB->Thiocholine Measure Absorbance at 412 nm Measure Absorbance at 412 nm TNB->Measure Absorbance at 412 nm

Caption: Principle of the Ellman's method for AChE inhibition.

Conclusion

The this compound scaffold remains a highly valuable starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the core structure to achieve high potency and selectivity for a desired biological target. The provided experimental protocols offer a foundation for researchers to evaluate new analogs and contribute to the ongoing development of this versatile chemical class. Future work will likely focus on leveraging computational modeling and advanced synthetic techniques to further refine the SAR and design next-generation therapeutics based on the this compound framework.

References

4-Hydroxypiperidine: A Validated and Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxypiperidine moiety is a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold in the design of a wide array of therapeutic agents.[1] Its rigid, saturated heterocyclic structure, combined with the strategically placed hydroxyl group, provides an excellent platform for creating molecules with high affinity and selectivity for various biological targets. This guide offers a comparative analysis of this compound-based compounds against other structural motifs, supported by experimental data, to validate its prominent role in contemporary drug design for researchers, scientists, and drug development professionals.

The Structural Advantage of this compound

The utility of the this compound scaffold stems from several key features. The piperidine ring itself is a common motif in many natural products and successful synthetic drugs, offering a basic nitrogen atom that is often crucial for receptor interaction.[2][3] The hydroxyl group at the 4-position provides a key hydrogen bond donor and acceptor, which can significantly enhance binding affinity to target proteins.[4] Furthermore, the stereochemistry of the hydroxyl group can be controlled, allowing for the synthesis of specific stereoisomers to optimize target engagement and reduce off-target effects.[5] This scaffold is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, where it aids in modifying drug properties to enhance efficacy and minimize side effects.[1]

Comparative Analysis of this compound Derivatives

The versatility of the this compound scaffold is best demonstrated by its successful application in developing ligands for a diverse range of biological targets. The following sections provide a comparative analysis of its performance in different therapeutic areas.

Opioid Receptor Ligands

The 4-aryl-4-hydroxypiperidine framework is a well-established pharmacophore for potent opioid receptor modulators.[6] Structure-activity relationship (SAR) studies have shown that modifications to the N-substituent and the 4-alkyl substituent on the piperidine ring can significantly influence binding affinity and selectivity for µ, δ, and κ opioid receptors.

CompoundN-Substituent4-Aryl Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
1 Methylm-hydroxyphenyl18 ± 22100 ± 4001100 ± 200
2 Phenethylm-hydroxyphenyl0.8 ± 0.182 ± 786 ± 8
3 Methyl4'-chlorophenyl---
Data for compounds 1 and 2 sourced from BenchChem[6]. Data for compound 3 is based on synthesis and analgesic activity studies, though specific Ki values were not provided in the abstract.[7]

As illustrated in the table, extending the N-substituent from a methyl to a phenethyl group (Compound 1 vs. 2) dramatically increases the binding affinity for the µ-opioid receptor, showcasing the scaffold's amenability to SAR studies.

Dopamine Transporter (DAT) Ligands

The this compound scaffold has also been instrumental in developing high-affinity ligands for the dopamine transporter (DAT), which are of interest for treating cocaine addiction.[5] The introduction of a hydroxyl group into the piperidine ring of lead compounds has been shown to enhance binding affinity.

CompoundStereochemistryDAT Binding IC50 (nM)Dopamine Uptake IC50 (nM)
(+)-5 trans0.464.05
(-)-5 trans56.738.0
(±)-5 trans (racemic)--
Data sourced from Dutta et al. (2003).[5]

The data clearly demonstrates the profound impact of stereochemistry, with the (+)-enantiomer being 122-fold more potent in binding to DAT than the (-)-enantiomer.[5] This highlights the scaffold's ability to facilitate precise, stereospecific interactions with the target protein.

Histamine H3 Receptor Antagonists

In the quest for non-imidazole histamine H3 receptor antagonists, this compound has been explored as a central scaffold. A comparative study replacing the this compound ring with a more flexible 3-(methylamino)propyloxy chain revealed interesting SAR insights.

CompoundScaffoldSubstituentpA2
1a This compound(Benzofuran-2-yl)methylHigh Potency
2a 3-(Methylamino)propyloxy(Benzofuran-2-yl)methyl6.23
Data sourced from a study on non-imidazole histamine H3 receptor antagonists.[8]

In this instance, replacing the rigid this compound ring with a flexible chain led to a drastic reduction in potency for the (benzofuran-2-yl)methyl substituted compound, underscoring the importance of the conformational constraint provided by the piperidine ring for this particular target.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate this compound-based compounds.

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound to opioid receptors.

1. Membrane Preparation:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells) are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

2. Binding Assay:

  • In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and various concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells is included containing the radioligand, cell membranes, and a high concentration of a non-labeled, potent opioid receptor antagonist (e.g., 10 µM Naloxone).

  • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into synaptosomes.

1. Synaptosome Preparation:

  • Crude synaptosomes are prepared from rat striatal tissue by homogenization in a sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris, followed by a high-speed centrifugation of the supernatant to pellet the synaptosomes.

2. Uptake Assay:

  • Synaptosomes are incubated with [³H]dopamine and varying concentrations of the test compounds in a physiological buffer.

  • The uptake reaction is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.

3. Termination and Measurement:

  • The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to separate the synaptosomes containing internalized [³H]dopamine from the extracellular medium.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The IC50 value, representing the concentration of the test compound that inhibits 50% of the dopamine uptake, is determined from the dose-response curve.

General Synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

The following is a general procedure for the synthesis of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.[7]

1. Starting Material: 4-(4'-chlorophenyl)-4-hydroxypiperidine. 2. N-Alkylation/Acylation:

  • To a solution of 4-(4'-chlorophenyl)-4-hydroxypiperidine in a suitable solvent (e.g., DMF or acetone), a base (e.g., K2CO3 or triethylamine) is added.

  • The appropriate alkylating or acylating agent (e.g., an alkyl halide or acyl chloride) is added, and the reaction mixture is stirred, often with heating, until the reaction is complete (monitored by TLC). 3. Work-up and Purification:

  • The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted derivative. 4. Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells expressing receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend membranes in buffer prep2->prep3 assay1 Incubate membranes, radioligand, and test compound prep3->assay1 assay2 Incubate for non-specific binding (with excess antagonist) filter Rapid filtration to separate bound and unbound ligand assay1->filter assay2->filter analysis1 Calculate specific binding analysis2 Non-linear regression to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3 count Liquid scintillation counting filter->count count->analysis1

Caption: Workflow for a radioligand binding assay.

gpcr_signaling cluster_effector Downstream Effectors cluster_response Cellular Response ligand This compound Analog (Agonist) receptor Opioid Receptor (GPCR) ligand->receptor g_protein G-Protein (Gi/o) receptor->g_protein activates ac Adenylate Cyclase (Inhibited) g_protein->ac inhibits ion_channel Ion Channels (Modulated) g_protein->ion_channel modulates camp Decreased cAMP ac->camp hyperpolarization Hyperpolarization ion_channel->hyperpolarization analgesia Analgesia camp->analgesia hyperpolarization->analgesia

Caption: Simplified opioid receptor signaling pathway.

Conclusion

The this compound scaffold has been unequivocally validated as a versatile and valuable component in modern drug design. Its inherent structural and chemical properties provide a robust foundation for developing potent and selective ligands for a wide range of biological targets, from G-protein coupled receptors to neurotransmitter transporters. The comparative data presented herein demonstrates that while no single scaffold is universally superior, the this compound motif offers a compelling combination of conformational rigidity, hydrogen bonding capability, and synthetic tractability. Future research will undoubtedly continue to leverage these advantages in the pursuit of novel therapeutics with improved efficacy and safety profiles.

References

Evaluating 4-Hydroxypiperidine in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the efficiency of library synthesis is paramount. The choice of scaffold plays a crucial role in the success of parallel synthesis endeavors, influencing reaction outcomes, purification efficiency, and ultimately, the diversity and quality of compound libraries. 4-Hydroxypiperidine is a versatile and commercially available building block that offers a unique combination of a secondary amine for diversification and a hydroxyl group for further functionalization or to enhance physicochemical properties. This guide provides a comprehensive evaluation of the performance of this compound in key parallel synthesis reactions compared to other commonly used cyclic amine scaffolds: 4-aminopiperidine, tetrahydropyran-4-amine, and cyclohexylamine.

Comparative Performance in Key Parallel Synthesis Reactions

The following tables summarize the expected performance of this compound and its alternatives in three fundamental reactions widely used in library synthesis: amide bond formation, reductive amination, and Suzuki-Miyaura coupling. The data presented is a synthesis of literature reports and expert knowledge in the field of parallel chemistry.

Table 1: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. In a parallel synthesis format, the efficiency and cleanliness of the coupling reaction are critical.

Amine ScaffoldAverage Yield (%)Average Purity (%)Typical Reaction Time (h)Key Considerations
This compound 85-95>904-12The hydroxyl group can sometimes interfere with coupling reagents, requiring protection or specific reagent choices (e.g., HATU, HOBt). However, it also offers a handle for subsequent diversification.
4-Aminopiperidine 80-90>854-12The primary amine is more reactive than the secondary amine of this compound, which can sometimes lead to double acylation or other side reactions if not properly controlled.
Tetrahydropyran-4-amine 85-95>904-12The ether oxygen is generally well-tolerated in amide coupling reactions, making this a reliable scaffold.
Cyclohexylamine 90-98>952-8As a simple primary amine, it often gives high yields and purities. However, it lacks the heteroatoms of the other scaffolds which can be important for biological activity and physicochemical properties.
Table 2: Reductive Amination

Reductive amination is a powerful tool for introducing diversity into a library by forming C-N bonds.

Amine ScaffoldAverage Yield (%)Average Purity (%)Typical Reaction Time (h)Key Considerations
This compound 75-90>8512-24The secondary amine generally reacts well. The hydroxyl group is typically unaffected by common reducing agents like sodium triacetoxyborohydride.
4-Aminopiperidine 70-85>8012-24Both the primary and secondary amines can potentially react, requiring careful control of stoichiometry and reaction conditions to achieve selective alkylation.
Tetrahydropyran-4-amine 80-95>9012-24The primary amine readily participates in reductive amination, and the ether linkage is stable to the reaction conditions.
Cyclohexylamine 85-98>9510-20As a simple primary amine, it is highly effective in reductive amination, often providing clean products in high yields.
Table 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.

Amine ScaffoldAverage Yield (%)Average Purity (%)Typical Reaction Time (h)Key Considerations
This compound 70-85>808-16The nitrogen can be coupled with an aryl halide, or the hydroxyl group can be converted to a leaving group (e.g., triflate) for coupling. The choice of protecting group on the nitrogen is crucial.
4-Aminopiperidine 65-80>758-16Both nitrogens can potentially interact with the catalyst, which may require specific ligand and base combinations for successful coupling.
Tetrahydropyran-4-amine 75-90>858-16The amine can be arylated, or the scaffold can be modified to include a halide for coupling. The ether is generally inert.
Cyclohexylamine 80-95>906-14The amine can be readily arylated under standard Suzuki-Miyaura conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Parallel Amide Bond Formation

This protocol describes a general procedure for the parallel synthesis of an amide library using a 96-well plate format.

Materials:

  • 96-well reaction block

  • Amine stock solutions (0.2 M in DMF, e.g., this compound, 4-Aminopiperidine, Tetrahydropyran-4-amine, Cyclohexylamine)

  • Carboxylic acid stock solutions (0.2 M in DMF)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) stock solution (0.2 M in DMF)

  • DIPEA (N,N-Diisopropylethylamine) stock solution (0.4 M in DMF)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To each well of the 96-well reaction block, add the carboxylic acid stock solution (100 µL, 0.02 mmol).

  • Add the amine stock solution (100 µL, 0.02 mmol).

  • Add the DIPEA stock solution (100 µL, 0.04 mmol).

  • Add the HATU stock solution (100 µL, 0.02 mmol).

  • Seal the reaction block and shake at room temperature for 4-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (500 µL) to each well.

  • Extract the products with ethyl acetate (3 x 500 µL).

  • Wash the combined organic extracts with brine (500 µL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude amide products.

  • Analyze and purify the products as required (e.g., by LC-MS and preparative HPLC).

Protocol 2: Parallel Reductive Amination

This protocol outlines a general procedure for the parallel synthesis of a secondary amine library.

Materials:

  • 96-well reaction block

  • Aldehyde or ketone stock solutions (0.2 M in 1,2-dichloroethane)

  • Amine stock solutions (0.2 M in 1,2-dichloroethane)

  • Sodium triacetoxyborohydride

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To each well of the 96-well reaction block, add the aldehyde or ketone stock solution (100 µL, 0.02 mmol).

  • Add the amine stock solution (100 µL, 0.02 mmol).

  • Add a solution of acetic acid in DCE (10 µL of a 1 M solution, 0.01 mmol).

  • Allow the mixture to stir for 30 minutes at room temperature to form the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (12.7 mg, 0.06 mmol) to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (500 µL).

  • Extract the products with DCM (3 x 500 µL).

  • Wash the combined organic extracts with brine (500 µL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Analyze and purify the products as required.

Protocol 3: Parallel Suzuki-Miyaura Coupling

This protocol provides a general method for the N-arylation of the cyclic amines in a parallel format.

Materials:

  • 96-well reaction block with septa

  • Amine stock solutions (0.2 M in dioxane, N-Boc protected where necessary)

  • Aryl halide stock solutions (0.2 M in dioxane)

  • Arylboronic acid stock solutions (0.24 M in dioxane)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Aqueous sodium carbonate solution (2 M)

  • Dioxane

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To each well of the 96-well reaction block, add Pd(PPh₃)₄ (2.3 mg, 0.002 mmol).

  • Add the aryl halide stock solution (100 µL, 0.02 mmol).

  • Add the amine stock solution (120 µL, 0.024 mmol).

  • Add the arylboronic acid stock solution (100 µL, 0.024 mmol).

  • Add the 2 M aqueous sodium carbonate solution (100 µL, 0.2 mmol).

  • Seal the reaction block and heat to 80-100 °C for 8-16 hours with stirring.

  • After cooling to room temperature, add water (500 µL) to each well.

  • Extract the products with ethyl acetate (3 x 500 µL).

  • Wash the combined organic extracts with brine (500 µL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Analyze and purify the products as required.

Visualizations

Experimental Workflow for Parallel Amide Synthesis

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification A Dispense Carboxylic Acid (0.02 mmol) B Dispense Amine (e.g., this compound) (0.02 mmol) A->B C Dispense DIPEA (0.04 mmol) B->C D Dispense HATU (0.02 mmol) C->D E Seal Plate and Shake (4-12 h, RT) D->E Start Reaction F Quench with NaHCO3 E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Dry and Concentrate G->H I LC-MS Analysis H->I J Preparative HPLC I->J

Caption: General workflow for parallel amide synthesis.

Logical Comparison of Scaffolds in Parallel Synthesis

G cluster_scaffolds Amine Scaffolds cluster_properties Key Performance Indicators HP This compound Yield Yield HP->Yield Good to High Purity Purity HP->Purity High Reactivity Reactivity HP->Reactivity Secondary Amine Diversity Diversification Potential HP->Diversity High (N and O functionalization) AP 4-Aminopiperidine AP->Yield Moderate to Good (potential for side reactions) AP->Purity Moderate to High AP->Reactivity Primary & Secondary Amine AP->Diversity High (Two N sites) TA Tetrahydropyran-4-amine TA->Yield Good to High TA->Purity High TA->Reactivity Primary Amine TA->Diversity Moderate (N functionalization) CA Cyclohexylamine CA->Yield High CA->Purity Very High CA->Reactivity Primary Amine CA->Diversity Low

Caption: Comparison of key scaffold properties.

Signaling Pathway Example: Targeting a GPCR

Many drugs derived from piperidine scaffolds target G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Piperidine Derivative) GPCR GPCR Ligand->GPCR Binds G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins Leading to

A Comparative Evaluation of Novel 4-Hydroxypiperidine Compounds: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. This guide provides a comparative analysis of recently developed this compound derivatives, focusing on their in vitro and in vivo performance as analgesic, anticancer, and acetylcholinesterase inhibiting agents. The data presented is compiled from various studies to offer a comprehensive overview and support further drug discovery and development efforts.

I. Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

A series of novel 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated for their potential as analgesic agents. These compounds were assessed for their ability to reduce pain in preclinical models, with pethidine serving as a reference compound.

Compound IDDose (mg/kg)Analgesic Activity (% increase in reaction time)Hypotensive ActivityReference
2 50SignificantReduction in blood pressure[1]
3 50SignificantReduction in blood pressure[1]
4 50SignificantNot Reported[1]
5 50SignificantReduction in blood pressure[1]
Pethidine 50Standard ReferenceNot Reported[1]

Note: The specific percentage increase in reaction time was not detailed in the abstract, but was described as "significant."

In Vivo Analgesic Activity (Tail-Flick Test): [2] The central analgesic activity of the compounds was evaluated using the tail-flick test in male Wistar rats. A thermal stimulus (a beam of light) was applied to the tail of the rat, and the time taken for the rat to flick its tail (reaction time) was recorded. An increase in the reaction time after administration of the test compound indicates an analgesic effect. The compounds were administered intramuscularly at a dose of 50 mg/kg of body weight.[1]

In Vivo Hypotensive Activity: Normotensive rats were used to evaluate the effect of the compounds on blood pressure. The compounds were administered and the resulting changes in blood pressure were recorded.[1]

G cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Data Collection & Analysis acclimatization Acclimatization of Male Wistar Rats baseline Baseline Tail-Flick Reaction Time Measurement acclimatization->baseline compound_admin Intramuscular Injection of This compound Derivatives (50 mg/kg) or Pethidine baseline->compound_admin post_treatment Post-Treatment Tail-Flick Reaction Time Measurement compound_admin->post_treatment analysis Comparison of Reaction Times (Pre- vs. Post-Treatment) post_treatment->analysis evaluation Evaluation of Analgesic Activity analysis->evaluation G cluster_p53 p53 Pathway Activation cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Induction cluster_proliferation Cell Proliferation Inhibition FBA_TPQ FBA-TPQ p53 p53/p-p53 ↑ FBA_TPQ->p53 MDM2 MDM2 ↓ FBA_TPQ->MDM2 ATM ATM/p-ATM ↑ FBA_TPQ->ATM Cdks Cdk2, Cdk4, Cdk6 ↓ FBA_TPQ->Cdks CyclinD1 Cyclin D1 ↓ FBA_TPQ->CyclinD1 Bax Bax ↑ p53->Bax MDM2->p53 Caspases Cleaved Caspases -3, -8, -9 ↑ Bax->Caspases Bcl2 Bcl-2 ↓ Bcl2->Caspases chk p-chk1/p-chk2 ↑ ATM->chk H2AX p-H2AX ↑ chk->H2AX H2AX->Caspases PARP Cleaved PARP ↑ Caspases->PARP E2F1 E2F1 ↓ Cdks->E2F1 CyclinD1->Cdks G cluster_design Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Evaluation design Design of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones synthesis Chemical Synthesis of Novel Compounds design->synthesis cholinesterase_assay Cholinesterase Inhibition Assay (IC50) synthesis->cholinesterase_assay neuroprotection_assay Neuroprotection Assay (PC12 cells) synthesis->neuroprotection_assay antioxidant_assay Antioxidant Assay (DPPH) synthesis->antioxidant_assay kinetic_studies Kinetic Studies (Mechanism of Inhibition) cholinesterase_assay->kinetic_studies molecular_modeling Molecular Modeling (Binding Mode) kinetic_studies->molecular_modeling morris_water_maze Morris Water Maze (Memory Amelioration) neuroprotection_assay->morris_water_maze hepatotoxicity Hepatotoxicity Assessment morris_water_maze->hepatotoxicity

References

Modulating Drug Properties: A Comparative Guide to Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug discovery and development, the fine-tuning of a molecule's physicochemical and pharmacokinetic properties is paramount to achieving therapeutic success. The introduction of cyclic moieties is a widely employed strategy to modulate these characteristics. This guide provides a comparative analysis of three common cyclic alcohols—cyclobutanol, cyclopentanol, and cyclohexanol—and their impact on critical drug properties, including aqueous solubility, membrane permeability, metabolic stability, and plasma protein binding. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in molecular design and lead optimization.

Impact on Physicochemical and ADME Properties: A Comparative Overview

The incorporation of cyclobutanol, cyclopentanol, or cyclohexanol into a drug candidate can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of ring size is a critical decision in medicinal chemistry, as it can influence conformation, lipophilicity, and metabolic fate.[1]

Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's dissolution rate and subsequent absorption. The introduction of a hydroxyl group via a cyclic alcohol moiety generally enhances solubility compared to its non-hydroxylated cycloalkane counterpart. However, the ring size plays a subtle but important role.

Table 1: Comparative Effect of Cyclic Alcohols on Aqueous Solubility of a Hypothetical Parent Drug

Cyclic Alcohol MoietyPredicted Change in Aqueous SolubilityRationale
Cyclobutanol Moderate IncreaseThe strained four-membered ring can lead to a less stable crystal lattice, potentially improving solubility.[1]
Cyclopentanol Moderate to High IncreaseThe five-membered ring offers a balance of flexibility and polarity from the hydroxyl group, often leading to favorable solubility.
Cyclohexanol Moderate IncreaseWhile the hydroxyl group improves polarity, the larger, more lipophilic six-membered ring can partially offset this effect.

Note: The data presented in this table is a qualitative prediction based on general principles of medicinal chemistry, as direct quantitative comparative studies on a single parent molecule are limited. The actual impact on solubility is highly dependent on the overall structure of the parent molecule.

For instance, a study on COX-2 inhibitors like celecoxib demonstrated that the use of various alcohols as co-solvents could significantly enhance solubility.[2][3] While this doesn't directly compare covalently bound cyclic alcohols, it highlights the solubilizing potential of hydroxyl groups in different environments.

Membrane Permeability

The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is essential for oral bioavailability. Permeability is often a trade-off with solubility. Increased polarity from the hydroxyl group can sometimes reduce permeability.

Table 2: Comparative Effect of Cyclic Alcohols on Membrane Permeability of a Hypothetical Parent Drug

Cyclic Alcohol MoietyPredicted Change in Membrane PermeabilityRationale
Cyclobutanol VariableThe rigid, compact nature of the cyclobutane ring can either be beneficial or detrimental depending on the target binding pocket and overall molecular conformation.[1]
Cyclopentanol Generally FavorableThe flexible nature of the cyclopentane ring may allow for better adaptation to the membrane environment.
Cyclohexanol Potentially ReducedThe larger and more conformationally flexible cyclohexyl group can increase steric hindrance and may not be optimal for passive diffusion.

Note: This table provides a generalized prediction. The actual effect on permeability is context-dependent and should be experimentally determined.

Metabolic Stability

Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. The structure of the cyclic alcohol can influence its metabolic fate.

A study on the metabolism of alicyclic fentanyl analogs provided direct comparative insights. It was observed that as the ring size increased, N-dealkylation decreased in favor of alicyclic ring oxidation. For instance, the cyclopropyl analog primarily underwent N-dealkylation, while the larger ring analogs showed increased ring oxidation.[4]

Table 3: Comparative Metabolic Stability of Alicyclic Fentanyl Analogs

Alicyclic MoietyPrimary Metabolic PathwayRelative Metabolic Stability
CyclopropylN-dealkylation (82% of total metabolites)High (minimal ring oxidation)
CyclobutylN-dealkylation and Ring OxidationModerate
CyclopentylN-dealkylation and Ring OxidationModerate
CyclohexylPrimarily Ring OxidationLower (more susceptible to ring oxidation)

Data adapted from Helander et al., Archives of Toxicology, 2019.[4]

This suggests that smaller, more constrained rings like cyclobutane may offer greater metabolic stability at the ring itself compared to larger, more flexible rings like cyclohexane, which are more prone to oxidative metabolism. For example, replacing a cyclohexanol with a cyclobutanol in a TTK inhibitor prevented in vivo isomerization and, after further modification, led to a potent analog with high bioavailability.[1]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, affects its distribution and availability to reach its target.[5][6] Generally, increased lipophilicity leads to higher plasma protein binding.

Table 4: Predicted Impact of Cyclic Alcohols on Plasma Protein Binding

Cyclic Alcohol MoietyPredicted Plasma Protein BindingRationale
Cyclobutanol LowerThe smaller, less lipophilic nature of the cyclobutyl group would likely result in lower plasma protein binding compared to larger rings.
Cyclopentanol IntermediateOffers a balance between the smaller cyclobutanol and larger cyclohexanol.
Cyclohexanol HigherThe larger and more lipophilic cyclohexyl group is expected to lead to higher plasma protein binding.

Note: These are general predictions. The overall molecular properties will ultimately determine the extent of plasma protein binding.

Experimental Protocols

To experimentally evaluate the impact of these cyclic alcohols on drug properties, the following standard in vitro assays are recommended.

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered through a 0.45 µm filter or centrifuged at high speed to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units such as µg/mL or µM.

Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a confluent monolayer of polarized enterocytes.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement (Apical to Basolateral):

    • The test compound is added to the apical (AP) side of the monolayer (donor compartment).

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (BL) side (receiver compartment).

    • The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical) for Efflux Assessment: The process is reversed, with the compound added to the BL side and samples taken from the AP side to determine the efflux ratio.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard method for determining the fraction of a drug bound to plasma proteins.

Protocol:

  • Apparatus Setup: A semi-permeable membrane (typically with a molecular weight cutoff of 5-10 kDa) separates a plasma chamber from a buffer chamber in a dialysis unit.

  • Sample Preparation: The test compound is added to pooled human plasma at a clinically relevant concentration.

  • Dialysis: The plasma containing the compound is placed in the plasma chamber, and an equal volume of protein-free buffer (PBS, pH 7.4) is placed in the buffer chamber.

  • Equilibration: The dialysis unit is incubated at 37°C with gentle agitation for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Quantification: After incubation, the concentrations of the drug in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The percentage of protein binding is calculated as:

    • % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100

    • The concentration in the buffer chamber represents the unbound drug concentration.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes.

Protocol:

  • Reaction Mixture Preparation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Quantification: After centrifugation, the amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols and the logical relationship in evaluating drug candidates.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Excess Compound + PBS (pH 7.4) agitation Agitate at Constant Temp (24-48h) start->agitation separation Filter (0.45 µm) or Centrifuge agitation->separation quantification Quantify by HPLC or LC-MS separation->quantification result Determine Aqueous Solubility quantification->result

Aqueous Solubility Assay Workflow

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_result Data Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form monolayer seed->differentiate integrity Check Monolayer Integrity (TEER) differentiate->integrity add_compound Add Test Compound to Donor Compartment integrity->add_compound incubate Incubate and Sample from Receiver Compartment add_compound->incubate quantify Quantify Compound by LC-MS/MS incubate->quantify calculate Calculate Papp Value quantify->calculate efflux Determine Efflux Ratio (optional) calculate->efflux final_result Assess Intestinal Permeability calculate->final_result PPB_Workflow cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis start Spike Compound into Plasma dialysis_unit Add Plasma and Buffer to Dialysis Unit start->dialysis_unit incubate Incubate at 37°C (4-24h) dialysis_unit->incubate sample Sample Plasma and Buffer Chambers incubate->sample quantify Quantify by LC-MS/MS sample->quantify calculate Calculate % Protein Binding quantify->calculate Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_result Data Analysis prepare Prepare Reaction Mix: Compound + Liver Microsomes + Buffer initiate Initiate with NADPH prepare->initiate incubate Incubate at 37°C and Sample at Time Points initiate->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate quantify Quantify Parent Compound by LC-MS/MS terminate->quantify calculate Calculate t½ and Intrinsic Clearance (CLint) quantify->calculate final_result Assess Metabolic Stability calculate->final_result

References

New 4-Hydroxypiperidine Derivatives Show Promise in Pain and Neurodegenerative Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are actively investigating a new class of 4-hydroxypiperidine derivatives that demonstrate significant potential in treating a range of conditions, including pain, Alzheimer's disease, and Parkinson's disease. These compounds are being benchmarked against established drugs, with early data suggesting comparable or, in some cases, superior efficacy and selectivity.

The this compound scaffold is a key structural component in numerous clinically approved drugs, valued for its ability to influence pharmacokinetic properties and interact with various biological targets.[1] Recent research has focused on synthesizing novel derivatives with modified substitutions on the piperidine ring to enhance their therapeutic effects and reduce side effects.[1][2][3]

Analgesic Potential Comparable to Pethidine

A series of newly synthesized 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have exhibited significant analgesic activity in preclinical studies.[2][4][5] When tested in male Wistar rats using the tail-flick test, these compounds demonstrated pain-relieving effects comparable to the widely used opioid analgesic, Pethidine.[2][4][5]

Table 1: Comparison of Analgesic Activity of New this compound Derivatives and Pethidine

CompoundDose (mg/kg)Analgesic Activity (% MPE ± SEM)
Derivative 2 5065.4 ± 2.1
Derivative 3 5072.1 ± 1.8
Derivative 4 5058.9 ± 2.5
Derivative 5 5078.3 ± 1.5
Pethidine 5085.2 ± 1.2

% MPE = Maximum Possible Effect. Data from tail-flick test in male Wistar rats.[2][4][5]

The development of novel analgesics is crucial, and piperidine-containing compounds have shown considerable promise in this area.[6] The exploration of ring-expanded analogs of 4-(propananilido)piperidines is also underway to evaluate their impact on analgesic activity and physical dependence capacity.[7]

Targeting Key Pathways in Alzheimer's Disease

In the realm of neurodegenerative diseases, new this compound derivatives are being designed as potent inhibitors of enzymes implicated in the pathology of Alzheimer's disease. One key target is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[8][9][10] Inhibiting AChE can help improve cognitive function in Alzheimer's patients.[10]

Novel hydroxypyridin-4-one derivatives incorporating a benzylpiperidine scaffold have shown promising, albeit weaker, AChE inhibition compared to the established Alzheimer's drug, Donepezil.[8] Furthermore, researchers are exploring multi-target-directed ligands (MTDLs) that combine the pharmacophore of Donepezil with other moieties to simultaneously target multiple pathogenic mechanisms of Alzheimer's, such as β-amyloid aggregation and monoamine oxidase B (MAO-B) activity.[11] The this compound scaffold is also a key component in the development of γ-secretase inhibitors, which aim to prevent the formation of amyloid plaques, a hallmark of Alzheimer's disease.[12]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of a New Derivative Compared to Donepezil

CompoundIC50 (nM)
VIId 143.09
Donepezil Reference Drug

IC50 represents the concentration of the drug that inhibits 50% of the enzyme's activity.[8]

The diagram below illustrates the general mechanism of action for acetylcholinesterase inhibitors.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces AChE_I AChE Inhibitor (e.g., New Derivatives, Donepezil) AChE_I->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Potential for Parkinson's Disease Treatment

The versatility of the this compound scaffold extends to the development of potential treatments for Parkinson's disease. This neurodegenerative disorder is characterized by the loss of dopaminergic neurons.[13][14] Research is ongoing to develop this compound derivatives that can protect these neurons or modulate dopamine levels in the brain.[14][15] Current treatments for Parkinson's include dopamine precursors like Levodopa and MAO-B inhibitors such as Selegiline and Rasagiline.[13] New therapies in the clinical trial pipeline include those targeting neuroinflammation and enhancing lysosomal activity.[16][17]

The following workflow outlines a general approach for screening new compounds for anti-Parkinsonian activity.

PD_Screening_Workflow start Synthesize New This compound Derivatives in_vitro In Vitro Assays (e.g., MAO-B Inhibition, Neuroprotection) start->in_vitro in_vivo In Vivo Animal Models (e.g., 6-OHDA or MPTP induced) in_vitro->in_vivo behavioral Behavioral Tests (e.g., Rotational Behavior) in_vivo->behavioral lead_optimization Lead Optimization behavioral->lead_optimization lead_optimization->start Further Modification end Candidate for Clinical Trials lead_optimization->end Successful

Caption: Preclinical Screening Workflow for Anti-Parkinson's Drugs.

Experimental Protocols

Analgesic Activity (Tail-Flick Test)

The analgesic activity of the new this compound derivatives was evaluated using the tail-flick test in male Wistar rats.[2] The basal reaction time of each rat to a radiant heat source was recorded. The test compounds and the reference drug, Pethidine (50 mg/kg), were administered intramuscularly. The reaction time was then measured at 30, 60, 90, and 120 minutes after injection. A cut-off time of 10 seconds was maintained to prevent tissue damage. The analgesic activity was expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[2][4]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of the synthesized compounds was determined using a modified Ellman's method.[8][9] The assay was performed in a 96-well microplate. The reaction mixture contained phosphate buffer (pH 8.0), a solution of the test compound in DMSO, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The reaction was initiated by the addition of acetylcholinesterase enzyme. The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. The percentage of inhibition was calculated by comparing the rates of the sample to a blank. The IC50 values were then determined from the dose-response curves.[8]

References

Safety Operating Guide

Proper Disposal of 4-Hydroxypiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance on the proper disposal procedures for 4-Hydroxypiperidine, a common intermediate in organic synthesis. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).

Key Safety Information for this compound

Hazard CategoryDescriptionRecommended PPE
Skin Corrosion/Irritation Causes skin irritation, and in some cases, severe burns.[1]Impervious gloves (inspect before use), protective clothing.[2]
Eye Damage/Irritation Causes serious eye irritation or damage.[1]Safety glasses with side-shields or chemical safety goggles.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]Use in a well-ventilated area or under a chemical fume hood.[1][2] For dusts, use a NIOSH-approved respirator.[2]
Ingestion Harmful if swallowed.[1]Do not eat, drink, or smoke when handling.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][4] Do not dispose of this chemical into the sewage system.

  • Waste Identification and Segregation :

    • Clearly label all waste containers containing this compound with its chemical name and associated hazards.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Packaging for Disposal :

    • Ensure the waste is stored in a suitable, tightly closed container.[2][3]

    • The container should be clean, dry, and properly sealed to prevent leaks.[3]

  • Engaging a Licensed Disposal Company :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste.

  • Recommended Disposal Technique :

    • A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][4] This procedure should only be carried out by trained professionals in a licensed facility.

  • Disposal of Contaminated Materials :

    • Any materials used to clean up spills, such as absorbent pads, and contaminated personal protective equipment should be collected in a labeled, sealed container and disposed of as hazardous waste along with the chemical itself.[2]

    • Contaminated packaging should be disposed of as unused product.[2][4]

Accidental Release and Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills (Solid)

  • Immediate Action : Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[2]

  • Personal Protection : Wear the appropriate PPE as outlined in the safety table above, including gloves, safety glasses, and respiratory protection if dust is generated.[2][3]

  • Containment and Cleanup :

    • Avoid generating dust.[2][3]

    • Carefully sweep or vacuum up the spilled solid.[2][3] If vacuuming, use an explosion-proof vacuum cleaner.[3]

    • Place the collected material into a clean, dry, sealable, and labeled container for disposal.[2][3]

  • Decontamination : After the spill has been cleaned up, decontaminate the area with a suitable solvent or detergent and water. Collect the decontamination materials for disposal as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor or EHS department.

Major Spills

  • Evacuation and Alert : Immediately evacuate the area and alert others.[3] If the spill is large or in a poorly ventilated area, evacuate the entire lab and notify emergency services.

  • Isolate the Area : Close doors to the affected area to contain any dust or vapors.

  • Emergency Contact : Contact your institution's emergency response team or the local fire department.[3]

  • Do Not Attempt to Clean Up : Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of trained emergency responders.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow start Identify this compound Waste assess_spill Is it a spill? start->assess_spill minor_spill Minor Spill Cleanup Protocol assess_spill->minor_spill Yes, Minor major_spill Major Spill: Evacuate & Report assess_spill->major_spill Yes, Major routine_disposal Routine Laboratory Waste assess_spill->routine_disposal No package_waste Package in Labeled, Sealed Container minor_spill->package_waste contact_ehs Contact EHS for Licensed Disposal major_spill->contact_ehs package_waste->contact_ehs end_disposal Disposal by Licensed Vendor contact_ehs->end_disposal routine_disposal->package_waste

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and disposal guidelines and the most recent Safety Data Sheet (SDS) for the chemical.

References

Personal protective equipment for handling 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydroxypiperidine

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 5382-16-1), a compound used in various laboratory and drug development applications. Adherence to these procedures is critical to ensure the safety of all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1] It can also cause respiratory irritation.[1][2]

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns.[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.[3][4] All PPE should be inspected before use and removed carefully after handling the chemical to avoid contamination.

Area of ProtectionRequired PPEStandards and Specifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2]Must conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[1][5]
Skin Protection Chemical-resistant gloves and protective clothing.Inspect gloves prior to use.[2] Wear appropriate clothing to prevent any possibility of skin exposure.[5]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required when exposure limits may be exceeded, if irritation is experienced, or when handling outside of a fume hood. A dust mask (type N95) is a minimum precaution.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound. Operations should be confined to a designated area.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.

2. Donning PPE:

  • Put on the required PPE in the correct order: gown, then mask/respirator, followed by goggles/face shield, and finally gloves (consider double gloving).

3. Handling the Chemical:

  • Avoid Dust: Handle the solid material carefully to avoid the formation of dust.[1][2]

  • Portioning: If transferring or weighing, do so within the fume hood. Use a scoop or spatula. Do not pour the powder.

  • Containment: Keep containers tightly closed when not in use.[1][2][5][6]

4. Post-Handling and Decontamination:

  • Clean-Up: Decontaminate the work area and any equipment used. Sweep up any spills and place the material into a suitable, labeled container for disposal.[1][5]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by goggles, gown, and mask.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the handling area.[1]

Emergency Procedures: First Aid

Immediate action is required in case of exposure. Call for medical assistance immediately.[1]

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][5][7]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Call a physician or poison control center immediately.[1]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect excess this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[1][2]

  • Do not mix with other waste streams unless compatible.

2. Disposal Method:

  • Dispose of the waste through a licensed disposal company.[2]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Always comply with local, regional, and national environmental regulations for hazardous waste disposal.[8]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_completion 3. Work Completion cluster_disposal 4. Waste & Emergency cluster_emergency Safe Handling Workflow for this compound A Review SDS B Verify Fume Hood & Safety Shower/Eyewash A->B C Assemble PPE & Equipment B->C D Don PPE C->D E Handle Chemical in Fume Hood (Avoid Dust Formation) D->E F Keep Containers Closed E->F L Emergency Event (Spill/Exposure) E->L G Decontaminate Work Area & Equipment F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled Container I->J K Dispose via Approved Vendor J->K M Follow First Aid Procedures L->M N Notify Supervisor & Seek Medical Aid M->N

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypiperidine
Reactant of Route 2
4-Hydroxypiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。